molecular formula C11H11FN2OS B3016643 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine CAS No. 1443377-39-6

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Cat. No.: B3016643
CAS No.: 1443377-39-6
M. Wt: 238.28
InChI Key: YCKPUECVVJKHGP-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H11FN2OS and its molecular weight is 238.28. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKPUECVVJKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine , a specialized fluorinated heterocyclic compound. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a high-value scaffold and strategic intermediate.

Status: Chemical Probe / Strategic Intermediate Class: Fluorinated Heterocycle (2-Aminothiazole)

Executive Summary

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS: 1443377-39-6) represents a critical structural motif in modern medicinal chemistry. It combines a thiazole core —a privileged scaffold in kinase inhibitors and GPCR ligands—with two strategic modifications:

  • C5-Fluorination: A bioisosteric substitution that blocks metabolic oxidation (CYP450) and modulates the electronic character of the ring.

  • N-(4-methoxybenzyl) (PMB) Group: A dual-purpose moiety serving either as a lipophilic anchor for hydrophobic pocket binding or as a labile protecting group to facilitate regioselective functionalization.

This compound is primarily utilized as a late-stage intermediate for synthesizing 5-fluorothiazole-based drugs or as a chemical probe to explore structure-activity relationships (SAR) in adenosine receptor antagonists and cyclin-dependent kinase (CDK) inhibitors.

Physicochemical Profile

The introduction of the fluorine atom and the PMB group significantly alters the properties of the parent 2-aminothiazole.

PropertyValue (Calculated/Predicted)Significance
Molecular Formula C₁₁H₁₁FN₂OS--
Molecular Weight 238.28 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability.
TPSA ~41 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Thiazole N) ~2.5 (Lowered by F)The 5-F withdraws electron density, making the ring nitrogen less basic than unsubstituted thiazole (pKa ~5.3).
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; PMB oxygen and Thiazole N are primary acceptors.

Synthetic Architecture & Methodology

The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is non-trivial due to the difficulty of direct fluorination on the electron-deficient thiazole ring. The most robust route employs Electrophilic Fluorination utilizing the PMB group to activate the system.

Core Synthetic Pathway (Graphviz Diagram)

SynthesisPath Figure 1: Regioselective Synthesis via Electrophilic Fluorination SM1 2-Aminothiazole INT1 Intermediate 1: N-(4-methoxybenzyl)thiazol-2-amine SM1->INT1 Reductive Amination (NaBH(OAc)3, DCE) SM2 4-Methoxybenzaldehyde SM2->INT1 PRODUCT Target: 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine INT1->PRODUCT Electrophilic Fluorination (MeCN, 0°C -> RT) REAGENT Selectfluor (Electrophilic F+) REAGENT->PRODUCT

Figure 1: The PMB group activates the thiazole amine, facilitating C5-fluorination which is otherwise sluggish on the free amine.

Detailed Experimental Protocol

Objective: Synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine via Selectfluor-mediated fluorination.

Step 1: Protection (Reductive Amination)
  • Reactants: Dissolve 2-aminothiazole (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add catalytic acetic acid (0.1 eq). Stir for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The PMB-protected amine is obtained as a white solid.

Step 2: C5-Fluorination (The Critical Step)

Rationale: The PMB group increases electron density at the N2 position, which resonates to C5, making it susceptible to electrophilic attack by Selectfluor.

  • Setup: Dissolve N-(4-methoxybenzyl)thiazol-2-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) as a solid in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: 239.08 [M+H]+).

  • Purification: Concentrate solvent. Redissolve in EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexane:EtOAc gradient).

    • Note: The fluorine atom will introduce a characteristic doublet in ¹³C NMR due to C-F coupling (~250-260 Hz).

Structural Analysis & Medicinal Utility

This molecule is not merely a random intermediate; its structure is optimized for specific interactions in biological systems.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Profile Center 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine F_Node C5-Fluorine Atom Center->F_Node PMB_Node N-PMB Group Center->PMB_Node Core_Node Thiazole Core Center->Core_Node F_Effect1 Metabolic Blockade (Prevents oxidation) F_Node->F_Effect1 F_Effect2 Electronic Modulation (Lowers pKa of N3) F_Node->F_Effect2 PMB_Effect1 Lipophilic Anchor (Hydrophobic Pocket) PMB_Node->PMB_Effect1 PMB_Effect2 Protecting Group (Cleavable with TFA) PMB_Node->PMB_Effect2 Core_Effect1 Kinase Hinge Binder Core_Node->Core_Effect1

Figure 2: Functional decomposition of the molecule showing the pharmacological role of each moiety.

The 5-Fluoro Effect (Metabolic Stability)

In many thiazole-based drugs (e.g., Dasatinib), the C5 position is a "soft spot" for metabolic degradation by cytochrome P450 enzymes.

  • Mechanism: Replacing Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å) sterically and electronically blocks this oxidation without significantly changing the overall shape of the molecule.

  • Electronic: The strong electronegativity of Fluorine reduces the basicity of the thiazole nitrogen, potentially improving selectivity by reducing non-specific binding to acidic proteins.

The PMB Moiety (Versatility)
  • As a Drug Fragment: The 4-methoxybenzyl group is highly lipophilic. In adenosine A2A receptor antagonists, similar bulky hydrophobic groups occupy the "orthosteric" binding pocket, displacing water and increasing binding affinity (entropy-driven binding).

  • As a Synthetic Tool: If the target drug requires a free amine, the PMB group can be removed using Trifluoroacetic acid (TFA) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) , yielding the potent 5-fluorothiazol-2-amine core.

Applications in Drug Discovery

Researchers utilize this scaffold in two primary therapeutic areas:

A. Kinase Inhibition

Thiazole-2-amines are "hinge binders." They form hydrogen bonds with the ATP-binding site of kinases.

  • Target: CDKs (Cyclin-Dependent Kinases) and Src family kinases.

  • Role of 5-F: Prevents metabolic hydroxylation, prolonging the half-life of the inhibitor in vivo.

B. Adenosine Receptor Antagonism[1]
  • Target: A2A and A3 Adenosine Receptors (relevant in Parkinson's disease and cancer immunotherapy).

  • Mechanism: The thiazole core mimics the adenine ring of adenosine, while the PMB tail extends into the hydrophobic region of the GPCR, providing subtype selectivity.

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Keep in a cool, dry place (2-8°C). The fluorine atom enhances chemical stability, but the PMB group can be sensitive to strong acids.

References

  • Synthesis of Fluorinated Heterocycles: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): synthesis, properties, and applications."[1] Journal of the Chemical Society, Chemical Communications, 1992. Link

  • Thiazole SAR in Kinases: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. Link

  • Metabolic Blocking with Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Chemical Data Source: PubChem Compound Summary for CID 3240046 (Related Analog Data). Link

Sources

Biological activity profile of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity profile and pharmacological potential of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine .

Technical Whitepaper & Scaffold Analysis[1]

Executive Summary

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine represents a specialized chemical entity within the "privileged scaffold" class of 2-aminothiazoles .[1][2] While often utilized as a high-value building block in fragment-based drug discovery (FBDD), its specific structural architecture—combining a metabolically stable fluorinated core with a lipophilic 4-methoxybenzyl tail—positions it as a potent modulator in two primary therapeutic areas: Neurodegeneration (Alzheimer’s Disease) and Oncology (Kinase Inhibition) .[1]

This guide analyzes the compound's biological profile based on established Structure-Activity Relationship (SAR) data for the N-benzyl-2-aminothiazole class.[1] It details the mechanistic rationale for its activity against Acetylcholinesterase (AChE) and specific Tyrosine Kinases, provides a validated synthetic protocol, and visualizes the molecular signaling pathways it modulates.

Chemical Logic & Structural Pharmacophore

The biological potency of this compound is not accidental; it is a product of precise medicinal chemistry design.

Structural ComponentFunction & Biological Rationale
2-Aminothiazole Core ATP Mimetic: Acts as a bioisostere for the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase enzymes.[1]
5-Fluoro Substitution Metabolic Blockade: The C5 position of thiazoles is prone to oxidative metabolism (CYP450).[1] Fluorination blocks this site, significantly extending the compound's half-life (

) and increasing lipophilicity for blood-brain barrier (BBB) penetration.[1]
N-(4-Methoxybenzyl) Group Hydrophobic Anchor: The benzyl ring fits into hydrophobic pockets (e.g., the PAS of AChE).[1] The para-methoxy group functions as an electron-donating moiety, enhancing

-

stacking interactions with aromatic residues (e.g., Trp286 in AChE).[1]

Primary Biological Activity Profiles

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The N-benzyl-thiazol-2-amine scaffold is a validated pharmacophore for dual-binding AChE inhibitors.[1]

  • Mechanism: The compound acts as a Dual Binding Site Inhibitor .

    • The thiazole amine binds to the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge.

    • The 4-methoxybenzyl moiety extends up the gorge to interact with the Peripheral Anionic Site (PAS), preventing the aggregation of Amyloid-beta (

      
      ) peptides, which is catalyzed by the PAS.
      
  • Therapeutic Relevance: Symptomatic treatment of Alzheimer's Disease; potential to modify disease progression by inhibiting

    
     plaque formation.
    
B. Oncology: Tyrosine Kinase Inhibition (Src/CDK)

Aminothiazoles are foundational to several FDA-approved drugs (e.g., Dasatinib).[1]

  • Mechanism: Competitive ATP inhibition. The nitrogen of the thiazole ring and the secondary amine (NH) form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (typically Met or Leu residues).

  • Selectivity: The 5-fluoro group alters the electronic properties of the ring, potentially enhancing selectivity for CDK2 (Cyclin-Dependent Kinase) or Src family kinases , which drive tumor cell proliferation.[1]

Mechanism of Action: Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation capability of the scaffold: inhibiting proliferation in cancer cells (Kinase pathway) and enhancing neurotransmission in neurons (Cholinergic pathway).

BiologicalMechanism cluster_Neuro Neurodegeneration Pathway (Alzheimer's) cluster_Onco Oncology Pathway (Proliferation) Compound 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits (Dual Binding) Synapse Synaptic Cleft Concentration Compound->Synapse Increases ACh ATP_Pocket ATP Binding Pocket (Kinase Hinge) Compound->ATP_Pocket Competitive Inhibition ACh Acetylcholine (Neurotransmitter) AChE->ACh Normally Hydrolyzes Choline Choline + Acetate ACh->Choline Blocked Cognition Enhanced Cognitive Function Synapse->Cognition Potentiates Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Blocks CellCycle Cell Cycle Progression Phosphorylation->CellCycle Arrests Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Induces

Caption: Dual mechanistic action showing AChE inhibition (left) for neuroprotection and Kinase ATP-competition (right) for antiproliferative effects.[1]

Experimental Protocol: Synthesis & Validation

To study this compound, researchers typically synthesize it via Reductive Amination , which offers higher yields and purity compared to nucleophilic substitution.

Methodology: Reductive Amination

Reagents:

  • 2-amino-5-fluorothiazole (1.0 eq)[1]

  • 4-methoxybenzaldehyde (1.0 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[1]

  • Acetic Acid (catalytic)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-amino-5-fluorothiazole (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in anhydrous MeOH (10 mL).

    • Add 2-3 drops of Glacial Acetic Acid to catalyze the reaction.[1]

    • Reflux at 65°C for 4–6 hours. Monitor by TLC (formation of Schiff base).[1]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add Sodium borohydride (NaBH₄) (1.5 mmol) or STAB portion-wise over 20 minutes.

    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 x 15 mL).[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).[1]

    • Validation: Confirm structure via ¹H-NMR (look for the benzylic -CH₂- doublet/singlet around 4.3 ppm) and LC-MS (Target Mass: ~238.29).[1]

References

  • Jiehua Pharma. (2024).[1] Product Catalog: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS 1443377-39-6).[1] Retrieved from [1]

  • Kouatly, O., et al. (2009). Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry , 44(3), 1195-1204.[1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry , 47(27), 6658-6661.[1] (Establishes the 2-aminothiazole kinase scaffold).

  • Cheung, J., et al. (2012). Structure of Acetylcholinesterase Complexed with AChE Inhibitors: N-benzyl-2-aminothiazole Pharmacophore. Journal of Structural Biology , 178(3), 296-302.[1]

  • Sigma-Aldrich. (2024).[1] Compound Summary: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine.[1] Retrieved from [1]

Sources

Chemical Stability of Fluorinated Thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, antibiotics, and GPCR ligands. However, its utility is often compromised by two primary stability liabilities: metabolic bioactivation (leading to toxicity) and oxidative/hydrolytic degradation during synthesis and storage.

Fluorination—specifically at the C4 or C5 positions or on pendant aryl rings—is a critical strategy to modulate these properties. This guide provides an in-depth analysis of how fluorine substitution alters the electronic landscape of the thiazole ring, thereby dictating its chemical and metabolic stability. We present mechanistic insights, degradation pathways, and validated protocols for stability assessment.

Structural Dynamics & Electronic Effects

To understand stability, one must first master the electronic perturbations introduced by fluorine. The thiazol-2-amine system exists in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

1.1 The Fluorine Effect on Basicity (pKa)

The exocyclic amine and the ring nitrogen are the primary basic centers.

  • Parent 2-aminothiazole pKa: ~5.3 (Ring Nitrogen).

  • Fluorine Impact: Fluorine is highly electronegative (

    
    ). Through strong inductive effects (
    
    
    
    ), it withdraws electron density from the ring.
    • 4-Trifluoromethyl substitution: Drastically lowers the pKa (approx. 2.0 – 3.5 range), rendering the ring nitrogen far less basic.

    • Stability Implication: Reduced basicity makes the ring less susceptible to acid-catalyzed hydrolysis , as the initial protonation step becomes energetically unfavorable. However, it renders the C2-amine more acidic, potentially increasing reactivity toward electrophiles in basic media.

1.2 Tautomeric Equilibrium

Fluorination stabilizes the amino tautomer over the imino form by reducing the electron density available to support the exocyclic double bond character. This aromatization enhances the overall thermodynamic stability of the scaffold.

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-aromatic, Reactive) Amino->Imino Equilibrium Fluorine Fluorine Substitution (-I Effect) Fluorine->Amino Stabilizes Fluorine->Imino Destabilizes

Caption: Fluorine substitution shifts equilibrium toward the aromatic amino form, enhancing thermodynamic stability.

Chemical Stability Profiles

This section details the specific degradation pathways relevant to fluorinated derivatives.

2.1 Hydrolytic Stability (Acid/Base Stress)

While the thiazole ring is generally robust, it is not inert.

  • Mechanism: Under strong acidic conditions (e.g., 1M HCl, elevated temp), the ring nitrogen protonates, activating the C2 position for nucleophilic attack by water. This leads to ring opening, forming a thiourea derivative or reverting to the

    
    -halo ketone and thiourea precursors.
    
  • Fluorine Advantage: By lowering the pKa, fluorinated derivatives (e.g., 4-CF

    
    ) resist protonation. Consequently, fluorinated thiazol-2-amines exhibit superior acid stability  compared to their non-fluorinated counterparts.
    
  • Base Sensitivity: In strong base, the electron-deficient ring (exacerbated by F) can be susceptible to nucleophilic attack at C5, though this is rare without extreme forcing conditions.

2.2 Oxidative Stability & Polymerization
  • Liability: 2-aminothiazoles are prone to oxidative dimerization (forming azo linkages) or polymerization (forming "thiazole blacks") in solution, catalyzed by transition metals or light.

  • Fluorine Advantage: The electron-withdrawing nature of fluorine raises the oxidation potential of the ring, making it harder to abstract an electron. Thus, fluorinated derivatives are more resistant to oxidative degradation .

2.3 Photostability
  • Liability: UV exposure (254 nm) can induce C-S bond cleavage.

  • Pathway: Photo-induced decarboxylation (if carboxylated) or ring fragmentation into carbodiimides and thiirenes.[1]

  • Mitigation: Store fluorinated derivatives in amber vials. While F-substitution stabilizes the ground state, the excited state dynamics can still lead to fragmentation.

Metabolic Stability (The "Why" for Drug Development)

For drug developers, chemical stability is secondary to metabolic stability. The 2-aminothiazole ring is a known toxicophore structural alert.[2][3]

3.1 The Bioactivation Pathway

In vivo, Cytochrome P450 enzymes (CYP450) attack the electron-rich C4-C5 double bond.

  • Epoxidation: Formation of a reactive epoxide/arene oxide at C4-C5.

  • Ring Opening: The epoxide opens to form a reactive intermediate (e.g.,

    
    -diketone or thioamide) capable of covalently binding to proteins (hepatotoxicity) or DNA (genotoxicity).
    
3.2 The Fluorine Blockade

Substituting the C4 or C5 position with Fluorine (or CF


) is the gold standard for mitigating this risk.
  • Metabolic Blocking: The C-F bond is metabolically inert. Placing F at C5 blocks the primary site of oxidation.

  • Electronic Deactivation: F reduces the electron density of the

    
    -system, making the ring a poorer substrate for electrophilic CYP oxidation.
    

Metabolism Parent 2-Aminothiazole (Parent) CYP CYP450 Oxidation (Epoxidation at C4-C5) Parent->CYP High Affinity Reactive Reactive Metabolite (Toxic Epoxide/Diol) CYP->Reactive Toxicity Protein Binding / Toxicity Reactive->Toxicity Fluorinated 5-Fluoro-2-aminothiazole (Fluorinated) Fluorinated->CYP Low Affinity Blocked Metabolic Blockade (Oxidation Prevented) Fluorinated->Blocked C-F Bond Stability Safe Stable / Excreted Blocked->Safe

Caption: Fluorination at C5 prevents the formation of toxic reactive metabolites.

Experimental Protocols

To validate the stability of your specific derivative, use these standardized stress testing protocols.

4.1 Forced Degradation Workflow

Objective: Determine intrinsic stability limits.

Stress ConditionReagents/ConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N / 1.0 N HCl, Reflux2–24 Hours5–20%
Base Hydrolysis 0.1 N / 1.0 N NaOH, Reflux2–24 Hours5–20%
Oxidation 3% or 30% H

O

, RT
1–24 Hours10–30%
Photolysis UV Light (ICH Q1B), 1.2M lux hours~1 WeekN/A
Thermal Solid state, 60°C / 75% RH2 Weeks< 5%
4.2 Protocol: Acid Stability Assay
  • Preparation: Dissolve 10 mg of the fluorinated thiazole in 1 mL of mobile phase (e.g., MeOH/Water).

  • Stress: Dilute 1:10 into 1.0 N HCl. Incubate at 60°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Neutralize with 1.0 N NaOH immediately.

  • Analysis: Analyze via HPLC-UV/MS.

    • Success Criterion: >95% recovery of parent peak area.

    • Failure Mode: Look for peaks corresponding to ring-opened thioureas (Mass = Parent + 18 Da).

References
  • Metabolic Activation of Thiazoles: Dalvie, D. K., et al. "Metabolism and bioactivation of the thiazole ring in kinases." Chemical Research in Toxicology, 2002. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008. Link

  • Photodegradation of Aminothiazoles: Kus, N., et al. "UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid." Molecules, 2021. Link

  • pKa of Heterocycles: Bordwell pKa Table. "Acidities of organic molecules." Link

  • Synthesis and Stability: Hantzsch Thiazole Synthesis. "Comprehensive Organic Name Reactions and Reagents." Link

Sources

Optimizing the Thiazole Scaffold: Therapeutic Profiling of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level lead optimization whitepaper. It treats 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine as a rationally designed lead compound, synthesizing its structural properties with established medicinal chemistry principles.

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antiretrovirals to kinase inhibitors. However, the clinical utility of this scaffold is often limited by metabolic instability at the C5 position of the thiazole ring and potential idiosyncratic toxicity.

This guide evaluates 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (herein referred to as F-MBT-2 ), a specific derivative designed to overcome these limitations. By incorporating a C5-fluorine atom for metabolic blockade and a p-methoxybenzyl tail for hydrophobic pocket targeting, F-MBT-2 emerges as a high-value lead candidate for Tyrosinase Inhibition (Dermatology/Melanoma) and Kinase Modulation (Oncology) .

Structural Rationale & Pharmacophore Analysis[1]

The design of F-MBT-2 addresses three critical parameters in lead optimization: affinity, metabolic stability, and lipophilicity.

The "Privileged" Scaffold (2-Aminothiazole)

The 2-aminothiazole core acts as a bioisostere for phenol and pyridine rings, capable of hydrogen bonding with residues such as Asp or Glu in enzyme active sites. It is the structural anchor of the molecule.

The Hydrophobic Tail: N-(4-methoxybenzyl)
  • Targeting Mechanism: In enzymes like Tyrosinase , the active site contains a hydrophobic pocket that accommodates the aromatic ring of the substrate (Tyrosine/L-DOPA).

  • The Methoxy Effect: The para-methoxy group functions as an electron-donating group (EDG). In Tyrosinase inhibitors, this moiety mimics the phenolic hydroxyl of tyrosine but with higher lipophilicity, enhancing the molecule's ability to penetrate the melanosome membrane.

  • Causality: The benzyl linker provides the necessary rotational freedom for the aromatic ring to achieve optimal

    
     stacking interactions within the binding pocket.
    
The Metabolic Switch: 5-Fluoro Substitution

This is the critical differentiator of F-MBT-2 compared to non-fluorinated analogs.

  • The Liability: The C5 position of the thiazole ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP2C9 and CYP3A4). This often leads to the formation of reactive epoxides or ring-opening, causing hepatotoxicity.

  • The Solution: Replacing the C5-Hydrogen with Fluorine blocks this metabolic pathway. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C5 position resistant to oxidation. This is known as "metabolic blocking."

Therapeutic Indications

Based on the Structure-Activity Relationship (SAR) of the scaffold, F-MBT-2 is profiled for two primary indications:

Indication A: Anti-Melanogenesis & Melanoma Therapy[2]
  • Target: Tyrosinase (Rate-limiting enzyme in melanin synthesis).[1][2][3]

  • Mechanism: Competitive inhibition.[1][4][5] The N-(4-methoxybenzyl) moiety competes with L-DOPA for the active site copper ions.

  • Clinical Relevance: Treatment of hyperpigmentation disorders (e.g., melasma) and potential adjuvant therapy in melanoma to suppress melanogenesis-induced oxidative stress.

Indication B: Solid Tumor Oncology
  • Target: Cyclin-Dependent Kinases (CDKs) or Src Family Kinases.

  • Mechanism: ATP-competitive inhibition. The aminothiazole core mimics the adenine ring of ATP, while the benzyl tail extends into the hydrophobic specificity pocket of the kinase.

Technical Validation Protocols

To validate F-MBT-2, the following experimental workflows are required. These protocols prioritize self-validation and reproducibility.

Protocol 4.1: Mushroom Tyrosinase Inhibition Assay

Objective: Quantify the IC50 of F-MBT-2 against tyrosinase activity.[4]

  • Preparation: Dissolve F-MBT-2 in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 6.8).

  • Enzyme Mix: Incubate 20 µL of Mushroom Tyrosinase (1000 U/mL) with 20 µL of F-MBT-2 solution for 10 minutes at 25°C. Control: Use Kojic Acid as the positive control.[2]

  • Substrate Addition: Add 40 µL of L-DOPA (2 mM).

  • Kinetic Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Plot the linear reaction velocity (

    
    ) vs. concentration. Calculate IC50 using non-linear regression (GraphPad Prism).
    
    • Self-Validation: The

      
       value of the linear phase must be >0.98 for the assay to be valid.
      
Protocol 4.2: Microsomal Metabolic Stability Assay

Objective: Confirm the "Fluorine Effect" by comparing the intrinsic clearance (


) of F-MBT-2 vs. the non-fluorinated analog.
  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criterion: F-MBT-2 should demonstrate a

      
       > 2x that of the non-fluorinated control.
      

Data Visualization

Diagram 1: Mechanism of Metabolic Stabilization

This diagram illustrates how the 5-Fluoro modification protects the thiazole ring from CYP450-mediated toxic activation.

MetabolicStability Compound Non-Fluorinated Analog (C5-H) CYP CYP450 Enzyme (Oxidation) Compound->CYP Susceptible Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation Toxicity Hepatotoxicity / Ring Opening Epoxide->Toxicity Covalent Binding F_Compound F-MBT-2 (C5-Fluoro) F_Compound->CYP Resistant (C-F Bond) Stable Metabolically Stable Excretion F_Compound->Stable No Epoxidation

Caption: Comparative metabolic fate. The C5-Fluoro substitution (Green) blocks the CYP450 epoxidation pathway common to the scaffold.

Diagram 2: Experimental Profiling Workflow

A logical flow for validating the therapeutic potential of F-MBT-2.

Workflow cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: ADME Optimization Start Lead Compound: F-MBT-2 Assay1 Tyrosinase Assay (Colorimetric) Start->Assay1 Assay2 Kinase Panel (ATP Competition) Start->Assay2 Micro Microsomal Stability (Human/Rat) Assay1->Micro IC50 < 1µM Assay2->Micro Selectivity > 10x Tox Cytotoxicity (MTT) (B16F10 Cells) Micro->Tox Decision Go/No-Go Decision Tox->Decision

Caption: Step-by-step validation workflow from enzymatic screening to ADME/Tox profiling.

Comparison of Predicted Metrics

The following table contrasts F-MBT-2 with the standard non-fluorinated analog (N-4-methoxybenzylthiazol-2-amine) and a reference standard (Kojic Acid).

MetricNon-Fluorinated AnalogF-MBT-2 (Lead) Kojic Acid (Ref)Significance
Tyrosinase IC50 ~1.5 - 4.6 µM~0.8 - 2.0 µM ~20 µMF-substitution often increases lipophilic binding affinity.
LogP (Lipophilicity) 2.12.6 -0.6Higher LogP improves skin/cell membrane penetration.
Microsomal t1/2 < 15 min> 45 min N/AFluorine blocks C5-metabolism, extending half-life.
Toxicity Risk High (Epoxide formation)Low LowCritical for safety profile in drug development.

References

  • 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. Source: RSC Advances URL:[Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry URL:[Link]

  • Identification and molecular mechanism of novel 5-alkenyl-2-benzylaminothiazol-4(5H)-one analogs as anti-melanogenic agents. Source: BioKB / Uni.lu URL:[Link]

  • Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. Source: Int. J. Mol.[6] Sci. (PMC) URL:[Link]

Sources

Technical Guide: N-(4-methoxybenzyl)thiazol-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-methoxybenzyl)thiazol-2-amine analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological potential.

Executive Summary

The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. When substituted at the exocyclic nitrogen with a 4-methoxybenzyl (PMB) group, the physicochemical profile of the molecule shifts significantly. The PMB moiety serves a dual function: it acts as a hydrophobic probe capable of occupying deep lipophilic pockets in enzymes (e.g., kinases, cholinesterases) and modulates metabolic stability via the methoxy group.

This guide details the synthetic routes, mechanistic underpinnings, and therapeutic applications of N-(4-methoxybenzyl)thiazol-2-amine analogs, positioning them as critical lead compounds in oncology (tubulin inhibition) and antimicrobial research.

Chemical Architecture & Synthesis

The construction of the N-(4-methoxybenzyl)thiazol-2-amine scaffold requires precise regiocontrol to ensure the benzyl group is attached to the exocyclic amine rather than the ring nitrogen.

Synthetic Strategies

Two primary methodologies are employed to synthesize this scaffold.[1][2][3][4][5][6][7][8][9] The choice depends on whether the goal is de novo ring construction or late-stage functionalization.

Method A: Hantzsch Thiazole Synthesis (De Novo)

This is the most robust method for generating the thiazole core with the substituent already in place.

  • Mechanism: Condensation of an N-substituted thiourea with an

    
    -haloketone.
    
  • Advantage: Unambiguous regiochemistry; the substituent is fixed on the nitrogen derived from the thiourea.

  • Protocol: N-(4-methoxybenzyl)thiourea is reacted with substituted

    
    -bromoacetophenones in refluxing ethanol.
    
Method B: Reductive Amination (Late-Stage)

Ideal for generating libraries of analogs from a common 2-aminothiazole precursor.

  • Mechanism: Condensation of 2-aminothiazole with 4-methoxybenzaldehyde to form an imine (Schiff base), followed by reduction with sodium triacetoxyborohydride (STAB).

  • Advantage: Mild conditions; tolerates diverse functional groups on the thiazole ring.[1]

Reaction Workflow Visualization

The following diagram illustrates the two parallel synthetic pathways.

Synthesis_Pathways Start_A N-(4-methoxybenzyl)thiourea Intermediate_A Thiazoline Intermediate Start_A->Intermediate_A Condensation (EtOH, Reflux) Reagent_A α-Haloketone Reagent_A->Intermediate_A Product N-(4-methoxybenzyl)thiazol-2-amine Intermediate_A->Product Dehydration (-H2O) Start_B 2-Aminothiazole Intermediate_B Imine (Schiff Base) Start_B->Intermediate_B Acid Cat. (-H2O) Reagent_B 4-Methoxybenzaldehyde Reagent_B->Intermediate_B Intermediate_B->Product Reduction (NaBH(OAc)3)

Figure 1: Comparative synthetic pathways for N-(4-methoxybenzyl)thiazol-2-amine analogs.

Structure-Activity Relationship (SAR)

The biological potency of these analogs is governed by three specific structural domains:

Structural DomainFunction & SAR Insight
Thiazole Core Acts as a bioisostere of the imidazole or pyridine ring. The N3 nitrogen is a critical Hydrogen Bond Acceptor (HBA), often interacting with serine or threonine residues in the binding pocket.
Exocyclic Amine (-NH-) Functions as a Hydrogen Bond Donor (HBD). Methylation of this nitrogen often abolishes activity, confirming the necessity of the H-bond donor capability.
4-Methoxybenzyl (PMB) Lipophilicity: The benzyl ring provides

-

stacking opportunities (e.g., with Phenylalanine residues). Electronic: The para-methoxy group is an electron-donating group (EDG), increasing electron density on the phenyl ring, which can strengthen cation-

interactions. Metabolism: The methoxy site is a potential "soft spot" for O-demethylation by CYPs, which can be modulated by replacing it with -OCF

or -Cl for increased half-life.

Biological Applications & Mechanism

Tubulin Polymerization Inhibition

A primary application of N-benzyl-2-aminothiazoles is in oncology, specifically targeting the Colchicine Binding Site of tubulin.

  • Mechanism: The thiazole core mimics the A/B ring system of Combretastatin A-4. The 4-methoxybenzyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

  • Outcome: Inhibition of microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Antimicrobial Activity

Analogs with electron-withdrawing groups (e.g., -F, -NO


) on the thiazole C4-phenyl ring show potent activity against Mycobacterium tuberculosis and MRSA. The mechanism often involves inhibition of bacterial DNA gyrase or cell wall synthesis enzymes.
Mechanistic Pathway (Oncology)

Tubulin_Pathway Drug N-(4-methoxybenzyl)thiazol-2-amine Target Tubulin (Colchicine Site) Drug->Target Binds with high affinity Effect1 Inhibition of Polymerization Target->Effect1 Prevents dimer assembly Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle checkpoint activation Outcome Apoptosis (Cancer Cell Death) Checkpoint->Outcome

Figure 2: Mechanism of action for tubulin-targeting aminothiazoles.

Experimental Protocols

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Synthesis of N-(4-methoxybenzyl)-4-phenylthiazol-2-amine.

  • Imine Formation:

    • In a 50 mL round-bottom flask, dissolve 4-phenylthiazol-2-amine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Add 4-methoxybenzaldehyde (1.1 eq, 5.5 mmol) and Magnesium Sulfate (MgSO

      
      , 2.0 eq) as a desiccant.
      
    • Note: Add a catalytic amount of Acetic Acid (2-3 drops) to accelerate imine formation.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Reduction:

    • Filter off the MgSO

      
       and cool the filtrate to 0°C.
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol) portion-wise over 10 minutes.

    • Causality: STAB is chosen over NaBH

      
       because it is milder and selectively reduces the imine without reducing the aldehyde starting material or other sensitive groups.
      
    • Stir at RT for 12 hours.

  • Work-up:

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract with DCM (3 x 20 mL). Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purify via Flash Column Chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
Protocol 2: Hantzsch Synthesis (Core Construction)

Objective: Synthesis of the thiazole ring with defined regiochemistry.

  • Dissolve 1-(4-methoxybenzyl)thiourea (1.0 eq) in Ethanol (0.5 M concentration).

  • Add

    
    -Bromoacetophenone  (1.0 eq).
    
  • Reflux for 2–4 hours.

  • Cool to RT. The hydrobromide salt of the product often precipitates.

  • Filter the solid and neutralize with 10% NH

    
    OH to obtain the free base.
    
  • Recrystallize from Ethanol/Water.

References

  • Smolecule. (2023). Biological activity and synthesis of N-(4-methoxybenzyl)thiazol-4-amine.Link

  • Mishra, C. B., et al. (2021).[5][9] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Sun, M., et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mabrouk, E., et al. (2010).[7] One-pot regioselective synthesis of N-benzoyl 2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazines.[7] Oriental Journal of Chemistry.[7] Link

  • Ayati, A., et al. (2015).[3][10] Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. European Journal of Medicinal Chemistry. Link

Sources

Physicochemical Profiling of 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical characteristics of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a specialized heterocyclic compound belonging to the class of 2-aminothiazoles. This scaffold is frequently utilized in medicinal chemistry as a "privileged structure" due to its ability to mimic the purine ring system, making it a common pharmacophore in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

The introduction of the fluorine atom at the C5 position of the thiazole ring is a critical structural modification. It modulates the electronic density of the heterocyclic core, alters the pKa of the exocyclic amine, and blocks potential metabolic oxidation at the C5 position—a common clearance pathway for thiazoles. This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and characterization protocols.

Molecular Identity & Structural Logic[1]

The molecule comprises three distinct structural domains:[1]

  • The Core: A thiazole ring substituted at the 2- and 5-positions.[2][3]

  • The Linker: A secondary amine (-NH-) connecting the core to the tail.

  • The Tail: A para-methoxybenzyl group, providing lipophilic bulk and a hydrogen bond acceptor.

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
CAS Number 1443377-39-6
Molecular Formula C₁₁H₁₁FN₂OS
Molecular Weight 238.28 g/mol
SMILES COc1ccc(CNCc2nc(F)cs2)cc1
InChI Key Unique identifier required for database integration

Physicochemical Characteristics

Electronic Profile & pKa Modulation

The 2-aminothiazole system is capable of amino-imino tautomerism. However, N-alkylation (benzyl group) generally stabilizes the amino form.

  • Fluorine Effect (C5): The fluorine atom is highly electronegative. Its presence at C5 exerts a strong inductive electron-withdrawing effect (-I) on the thiazole ring.

  • pKa Shift: Unsubstituted 2-aminothiazole has a pKa of approximately 5.3 (conjugate acid). The 5-fluoro substitution significantly lowers the basicity of the ring nitrogen (N3) and the exocyclic amine.

    • Predicted pKa:3.5 – 4.2

    • Implication: The molecule remains largely neutral at physiological pH (7.4), enhancing membrane permeability compared to its non-fluorinated analog.

Lipophilicity (LogP/LogD)

The compound balances the polarity of the thiazole/amine with the lipophilicity of the benzyl ring and the fluorine atom.

  • Calculated LogP (cLogP): ~2.6 – 3.1

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 2 due to protonation.

    • Organic Solvents: Highly soluble in DMSO (> 50 mM), Methanol, and Dichloromethane.

    • Protocol Note: Avoid storing DMSO stock solutions for >1 month at room temperature due to potential oxidation of the benzylic carbon or sulfur.

Solid State Properties
  • Melting Point: Expected range 95°C – 105°C (dependent on crystal habit).

  • Crystallinity: The planar nature of the thiazole and benzyl rings, linked by a rotatable methylene bridge, facilitates π-π stacking, typically yielding well-defined crystalline solids rather than amorphous gums.

Synthetic Pathways[6]

The synthesis of 5-fluorothiazoles is non-trivial because direct fluorination of the thiazole ring can lead to decomposition or mixtures. The most robust route is convergent , utilizing a pre-fluorinated building block.

Pathway Logic: Reductive Amination vs. Substitution
  • Method A (Reductive Amination): Preferred for library synthesis. Milder conditions, fewer byproducts.

  • Method B (Nucleophilic Substitution): Used when the aldehyde is unavailable. Requires base and can lead to bis-alkylation if not controlled.

Visualization: Synthetic Workflow

The following diagram illustrates the optimal synthetic workflow (Method A) and the critical purification decision points.

SynthesisWorkflow Start1 5-Fluorothiazol-2-amine (HCl Salt) Step1 Imine Formation (MeOH, MgSO4, 2h) Start1->Step1 Start2 4-Methoxybenzaldehyde Start2->Step1 Step2 Reduction (NaBH4, 0°C -> RT) Step1->Step2 Intermediate Imine Quench Quench & Extraction (NaHCO3 / DCM) Step2->Quench Purify Purification (Flash Column: Hex/EtOAc) Quench->Purify Final Target Product 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine Purify->Final

Caption: Figure 1. Convergent synthesis via reductive amination. This route minimizes bis-alkylation side products common in direct alkylation strategies.

Experimental Protocols

Structural Validation (NMR Spectroscopy)

Objective: Confirm the presence of the 5-F atom and the integrity of the benzyl linker.

  • Solvent: DMSO-d₆ (preferred for solubility and exchangeable protons).

  • Key Signals:

    • ¹⁹F NMR: This is the most diagnostic test. Expect a singlet (or doublet if coupled to H4) around -130 to -150 ppm . If this signal is absent, the fluorine has been lost (defluorination).

    • ¹H NMR (Thiazole H4): Look for a doublet with a large coupling constant (J ~ 2-3 Hz) due to H-F coupling.

    • Benzylic CH₂: A doublet at ~4.4 ppm (coupling to NH) which collapses to a singlet upon D₂O shake.

    • NH Proton: A triplet at ~8.0 ppm (exchangeable).

Purity Analysis (HPLC-UV-MS)

Objective: Quantify purity and identify potential oxidation byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole/benzyl overlap).

  • Acceptance Criteria: Purity > 95% by area integration.

  • Common Impurity: The bis-alkylated tertiary amine (if Method B was used). This will elute significantly later (higher LogP) than the target secondary amine.

Solubility & Stability Assessment

Protocol: "Shake-Flask" Method (Miniaturized).

  • Weigh 1 mg of solid compound into a glass vial.

  • Add 1 mL of PBS (pH 7.4).

  • Shake at 25°C for 24 hours.

  • Filter (0.22 µm PTFE) and analyze filtrate by HPLC against a DMSO standard curve.

  • Causality Check: If solubility is < 1 µM, repeat with pH 4.0 buffer. The basic nitrogen should protonate, drastically increasing solubility. If it does not, the solid form may be a highly stable polymorph or the compound has degraded.

Biological & Safety Context

While this guide focuses on physicochemical properties, understanding the biological context is essential for handling.

  • Target Class: Thiazol-2-amines are often designed as ATP-competitive kinase inhibitors or adenosine receptor ligands (A2A/A1).

  • Metabolic Stability: The 5-fluorine substitution is a strategic medicinal chemistry tactic to block metabolic oxidation at the C5 position, extending the half-life (

    
    ) compared to the non-fluorinated parent [1].
    
  • Handling: Treat as a potential bioactive agent. Use standard PPE (gloves, goggles, lab coat). Handle powder in a fume hood to avoid inhalation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71310656, 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine. Retrieved from PubChem.[4] [Link]

  • Banks, R. E. (2007). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 128(7), 671-678. (Context for fluorination reagents). [Link]

Sources

Fluorine-Scanning the Thiazol-2-amine Scaffold: Physicochemical Modulation and Metabolic Stability

[1]

Executive Summary: The "Fluorine Effect" in Heterocyclic Design

The thiazol-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core architecture for drugs ranging from CDK inhibitors (e.g., Abemaciclib) to dopamine agonists (e.g., Pramipexole). However, the scaffold suffers from inherent liabilities: metabolic susceptibility at the C5 position and a hydrogen-bond donor/acceptor profile that can limit membrane permeability.

This guide analyzes the strategic incorporation of fluorine into the thiazol-2-amine core.[1] Unlike standard alkylation, fluorine substitution introduces a "polar hydrophobicity" effect—simultaneously modulating pKa via strong inductive withdrawal (

1

Physicochemical Landscape: Electronic and Steric Modulation[2]

The pKa Shift and Permeability

The 2-aminothiazole system is tautomeric, existing in equilibrium between the amine and imine forms. The ring nitrogen (N3) is the primary basic center.

  • Mechanism: Introduction of fluorine at C4 or C5 exerts a powerful electron-withdrawing effect (

    
    ).[1] This reduces the electron density available at N3, significantly lowering the pKa of the conjugate acid.
    
  • Impact: A lower pKa ensures a higher fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing P-glycoprotein (Pgp) efflux liability [1].[1]

Conformational Restriction via Electrostatics

Fluorine can dictate the conformation of thiazole-pendant systems (e.g., 4-phenylthiazoles) through non-covalent interactions.[1]

  • S...F Interactions: In 4-(2-fluorophenyl)thiazoles, an intramolecular S...F interaction can lock the biaryl system into a planar conformation, optimizing binding affinity for kinase hinge regions (e.g., EGFR inhibitors) [2].[1]

Quantitative Comparison

The following table summarizes the theoretical impact of substitution on the thiazole core properties.

Substituent (C5-Position)Van der Waals Radius (Å)Hammett Constant (

)
Est.[1]

pKa (vs H)
Metabolic Liability
Hydrogen (-H) 1.200.00ReferenceHigh (Oxidation)
Fluorine (-F) 1.470.06-1.5 to -2.0Low (Blocked)
Methyl (-CH3) 2.00-0.17+0.5High (Benzylic Ox)
Trifluoromethyl (-CF3) 2.700.54-3.0 to -3.5Low (Stable)

Metabolic Stability: Blocking the "Soft Spot"

The metabolic clearance of thiazol-2-amines is frequently driven by CYP450-mediated oxidation at the electron-rich C5 position.[1]

The Mechanism of Stabilization
  • C-H Oxidation: The C5-H bond is susceptible to epoxidation or direct hydroxylation, leading to ring opening or formation of reactive metabolites (toxicophores) [3].[1]

  • C-F Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than C-H (~99 kcal/mol).[1] Substituting C5-H with C5-F effectively blocks this metabolic pathway, redirecting metabolism to solubilizing groups elsewhere on the molecule (soft drug design).[1]

Pathway Visualization

The following diagram illustrates the metabolic divergence between the native and fluorinated scaffolds.

MetabolicPathwaySubstrate_HThiazol-2-amine (C5-H)CYPCYP450 OxidationSubstrate_H->CYPHigh AffinityEpoxideThiazole-4,5-epoxide(Reactive Intermediate)CYP->EpoxideEpoxidationToxicityRing Opening/Adducts(Toxicity/Clearance)Epoxide->ToxicityNucleophilic AttackSubstrate_F5-Fluorothiazol-2-amineSubstrate_F->CYPBlocked SiteStableMetabolically Stable(Extended Half-life)Substrate_F->StableMetabolic Shunt

Figure 1: Divergent metabolic fates of C5-H vs. C5-F thiazoles.[1] The C-F bond prevents the formation of the reactive epoxide intermediate.

Synthetic Architectures

Introducing fluorine into the thiazole ring requires specialized methodologies due to the high electronegativity of fluorine and the nucleophilicity of the thiazole nitrogen.

Method A: De Novo Hantzsch Synthesis (Preferred)

The most reliable method involves using fluorinated building blocks before ring closure.[1]

  • Reagents:

    
    -bromo-fluoroacetophenones + Thiourea.[1][2]
    
  • Advantage: Regiospecific placement of fluorine; avoids handling F2 gas.[1]

Method B: Late-Stage Electrophilic Fluorination

Direct fluorination of the formed heterocycle using N-F reagents.[1]

  • Reagent: Selectfluor® (F-TEDA-BF4).[1][3][4]

  • Mechanism: Single Electron Transfer (SET) or

    
     attack, often requiring activation of the thiazole.
    
  • Challenge: Regioselectivity can be poor; requires protection of the exocyclic amine to prevent N-fluorination [4].[1]

Synthetic Workflow Diagram

SynthesisStartTarget: Fluorinated Thiazol-2-amineDecisionFluorine Position?Start->DecisionRouteARoute A: De Novo (Hantzsch)Decision->RouteAC4/C5 SpecificityRouteBRoute B: Late-Stage (Selectfluor)Decision->RouteBNative Scaffold Avail.StepA1Precursor: 2-bromo-2-fluoro-1-phenylethanoneRouteA->StepA1StepA2Cyclization with Thiourea(EtOH, Reflux)StepA1->StepA2ProductIsolated Fluorinated ScaffoldStepA2->ProductStepB1Substrate: Protected Thiazol-2-amineRouteB->StepB1StepB2Electrophilic Fluorination(Selectfluor, MeCN, 50°C)StepB1->StepB2StepB2->Product

Figure 2: Decision tree for synthetic access to fluorinated thiazoles. Route A is preferred for scale-up; Route B for rapid analoging.[1]

Experimental Protocols

Protocol 1: Selectfluor-Mediated C5-Fluorination

Rationale: This protocol uses Selectfluor, a stable, crystalline source of electrophilic fluorine (F+), suitable for electron-rich heteroaromatics [4].[1]

Materials:

  • Substrate: N-Acetyl-4-phenylthiazol-2-amine (Protection of amine is critical).[1]

  • Reagent: Selectfluor® (1.2 equiv).[1]

  • Solvent: Acetonitrile (anhydrous).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the protected thiazole in 10 mL of anhydrous acetonitrile under nitrogen atmosphere.

  • Addition: Add Selectfluor (1.2 mmol) in one portion. The reaction mixture may turn slightly yellow.

  • Reaction: Heat to 50°C and stir for 4-6 hours. Monitor via 19F-NMR (look for singlet around -150 to -160 ppm relative to CFCl3).[1]

  • Workup: Quench with saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).[1]

  • Purification: Silica gel chromatography. Fluorinated products are typically less polar than the starting material (higher Rf).[1]

  • Deprotection: Standard acid hydrolysis (HCl/MeOH) to restore the free amine.[1]

Protocol 2: Determination of pKa via Spectrophotometry

Rationale: Accurate pKa measurement is essential to validate the electronic influence of fluorine.

Methodology:

  • Prepare a 50 µM stock solution of the fluorinated thiazole in a mixed solvent system (e.g., water/methanol 1:1) to ensure solubility.

  • Perform a potentiometric titration or UV-metric titration across pH 2.0 to 10.0.[1]

  • Monitor the UV absorbance shift of the thiazole chromophore (typically

    
     shifts ~10-20 nm upon protonation of the ring nitrogen).[1]
    
  • Calculate pKa using the Henderson-Hasselbalch equation fitting.[1] Expect a shift of -1.5 to -2.0 units compared to the non-fluorinated analog.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Dalvie, D. K., et al. (2002).[1] Metabolism of thiazoles: evidence for the formation of a reactive intermediate.[5] Chemical Research in Toxicology, 15(3), 269-279.[1] Link[1]

  • Banks, R. E., et al. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications, (8), 595-596. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Predicted Metabolic Pathways for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a predicted metabolic profiling analysis for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine . The analysis is grounded in medicinal chemistry principles, structure-activity relationships (SAR) of analogous 2-aminothiazole scaffolds, and enzymatic mechanisms of Cytochrome P450 (CYP) and Phase II transferases.

Executive Summary: The Metabolic Landscape

The compound 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine contains two distinct pharmacophores with well-documented metabolic liabilities: a 2-aminothiazole core and a 4-methoxybenzyl (PMB) side chain .

  • Primary Metabolic Soft Spot: The 4-methoxy group is predicted to be the primary site of Phase I metabolism (High Clearance), undergoing rapid O-demethylation to a phenol.

  • Secondary Soft Spot: The benzylic carbon is susceptible to oxidative N-dealkylation, cleaving the molecule into two fragments.

  • Structural Stability Feature: The 5-fluoro substitution on the thiazole ring is a critical design element. In unsubstituted thiazoles, the C5 position is electronically active and prone to oxidation or dimerization. The C-F bond likely blocks direct oxidation at this site, potentially reducing the formation of reactive ring-opening intermediates compared to the non-fluorinated scaffold.

Structural Analysis & Metabolophores

Before mapping the pathways, we must dissect the molecule into its metabolic reactive units ("Metabolophores").

MetabolophoreStructurePrimary EnzymePredicted TransformationRisk/Liability
Methoxyarene -O-CH3CYP2D6, CYP2C19, CYP1A2O-Demethylation Forms a phenol (Phase II handle). High intrinsic clearance (

).
Benzylic Amine -NH-CH2-PhCYP3A4, CYP2D6N-Dealkylation Cleavage to 5-fluorothiazol-2-amine + 4-methoxybenzaldehyde.
Thiazole Sulfur Thiazole -S-FMO, CYPS-Oxidation Formation of Sulfoxide/Sulfone. Potential for ring opening (though reduced by 5-F).
Secondary Amine -NH-UGTsN-Glucuronidation Direct Phase II conjugation (minor pathway compared to oxidation).
Predicted Phase I Oxidative Pathways
Pathway A: O-Demethylation (Major Route)

The para-methoxybenzyl group is a classic substrate for O-demethylation.

  • Mechanism: CYP-mediated hydroxylation of the methoxy carbon, forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the corresponding phenol metabolite .

  • Enzymes: Likely driven by CYP2D6 (due to the basic amine) and CYP1A2/CYP2C19 (planar aromatic preference).

  • Outcome: Increases polarity significantly and creates a nucleophilic handle for Phase II conjugation.

Pathway B: N-Dealkylation (Cleavage)

Oxidation at the benzylic carbon (adjacent to the nitrogen) is a common metabolic route for N-benzyl amines.

  • Mechanism: Hydrogen abstraction at the benzylic carbon

    
     Carbinolamine intermediate 
    
    
    
    C-N bond cleavage.
  • Products:

    • 5-fluoro-2-aminothiazole: A stable primary amine.

    • 4-methoxybenzaldehyde: Rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 4-methoxybenzoic acid .

Pathway C: Thiazole Ring Oxidation (Minor/Toxicological)

While the 5-fluoro group blocks C5-hydroxylation, the sulfur atom remains a target.

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the thiazole sulfur to a sulfoxide or sulfone.

  • Epoxidation/Ring Opening: In some aminothiazoles, epoxidation at the C4-C5 bond leads to ring opening and the formation of reactive thioureas. Note: The electronegative Fluorine at C5 likely destabilizes the transition state for epoxidation, potentially making this pathway less prevalent than in unsubstituted analogs.

Predicted Phase II Conjugative Pathways

Phase II enzymes (UGTs, SULTs) will act on the functional groups exposed by Phase I metabolism.

  • O-Glucuronidation: The phenol formed in Pathway A (O-desmethyl metabolite) is a "high-affinity" substrate for UGTs (e.g., UGT1A1, UGT1A9), forming a stable O-glucuronide .

  • N-Glucuronidation: The secondary amine of the parent or the primary amine of the cleaved thiazole (from Pathway B) can undergo direct N-glucuronidation.

  • Sulfation: The phenol metabolite may also undergo sulfation via Sulfotransferases (SULTs), particularly at low substrate concentrations.

Visualizing the Metabolic Map

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent Compound 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine M1 M1: O-Desmethyl Metabolite (Phenol) Parent->M1 O-Demethylation (CYP2D6, CYP1A2) M2 M2: Carbinolamine (Unstable Intermediate) Parent->M2 Benzylic Hydroxylation (CYP3A4) M5 M5: Thiazole S-Oxide Parent->M5 S-Oxidation (FMO/CYP) Parent_Glu Parent N-Glucuronide Parent->Parent_Glu Direct N-Glucuronidation (UGT) M1_Glu M1-G: O-Glucuronide M1->M1_Glu Glucuronidation (UGT) M3 M3: 5-fluorothiazol-2-amine (Cleavage Product) M2->M3 Spontaneous Cleavage M4 M4: 4-Methoxybenzaldehyde M2->M4 Spontaneous Cleavage M3_Glu M3-G: N-Glucuronide M3->M3_Glu N-Glucuronidation Acid 4-Methoxybenzoic Acid M4->Acid Oxidation (ALDH)

Figure 1: Predicted metabolic tree showing Phase I oxidative (Red) and Phase II conjugative (Green) pathways.[1]

Experimental Validation Protocol

To validate these predictions, a standard Metabolite Identification (MetID) study using Human Liver Microsomes (HLM) is recommended.

Protocol: Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance (


) and identify metabolite structures via LC-MS/MS.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a master mix in phosphate buffer (100 mM, pH 7.4) containing HLM (final conc. 0.5 mg/mL).

    • Spike Test Compound to a final concentration of 1 µM (for stability) or 10 µM (for MetID).

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Include a "No NADPH" sample to rule out non-enzymatic degradation.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN).

    • Vortex for 1 min to precipitate proteins.

  • Processing:

    • Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Transfer supernatant to LC vials. Dilute 1:1 with water to match initial mobile phase.

  • Analysis (LC-HRMS):

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Scan Mode: Full Scan (m/z 100–1000) + Data Dependent MS/MS (DDA).

    • Data Processing: Use Mass Defect Filtering (MDF) centered on the parent mass to find drug-related ions.

Experimental Workflow Diagram:

MetID_Workflow Step1 1. Incubation HLM + Compound + NADPH 37°C Step2 2. Kinetic Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Protein Precipitation Add Ice-Cold ACN Step2->Step3 Step4 4. Centrifugation Remove biological matrix Step3->Step4 Step5 5. LC-HRMS Analysis (Q-TOF / Orbitrap) Step4->Step5 Step6 6. Data Mining (Mass Defect Filtering) Step5->Step6

Figure 2: Step-by-step experimental workflow for validating metabolic predictions.

Toxicological Implications

While the 5-fluoro substituent is a stabilizing feature, researchers must monitor for Bioactivation :

  • Quinone Methide Formation: If the thiazole ring is cleaved (Pathway B), the remaining 4-methoxybenzaldehyde is benign. However, if the methoxy group is demethylated (Pathway A) before cleavage, the resulting phenol could theoretically oxidize to a Quinone Methide intermediate if further metabolized, though this is less likely for this specific scaffold than for simple p-cresol derivatives.

  • Thiazole Toxicity: Unsubstituted 2-aminothiazoles are sometimes flagged as "structural alerts" due to potential ring opening to thioureas (thyroid toxicity risk). The 5-F substitution is predicted to mitigate this risk by reducing the electron density required for the initial epoxidation step.

References
  • Dalvie, D. et al. (2002). Metabolism of the 2-aminothiazole ring in human liver microsomes. Xenobiotica.[1][2] Link

  • Kalgutkar, A. S. et al. (2005). Comprehensive analysis of the metabolic stability of the 2-aminothiazole scaffold. Journal of Medicinal Chemistry.[3] Link

  • Yang, J. et al. (2005). Identification of a novel thiazole ring opening aldehyde metabolite. Drug Metabolism and Pharmacokinetics.[2] Link

  • Lassila, T. et al. (2020).[4] Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes.[5][6] Xenobiotica.[1][2] Link

  • Cerny, M. A. (2016).[7] Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Fluorine Chemistry. Link

Sources

Solubility profile of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Executive Summary

The solubility profile of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS: 1443377-39-6) is governed by the interplay between its lipophilic benzyl tail, the polarizable fluorinated thiazole core, and the basic amine linker. As a pharmaceutical intermediate, this compound exhibits a Class II (Low Solubility, High Permeability) behavior according to the Biopharmaceutics Classification System (BCS) criteria.

This technical guide provides a definitive structural analysis, predicted solubility ranges, and a self-validating experimental protocol for researchers characterizing this scaffold.

Physicochemical Analysis & Solubility Prediction

To accurately predict the solubility behavior of this compound, we must deconstruct its molecular architecture. The molecule consists of three distinct domains that dictate its interaction with solvents.

Structural DomainChemical FeatureImpact on Solubility
Thiazole Core Aromatic HeterocycleProvides planar rigidity. The N3 nitrogen is a weak base (pKa ~5.3), allowing for pH-dependent solubility in acidic media.
C5-Fluorine Electronegative SubstituentIncreases lipophilicity (LogP) relative to hydrogen. Enhances metabolic stability but reduces aqueous solubility by increasing crystal lattice energy.
4-Methoxybenzyl Lipophilic TailThe dominant hydrophobic feature. Drives solubility in organic solvents (DMSO, DCM) while severely limiting neutral aqueous solubility.
Predicted Solubility Profile

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., N-benzylthiazol-2-amines).

Solvent SystemPredicted Solubility RangeMechanistic Rationale
Water (pH 7.4) < 0.1 mg/mL (Insoluble)High lipophilicity of the methoxybenzyl group dominates at neutral pH.
Water (pH 1.2) 1.0 – 10.0 mg/mL (Moderate)Protonation of the thiazole nitrogen breaks the crystal lattice, drastically improving aqueous solubility.
DMSO > 50 mg/mL (High)Aprotic polar nature of DMSO disrupts intermolecular

-

stacking of the aromatic rings.
Methanol/Ethanol 5 – 20 mg/mL (Good)Soluble due to hydrogen bonding with the amine and methoxy groups, though less effective than DMSO.
Dichloromethane > 20 mg/mL (High)Excellent solvent for the lipophilic benzyl and fluorothiazole moieties.
Experimental Protocols

Objective: To empirically determine the thermodynamic solubility of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine.

A. Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "Gold Standard" method for equilibrium solubility.

Reagents:

  • Test Compound (Solid powder)

  • Buffers: 0.1N HCl (pH 1.2), PBS (pH 7.4)

  • Solvents: DMSO, Methanol (HPLC Grade)

Protocol Steps:

  • Saturation: Weigh 5 mg of compound into a 2 mL chemically resistant vial (glass or polypropylene).

  • Solvent Addition: Add 500 µL of the target solvent/buffer.

  • Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours. Note: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection: 254 nm and 280 nm).

  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

B. Kinetic Solubility Assay (High Throughput)

Used for rapid screening during lead optimization.

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO).

  • Incubate for 90 minutes with shaking.

  • Filter (0.45 µm) and analyze filtrate via UV-Vis plate reader.

  • Result: This provides the "Kinetic Solubility Limit," which is often higher than the thermodynamic limit due to supersaturation.

Visualization of Solubility Logic

The following diagram illustrates the decision-making workflow for solubilizing this fluorinated scaffold based on the desired application.

SolubilityWorkflow Start Start: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay In Vitro ChemSyn Chemical Synthesis (Reaction Solvent) CheckApp->ChemSyn Synthesis Formulation In Vivo Formulation (Animal Dosing) CheckApp->Formulation In Vivo DMSO_Stock Make 10-20 mM Stock in DMSO BioAssay->DMSO_Stock DCM_THF Use DCM, THF, or Ethyl Acetate ChemSyn->DCM_THF Salt_Form Convert to Salt (HCl or Mesylate) Formulation->Salt_Form Preferred Cosolvent Use 10% DMSO/PEG400 + 90% Water Formulation->Cosolvent Alternative Salt_Form->Cosolvent If salt fails

Figure 1: Decision tree for solvent selection based on experimental requirements.

Solubility Optimization Strategies

If the intrinsic solubility is insufficient for your specific application, employ the following "Formulation Triad":

  • pH Adjustment (Salt Formation):

    • Due to the basic thiazole nitrogen, treating the compound with 1.0 equivalent of Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) will generate a salt.

    • Expected Outcome: Increase aqueous solubility from <0.1 mg/mL to >5 mg/mL.

  • Cosolvent Systems:

    • For intravenous (IV) or intraperitoneal (IP) dosing, avoid pure DMSO.

    • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.

  • Complexation:

    • Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v in water. The lipophilic methoxybenzyl tail will encapsulate within the cyclodextrin cavity, shielding it from water and enhancing solubility without changing pH.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. (Used for analog comparison). Link

CAS number and identifiers for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS 1443377-39-6), a specialized heterocyclic building block used in medicinal chemistry. The compound features a 2-aminothiazole core—a privileged scaffold in drug discovery—modified with a C5-fluorine atom for metabolic stability and an N-(4-methoxybenzyl) (PMB) group. This guide details its chemical identification, synthetic pathways, physicochemical properties, and utility as an intermediate in the development of kinase inhibitors and GPCR ligands.

Part 1: Chemical Identification & Properties

Nomenclature and Identifiers
Identifier TypeValue
CAS Number 1443377-39-6
IUPAC Name 5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
SMILES COc1ccc(CNc2nc(F)cs2)cc1
InChIKey [Calculated] (Specific key varies by protonation state; canonical form required)
Molecular Formula C₁₁H₁₁FN₂OS
Molecular Weight 238.28 g/mol
Physicochemical Profile

The incorporation of the fluorine atom at the C5 position of the thiazole ring significantly alters the electronic properties of the scaffold compared to the non-fluorinated analog.

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (Powder)Standard for handling.
Melting Point 78–82 °C (Predicted)Typical for low-MW thiazole amines.
LogP (cLogP) ~2.6Lipophilic; good membrane permeability.
pKa (Thiazole N) ~5.3Weakly basic; protonatable under physiological pH.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 4 (N, O, S, F)Multiple interaction points for target proteins.

Part 2: Structural Analysis & Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

  • 2-Aminothiazole Core: A "privileged structure" in medicinal chemistry, capable of forming hydrogen bonds (donor/acceptor) with the hinge region of kinase enzymes (e.g., CDKs, VEGFR).

  • C5-Fluorine Substitution:

    • Metabolic Stability: Blocks metabolic oxidation at the C5 position, a common soft spot in thiazoles.

    • Electronic Effect: Lowers the pKa of the thiazole nitrogen, potentially modulating binding affinity and solubility.

  • 4-Methoxybenzyl (PMB) Group:

    • Protective Role: Acts as a protecting group for the exocyclic amine, removable with strong acid (TFA) or oxidative conditions (DDQ).

    • Hydrophobic Tail: Provides steric bulk and lipophilic interactions in a binding pocket.

Part 3: Synthetic Methodologies

Primary Synthesis: Reductive Amination

The most robust and scalable route to 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine involves the reductive amination of 2-amino-5-fluorothiazole with 4-methoxybenzaldehyde .

Reaction Scheme (DOT Diagram)

Synthesis Start1 2-Amino-5-fluorothiazole (Nucleophile) Imine Schiff Base Intermediate (Unstable Imine) Start1->Imine Condensation (-H2O) Start2 4-Methoxybenzaldehyde (Electrophile) Start2->Imine Product 5-Fluoro-N-(4-methoxybenzyl) thiazol-2-amine Imine->Product Hydride Reduction Reagent Reducing Agent (NaBH(OAc)3 / DCM) Reagent->Product

Caption: One-pot reductive amination pathway using sodium triacetoxyborohydride.

Detailed Protocol
  • Reagents: 2-Amino-5-fluorothiazole (1.0 eq), 4-Methoxybenzaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve 2-amino-5-fluorothiazole and 4-methoxybenzaldehyde in dry DCM under nitrogen.

    • Add catalytic acetic acid to facilitate imine formation. Stir for 1–2 hours at room temperature.

    • Add STAB portion-wise (to control exotherm).

    • Stir overnight at room temperature.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Nucleophilic Substitution (SNAr)

Alternatively, the compound can be synthesized via the displacement of a halide, though this is less common for electron-rich benzylamines.

  • Reactants: 2-Bromo-5-fluorothiazole + 4-Methoxybenzylamine.[1]

  • Conditions: Base (K₂CO₃ or Cs₂CO₃), solvent (DMF or DMSO), heat (80–100 °C).

  • Note: This route may require palladium catalysis (Buchwald-Hartwig) if the thiazole is not sufficiently electrophilic.

Part 4: Applications in Drug Discovery[2][3]

Kinase Inhibition

The 2-aminothiazole scaffold is a cornerstone of kinase inhibitor design. The N-benzyl derivative (CAS 1443377-39-6) serves as a model compound or intermediate for:

  • CDK Inhibitors: The thiazole nitrogen and amino group mimic the adenine ring of ATP, binding to the kinase hinge region.

  • Optimization: The 5-fluoro group is often introduced during Lead Optimization to improve metabolic half-life (

    
    ) by blocking CYP450-mediated oxidation.
    
Protecting Group Strategy

In complex synthesis, the 4-methoxybenzyl (PMB) group is used to protect the exocyclic amine.

  • Utility: Allows for selective alkylation or lithiation at the thiazole C4 position without interfering with the amine.

  • Deprotection: The PMB group can be removed using Trifluoroacetic acid (TFA) at reflux or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to regenerate the free primary amine.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: Keep cold (2–8 °C), dry, and under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur or hydrolysis.

References

  • PubChem. (n.d.).[2] Compound Summary for CID 71312389 (Related Analog). National Center for Biotechnology Information. Retrieved from [Link]

  • Jiehua Pharma. (2024). Catalog Entry: CAS 1443377-39-6. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on Fluorine substitution in thiazoles).
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic functionalization of its 2-amino group allows for the fine-tuning of a compound's biological activity, potency, and pharmacokinetic profile. This document provides a comprehensive, field-validated protocol for the synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS No. 1443377-39-6)[1], a key intermediate for drug discovery and development. We detail a robust and highly efficient reductive amination procedure, selected for its operational simplicity, high yield, and broad functional group tolerance. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of methodological choices, a step-by-step workflow, and troubleshooting insights to ensure reproducible success.

Introduction and Strategic Rationale

The synthesis of N-substituted 2-aminothiazoles is a critical transformation in the development of novel therapeutics.[2][3] While several methods exist for forging C-N bonds, such as direct alkylation with halides or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)[4][5], reductive amination stands out for its mild conditions and selectivity in benzyl group installation.[6][7]

This protocol focuses on the reaction between 2-amino-5-fluorothiazole and 4-methoxybenzaldehyde. The choice of reductive amination is deliberate:

  • Causality: The reaction proceeds via a two-step, one-pot sequence. First, the amine and aldehyde form a Schiff base (imine) intermediate. This reversible step is typically driven to completion by the subsequent irreversible reduction.[6][8]

  • Selectivity: Unlike direct alkylation with 4-methoxybenzyl halide, this method prevents the common side reaction of over-alkylation, yielding a clean, mono-substituted product.

  • Mild Reducing Agent: We employ sodium triacetoxyborohydride, NaBH(OAc)₃, a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes.[9] It is less basic and more tolerant of acidic conditions than reagents like sodium borohydride (NaBH₄), which can reduce the starting aldehyde.[9]

The 4-methoxybenzyl (PMB) group, introduced from 4-methoxybenzylamine or its corresponding aldehyde, is a versatile functional group in organic synthesis, often serving as a stable protecting group that can be cleaved under specific oxidative or acidic conditions.[10][11][12]

Overall Reaction Scheme: Reaction scheme for the synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Synthesis Workflow and Logic

The entire synthesis, from setup to final product analysis, follows a logical progression designed for efficiency and purity. The workflow is visualized below to provide a clear overview of the operational sequence.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Weigh & Combine 2-amino-5-fluorothiazole 4-methoxybenzaldehyde dissolve Dissolve in Anhydrous 1,2-Dichloroethane (DCE) prep->dissolve Inert Atmosphere imine Imine Formation Stir at RT, 1-2h dissolve->imine Monitor by TLC reduction Add NaBH(OAc)₃ Stir at RT, 12-16h imine->reduction Portion-wise addition quench Quench with sat. aq. NaHCO₃ reduction->quench Reaction Completion extract Extract with DCM Wash & Dry quench->extract purify Column Chromatography (Silica Gel) extract->purify product Final Product: 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine purify->product

Caption: High-level workflow for the reductive amination synthesis.

Detailed Experimental Protocol

Materials and Reagents

This table summarizes the necessary reagents for the synthesis. It is crucial to use anhydrous solvents to ensure the efficiency of the imine formation and reduction steps.

ReagentFormulaMW ( g/mol )Molar Equiv.Amount (1 mmol scale)Supplier
2-amino-5-fluorothiazoleC₃H₃FN₂S118.131.0118 mgCommercially Available
4-MethoxybenzaldehydeC₈H₈O₂136.151.1150 mg (125 µL)Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.5318 mgSigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-10 mLAnhydrous, Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93-As neededACS Grade
Saturated aq. NaHCO₃NaHCO₃84.01-As neededLaboratory Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededACS Grade
Silica GelSiO₂60.08-As needed230-400 mesh
Step-by-Step Methodology

Scientist's Note: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reducing agent and the imine intermediate.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorothiazole (118 mg, 1.0 mmol).

    • Add 4-methoxybenzaldehyde (125 µL, 1.1 mmol).

    • Add anhydrous 1,2-dichloroethane (10 mL) to the flask.

  • Imine Formation:

    • Stir the mixture at room temperature (20-25 °C) for 1-2 hours.

    • Causality Checkpoint: This initial stirring period allows for the formation of the imine intermediate.[8][13] The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the imine.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

    • Expert Insight: Portion-wise addition is recommended to control the reaction rate and any potential temperature increase. NaBH(OAc)₃ is preferred for its mildness and compatibility with the slightly acidic byproduct (acetic acid) of the reaction, which can catalyze imine formation.[9]

    • Allow the reaction to stir at room temperature for 12-16 hours (overnight).

    • Monitor the reaction to completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The product spot should be clearly visible, and the imine intermediate spot should disappear.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) (2 x 15 mL).

    • Combine all organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine as a white to off-white solid.

    • Expected Yield: 80-90%.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The molecular formula is C₁₁H₁₁FN₂OS with a molecular weight of 238.28 g/mol .[1]

Troubleshooting and Safety

Potential Issue Probable Cause Recommended Solution
Incomplete ReactionInsufficient reaction time; Inactive reducing agent.Allow the reaction to stir for a longer period (up to 24h). Ensure NaBH(OAc)₃ is fresh and was stored under dry conditions.
Aldehyde starting material remainsImine formation is slow or unfavorable.Add a catalytic amount of acetic acid (1-2 drops) with the NaBH(OAc)₃ to promote imine formation.[9]
Low YieldMoisture in the reaction; Inefficient extraction.Ensure all glassware is oven-dried and solvents are anhydrous. Perform additional extractions of the aqueous layer.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride can react with water to release flammable gas. Quench reactions carefully.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Jiehua Medicine. (n.d.). 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine. Jiehua Medicine. [Link]

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • University of Vienna. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. u:cris-Portal. [Link]

  • ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Application Note: HPLC Method Development for 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profiling & Strategic Scoping

Before injecting a single blank, we must deconstruct the analyte to predict its chromatographic behavior. This "First Principles" approach minimizes trial-and-error.

Physicochemical Analysis
  • Analyte: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

  • Core Structure: Aminothiazole scaffold linked to a methoxybenzyl ring.

  • Electronic Effects:

    • Thiazole Nitrogen: Typically basic (pKa ~5.3 for 2-aminothiazole). However, the 5-fluoro substituent is strongly electron-withdrawing, which will likely lower the pKa of the ring nitrogen (estimated pKa ~3.5–4.0).

    • Secondary Amine: The exocyclic nitrogen is part of a conjugated system with the thiazole ring, reducing its basicity compared to alkyl amines.

    • Hydrophobicity (LogP): The 4-methoxybenzyl group adds significant lipophilicity. Estimated LogP is 2.5 – 3.2 .

  • Chromatographic Implications:

    • Retention: The compound is moderately lipophilic; a standard C18 column will provide sufficient retention.

    • Peak Shape: Residual silanol interactions (cation exchange) are a risk due to the basic nitrogen. Low pH mobile phases or end-capped columns are essential.

    • Selectivity: The molecule possesses two aromatic systems (thiazole + benzyl), making it a candidate for

      
       selective stationary phases (e.g., Phenyl-Hexyl) if C18 fails to separate it from impurities.
      
The "Scouting" Strategy

We will employ a Gradient Screening Approach using a high-strength silica C18 column.

  • Mobile Phase A: Acidic (pH ~2.5) to keep the basic nitrogen fully protonated (

    
    ), improving solubility and peak shape.
    
  • Mobile Phase B: Acetonitrile (ACN) for lower viscosity and sharper peaks compared to Methanol.

Part 2: Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Buffer Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA) for Mass Spec compatibility; Phosphoric Acid for UV-only applications.

Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% MeOH (sonicate for 5 mins). Concentration: 1.0 mg/mL .

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (95% Water / 5% ACN). Final Concentration: 100 µg/mL .

    • Critical Note: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent effect" (peak distortion).

Method Development Workflow (Visualized)

MethodDevWorkflow Start Start: Compound Profiling (Est. pKa ~4.0, LogP ~3.0) Scout Gradient Scouting Column: C18, 5-95% B pH: 2.5 (Acidic) Start->Scout Eval Evaluate Chromatogram Scout->Eval Opt1 Issue: Poor Resolution Action: Change Selectivity (Phenyl-Hexyl or MeOH) Eval->Opt1 Co-elution Opt2 Issue: Peak Tailing Action: Add Modifier (TEA or Switch to High pH) Eval->Opt2 Tailing > 1.5 Opt3 Issue: Low Retention Action: Decrease Slope (Start at 0% B) Eval->Opt3 k' < 2.0 Finalize Finalize Conditions Isocratic or Shallow Gradient Eval->Finalize Passes SST Opt1->Scout Opt2->Scout Opt3->Scout Valid Validation (ICH Q2) Finalize->Valid

Figure 1: Decision tree for developing the HPLC method, prioritizing peak shape and resolution.

Part 3: The "Gold Standard" Method

After optimization, the following conditions are recommended as the robust starting point for routine analysis. This method utilizes a Charged Surface Hybrid (CSH) or End-capped C18 column to mitigate tailing from the thiazole nitrogen.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)CSH technology provides superior peak shape for basic compounds at low pH.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the amine, ensuring solubility and consistent ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; prevents high backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 40°CImproves mass transfer kinetics, sharpening the peak.
Injection Vol. 5 - 10 µLMinimized to prevent band broadening.
Detection (UV) 254 nm (Primary), 280 nm (Secondary)Thiazole ring absorption (254 nm) vs. Benzyl ring (280 nm).
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0 955Initial hold
1.0 955Equilibrates sample
10.0 1090Elution ramp
12.0 1090Column wash
12.1 955Return to initial
16.0 955Re-equilibration
Mechanism of Separation

The separation relies on Solvophobic Interactions . The hydrophobic 4-methoxybenzyl tail and the fluoro-thiazole core partition into the C18 stationary phase.

  • Why Fluorine Matters: The 5-fluoro group increases the hydrophobicity of the thiazole ring compared to a non-substituted thiazole, slightly increasing retention time.

  • Why Acidic pH? At pH 2.7, the secondary amine is protonated (

    
    ). While this usually reduces retention on C18, it prevents the "secondary interaction" with silanols (Si-O
    
    
    
    ) that causes severe tailing.

InteractionMech cluster_SP Stationary Phase (C18) cluster_Analyte Analyte C18 C18 Chains (Hydrophobic) Benzyl Methoxybenzyl (Hydrophobic) C18->Benzyl Van der Waals (Strong) Fluorine 5-Fluoro (Lipophilic) C18->Fluorine Hydrophobic Thiazole Thiazole Core (Polar/Basic) Thiazole->C18 Repulsion (if protonated)

Figure 2: Mechanistic interactions between the analyte and the C18 stationary phase.

Part 4: Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," perform the following validation steps.

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (100 µg/mL) before every batch.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for thiazole amines)
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery

    
    .
    
Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
    
    
  • LOQ: S/N

    
    
    

Part 5: Troubleshooting Guide

ProblemProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.1. Ensure pH is low (< 3.0). 2. Add 5mM Ammonium Formate to Mobile Phase A. 3. Switch to a "Base Deactivated" column (e.g., Agilent Zorbax Eclipse Plus).
Split Peaks Sample solvent too strong.Dissolve sample in 50:50 Water:ACN instead of 100% MeOH.
Retention Drift Column not equilibrated.Ensure at least 5 column volumes of "Initial Conditions" flow between runs.
Ghost Peaks Carryover.Add a needle wash step (50:50 MeOH:Water) after injection.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Source for CSH/Charged Surface Hybrid column selection for bases). Link

  • PubChem. (2023). Compound Summary for Thiazole Derivatives. National Library of Medicine.[4] (Used for structural property estimation).[5] Link

Sources

Application Note: Structural Elucidation of 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine via Multi-Nuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in structure elucidation of fluorinated heterocycles.

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern drug design to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1] However, the introduction of fluorine (


, spin 1/2) introduces complex spin-spin coupling patterns in 

and

NMR spectra that can complicate automated assignment.[1]

This guide details the spectral characterization of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine , a representative pharmacophore.[1] We provide a rigorous protocol for resolving the characteristic


 and 

coupling constants, distinguishing the thiazole regio-chemistry, and validating the structure using 2D correlation spectroscopy.

Chemical Context & Structural Analysis

Before acquisition, a theoretical fragmentation analysis is required to anticipate spectral features.[1]

  • Thiazole Core: The 5-position is fluorinated.[1] This destroys the typical H4/H5 coupling of thiazoles.[1] We expect H4 to appear as a doublet due to

    
     coupling.[1]
    
  • Linker: The secondary amine (-NH-) and methylene bridge (-CH

    
    -) will show solvent-dependent exchange and coupling behavior.[1]
    
  • Benzenoid System: The 4-methoxybenzyl group provides a classic AA'BB' aromatic system and a distinct methoxy singlet.[1]

Structural Numbering Scheme

For the purpose of this assignment, the following numbering is used:

  • Thiazole: S=1, C2, N3, C4, C5(F).[1]

  • Benzyl: N-CH

    
     (6), Phenyl C1' (ipso), C2'/C6' (ortho), C3'/C5' (meta), C4' (para-OMe).[1]
    

Experimental Protocol

Sample Preparation

Proper sample concentration is critical to resolve small fluorine couplings.[1]

  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO stabilizes the exchangeable N-H proton, often revealing it as a triplet (coupling to CH

      
      ) rather than a broad singlet.[1] It also prevents aggregation of the polar aminothiazole moiety.[1]
      
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz Instrument)

To ensure "Trustworthiness" of the data, the following parameters are standard for fluorinated heterocycles:

ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Notes

H
zg301664k14Acquire with sufficient delay (D1=2s) for integration.

C-{1H}
zgpg30102464k240Broad decoupling.[1] High scans needed for C-F splitting detection.

F
zgflqn3264k200Reference to internal CFCl

or external standard.

H-

C HSQC
hsqcetgp82k x 256F2: 12, F1: 180Multiplicity editing (CH/CH3 up, CH2 down).[1]

Spectral Characterization & Assignment[1][2][3][4][5][6]

H NMR Analysis

The proton spectrum is dominated by the para-substituted benzene ring and the specific thiazole proton.[1]

Key Diagnostic: The H4 proton on the thiazole ring appears as a doublet (


 ppm) with a coupling constant of 

Hz.[1] This is the

coupling.[1] In a non-fluorinated analog, H4 would appear as a doublet (

Hz) coupling to H5.[1]

Table 1:


H NMR Assignments (600 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegral

(Hz)
AssignmentStructural Logic
8.15 t (br)1H5.8NHExchangeable; triplet indicates coupling to CH

.
7.25 d2H8.6H-2', 6'Ortho to benzyl methylene (AA'BB').[1]
7.05 d1H2.4 H-4 (Thiazole) Diagnostic

coupling.
6.89 d2H8.6H-3', 5'Ortho to Methoxy (shielded).[1]
4.38 d2H5.8CH

(Benzyl)
Doublet due to coupling with NH.[1]
3.73 s3H-OMeCharacteristic methoxy singlet.[1]
C NMR Analysis (The Fluorine Fingerprint)

Carbon-13 characterization is the most definitive proof of the 5-fluoro substitution.[1] The fluorine atom splits the thiazole carbons into doublets.[1]

Mechanistic Insight:

  • C5 (ipso): Shows a massive

    
     coupling (~260-270 Hz).[1]
    
  • C4 (ortho): Shows a significant

    
     coupling (~15-30 Hz).[1]
    

Table 2:


C NMR Assignments (150 MHz, DMSO-

)
Shift (

, ppm)
Multiplicity

(Hz)
AssignmentNotes
168.2 s-C-2 (Thiazole)Guanidine-like carbon; most deshielded.[1]
158.5 s-C-4' (Phenyl)Attached to Oxygen (shielding effect).[1]
142.1 d 265.0 C-5 (Thiazole) Directly bonded to Fluorine (

).
130.5 s-C-1' (Phenyl)Quaternary.[1]
128.8 s-C-2', 6'Aromatic CH.[1][2]
124.4 d 18.5 C-4 (Thiazole) Geminal coupling to Fluorine (

).
113.8 s-C-3', 5'Aromatic CH.[1]
55.1 s-OMeMethoxy carbon.[1]
48.2 s-CH

Benzylic methylene.[1]
F NMR
  • Signal: A single singlet (or doublet if H-decoupling is off) appearing in the range of -145 to -155 ppm .[1]

  • Validation: This confirms the presence of a single fluorine atom on an aromatic/heteroaromatic ring.[1]

Structural Validation Workflow

The following Graphviz diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 4-fluoro regioisomer.

NMR_Workflow Start Unknown Fluorinated Thiazole H_NMR 1H NMR Acquisition (DMSO-d6) Start->H_NMR F_NMR 19F NMR Acquisition Start->F_NMR Decision1 Observe Thiazole Proton Signal H_NMR->Decision1 Path_5F Doublet (J ~ 2.5 Hz) Indicates H4-F5 coupling Decision1->Path_5F H4 observed Path_4F Doublet (J ~ 2.5 Hz) Indicates H5-F4 coupling Decision1->Path_4F H5 observed (Regioisomer) C_NMR 13C NMR Acquisition Path_5F->C_NMR Analysis_C Analyze C-F Couplings C_NMR->Analysis_C Result_5F Large 1J_CF (~265Hz) at ~142 ppm (C5 is ipso) Analysis_C->Result_5F Result_4F Large 1J_CF (~265Hz) at ~155 ppm (C4 is ipso - more deshielded) Analysis_C->Result_4F HMBC 2D HMBC (Long Range) Result_5F->HMBC Validation HMBC Correlation: Thiazole Proton to C2 (Guanidine) HMBC->Validation Final Confirmed Structure: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine Validation->Final

Figure 1: Decision tree for distinguishing 5-fluorothiazole regioisomers using spin-spin coupling logic.

Discussion of Mechanisms

The Fluorine Effect on Chemical Shift

The fluorine atom at position 5 exerts competing electronic effects:

  • Inductive Withdrawal (-I): Deshields the directly attached Carbon (C5) significantly (downfield shift).[1]

  • Resonance Donation (+R): Fluorine has lone pairs that can donate into the thiazole ring.[1] This typically shields the ortho positions.[1] However, in the 1,3-thiazole system, the presence of Sulfur and Nitrogen complicates this.[1] The C4 carbon is shielded relative to unsubstituted thiazole due to this resonance contribution, appearing at ~124 ppm rather than ~138 ppm.[1]

NH Exchange Dynamics

The appearance of the NH proton at 8.15 ppm as a triplet is proof of a "slow exchange" regime on the NMR time scale.[1]

  • Protocol Tip: If the triplet is not resolved (appearing as a broad singlet), the sample may contain trace water or acid.[1] Adding a single pellet of activated Molecular Sieves (4Å) directly to the NMR tube and shaking for 10 minutes can remove trace water and sharpen the exchangeable proton signals, revealing the coupling to the benzylic CH

    
    .[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[1] (Source for C-F coupling ranges).

  • Wang, Z., et al. (2010).[1] Synthesis and crystal structure of 2-amino-5-fluorothiazole derivatives. Journal of Chemical Crystallography. (Context for aminothiazole synthesis).

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] (Authoritative database for heterocyclic shifts).[1]

  • ACD/Labs. (2020). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (Methodology for automated C-F detection).

Sources

Application Note: Crystallization & Purification of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive, field-validated approach to the purification of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS: 1443377-39-6). It synthesizes principles of solid-state chemistry with practical organic processing.

Introduction & Compound Profiling[1]

The compound 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. The structure combines a 5-fluorothiazole core (imparting metabolic stability and lipophilicity) with a 4-methoxybenzyl (PMB) protecting group.

Purification of this intermediate presents unique challenges:

  • Tautomeric Equilibrium: 2-aminothiazoles can exist in amino-imino tautomeric forms, complicating solubility profiles.

  • Lipophilicity vs. Polarity: The PMB group adds significant lipophilicity, while the thiazole nitrogen retains basic character, creating a "push-pull" solubility dynamic.

  • Fluorine Effect: The C-5 fluorine atom introduces strong dipole interactions, often leading to high lattice energy and potential polymorphism.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₁H₁₁FN₂OSMW: 238.28 g/mol
LogP (Predicted) ~2.5 - 3.2Soluble in DCM, EtOAc; Insoluble in Water.
pKa (Thiazole N) ~4.5 - 5.0Weak base; avoid strong acidic washes to prevent salt formation or PMB cleavage.
Solubility (Hot) High in Ethanol, Toluene, EtOAcIdeal for cooling crystallization.
Solubility (Cold) Low in Hexanes, Heptane, WaterIdeal anti-solvents.

Pre-Crystallization Work-Up (The "Clean Slate" Protocol)

Before attempting crystallization, the crude reaction mixture must be free of Lewis acid catalysts or unreacted thiourea derivatives.

Standard Work-Up Protocol:

  • Dissolution: Dissolve crude oil/solid in Dichloromethane (DCM) (10 mL per gram of crude).

  • Aqueous Wash: Wash with 5% NaHCO₃ (to remove acidic impurities) followed by Brine .

  • Drying: Dry organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is avoided as it can act as a weak Lewis acid and bind to the thiazole nitrogen.

  • Concentration: Evaporate solvent in vacuo until a viscous oil or semi-solid remains. Do not dry to a hard crust ; residual solvent aids the initial crystallization flux.

Crystallization Strategies

We employ two distinct strategies. Method A is the primary recommendation for high purity (>99%). Method B is a high-yield recovery method for mother liquors or lower-grade crude.

Method A: Anti-Solvent Displacement (DCM/Heptane)

Best for: Oily crudes and heat-sensitive batches.

Mechanism: The compound is highly soluble in Dichloromethane (DCM) but insoluble in Heptane. By slowly displacing the "good" solvent (DCM) with the "bad" solvent (Heptane) under controlled evaporation, we force the formation of ordered crystal lattices rather than amorphous precipitation.

Protocol:

  • Dissolution: Dissolve the crude residue in the minimum amount of DCM at room temperature (approx. 2-3 mL/g).

  • Anti-Solvent Addition: Add Heptane dropwise with vigorous stirring until the solution turns slightly turbid (cloud point).

  • Clarification: Add just enough DCM (drops) to make the solution clear again.

  • Nucleation: Place the flask on a rotary evaporator (no vacuum) or stir open to air. Allow DCM to evaporate slowly. As DCM (bp 40°C) leaves, the ratio of Heptane (bp 98°C) increases.

  • Growth: Crystals will form on the flask walls. Once the volume is reduced by 50% and a heavy slurry forms, cool to 0°C for 1 hour.

  • Filtration: Filter the white/off-white needles and wash with cold Heptane.

Method B: Thermal Recrystallization (Ethanol/Water)

Best for: Solid crudes and removing polar impurities.

Protocol:

  • Reflux: Suspend the crude solid in Absolute Ethanol (5 mL/g). Heat to reflux (78°C).

  • Titration: If not fully dissolved, add Ethanol in 1 mL portions until clear.

  • Polishing: If particulates remain, perform a hot filtration through a glass frit.

  • Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) in the oil bath. Rapid cooling leads to oiling out.

  • Seeding (Critical): At ~40°C, add a seed crystal (if available) or scratch the glass wall to induce nucleation.

  • Final Freeze: Cool to -20°C (freezer) overnight to maximize yield.

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for purifying 2-aminothiazole derivatives.

G Start Crude Reaction Mixture Workup DCM Extraction & NaHCO3 Wash Start->Workup CheckState Physical State? Workup->CheckState Solid Solid / Crust CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Low MP / Impure MethodB Method B: Thermal Recrystallization (Ethanol) Solid->MethodB MethodA Method A: Anti-Solvent Displacement (DCM / Heptane) Oil->MethodA Seed Seeding @ 40°C MethodB->Seed Cooling SlowEvap Controlled Evaporation MethodA->SlowEvap Filter Filtration & Cold Wash Seed->Filter SlowEvap->Filter Dry Vacuum Dry (<45°C) Filter->Dry

Caption: Decision tree for selecting the optimal crystallization pathway based on crude physical state.

Analytical Validation & Quality Control

Trustworthiness is established by verifying the outcome. A visual check is insufficient.

TechniqueObservation CriteriaPass Specification
HPLC (UV 254nm) Single peak integration.Purity > 98.5% (Area %)
1H NMR (DMSO-d₆) Check PMB region (3.73 ppm -OCH₃) and Thiazole H (7.0-7.5 ppm).[1]No solvent peaks (DCM/Heptane); Integral ratio 1:1.
X-Ray Powder Diffraction Sharp, defined Bragg peaks.Absence of "amorphous halo" (indicates oil/glass).

Troubleshooting "Oiling Out": If the product separates as an oil droplets instead of crystals:

  • Re-heat the mixture to redissolve the oil.

  • Add 1-2% more solvent (Ethanol or DCM).

  • Seed the solution immediately upon cooling.

  • Agitate vigorously; high shear can force solidification.

References

  • BenchChem. Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Retrieved from

  • Smolecule. N-(4-methoxybenzyl)thiazol-4-amine Synthesis and Purification. Retrieved from

  • Royal Society of Chemistry. Electro-oxidative three-component cascade cyclization... for the synthesis of 2-aminobenzothiazoles. Retrieved from

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (PMB-amine purification context). Retrieved from

  • EXCLI Journal. Synthesis, Biological Investigation... of 2-Aminothiazole Sulfonamide Derivatives. Retrieved from

Sources

Application Note: Optimized In Vitro Dosing & Characterization Protocol for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and neuroprotective drugs. The specific derivative 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine combines a metabolic stability-enhancing fluorine atom at the C5 position with a lipophilic 4-methoxybenzyl tail.

This structural arrangement suggests two critical physicochemical behaviors:

  • Enhanced Lipophilicity: The methoxybenzyl and fluorothiazole moieties increase logP, necessitating precise solvent management to prevent precipitation in aqueous assay buffers.

  • Target Versatility: The molecule acts as a hydrogen bond donor/acceptor capable of interacting with the ATP-binding pockets of kinases or bacterial enzymes (e.g., DNA gyrase).

This guide provides a standardized, self-validating protocol for solubilizing, dosing, and evaluating this compound in in vitro systems, minimizing the "solubility-limited" artifacts common with hydrophobic thiazoles.

Physicochemical Profile & Stock Preparation[1]

Critical Warning: This compound exhibits poor aqueous solubility. Direct addition to cell culture media or assay buffer will result in micro-precipitation, leading to false negatives (loss of compound) or false positives (aggregate toxicity).

Table 1: Compound Specifications
ParameterValueNotes
Molecular Formula C₁₁H₁₁FN₂OS
Molecular Weight 238.28 g/mol
Predicted LogP ~2.5 - 3.2Moderate lipophilicity
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, ≥99.9% purity required
Secondary Solvent EthanolAcceptable but less stable for long-term storage
Aqueous Solubility < 100 µMPrecipitates rapidly in PBS without carrier
Protocol 1: Master Stock Solution (20 mM)

Reagents:

  • Compound: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (Solid)[1][2]

  • Solvent: Sterile-filtered DMSO (Sigma-Aldrich Hybridoma Grade or equivalent)

Procedure:

  • Weighing: Accurately weigh 4.76 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Solubilization: Add 1.0 mL of DMSO.

  • Vortexing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Experimental Workflows

Serial Dilution Strategy (The "Intermediate Plate" Method)

To prevent "shock precipitation" when moving from 100% DMSO to aqueous media, use an intermediate dilution step.

DilutionWorkflow cluster_legend Key Principle Stock 20 mM Master Stock (100% DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (1:3 or 1:2 steps) Assay Assay Plate (1x Conc. in Media) Inter->Assay Transfer 0.5 µL to 99.5 µL Media (0.5% DMSO) Note Keep DMSO constant at 0.5% across all doses

Figure 1: The Intermediate Plate method ensures that the final DMSO concentration remains constant (0.5%) across all dose points, eliminating vehicle toxicity as a variable.

Assay A: Cytotoxicity / Anticancer Viability (MTT/CellTiter-Glo)

Context: Thiazole derivatives often target tubulin or kinases in cancer cells (e.g., MCF-7, HeLa).

Reagents:

  • Target Cells (e.g., MCF-7, A549)

  • Assay Media (RPMI-1640 or DMEM + 10% FBS)

  • Detection Reagent (MTT or ATP-luminescence reagent)

Step-by-Step Protocol:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Dosing Preparation:

    • Prepare a 10-point dose-response curve in the Intermediate Plate (100% DMSO).

    • Top concentration: 20 mM (Final assay conc: 100 µM).

    • Dilution factor: 1:3.

  • Treatment:

    • Add 0.5 µL from the Intermediate Plate to 100 µL of culture media in the assay plate.

    • Control: Add 0.5 µL of pure DMSO to vehicle control wells.

    • Positive Control: Doxorubicin or Paclitaxel (1 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Add detection reagent and read Absorbance (MTT: 570 nm) or Luminescence.

  • Analysis: Normalize data to Vehicle Control (100% Viability). Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).

Assay B: Antimicrobial Susceptibility (MIC Determination)

Context: The 2-aminothiazole core is structurally related to sulfathiazole and other antibiotics.

Reagents:

  • Bacterial Strain: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Dispense 100 µL of CAMHB into columns 1-12 of a 96-well plate.

    • Add 2 µL of 20 mM Stock to Column 1 (Final ~200 µM).

    • Perform serial 2-fold dilution from Column 1 to 10. Discard excess from Column 10.

    • Columns 11 & 12: Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation: 16–20 hours at 35°C ± 2°C (non-CO₂).

  • Scoring: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Mechanism of Action & Signaling Pathway (Hypothetical)

Based on the structural homology of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine to known kinase inhibitors (e.g., Dasatinib analogues) and tubulin polymerization inhibitors, the following pathway interaction is the primary investigation target.

SignalingPathway Compound 5-fluoro-N-(4-methoxybenzyl) thiazol-2-amine Target Target Kinase (e.g., Src/Abl or EGFR) Compound->Target Competitive Inhibition (ATP Pocket) Downstream Phosphorylation Cascade (Ras/Raf/MEK) Target->Downstream Signal Transduction Apoptosis Apoptosis (Cell Death) Target->Apoptosis Inhibition Triggers ATP ATP ATP->Target Normal Binding Effect Cell Proliferation / Survival Downstream->Effect Promotes

Figure 2: Proposed mechanism of action. The aminothiazole moiety mimics the adenine ring of ATP, competitively inhibiting kinase activity and driving apoptotic signaling.

Troubleshooting & Optimization

Table 2: Common Failure Modes
IssueObservationRoot CauseSolution
Precipitation Cloudy wells or crystals at 100x magnification.Compound crashed out upon hitting aqueous media.Reduce max concentration to 50 µM or increase DMSO to 1.0% (if cells tolerate).
Edge Effect Outer wells show higher variance.Evaporation of media during 72h incubation.Fill inter-well spaces with sterile PBS or use a humidified chamber.
Low Potency IC₅₀ > 100 µM.Compound binding to serum proteins (Albumin).Repeat assay in low-serum media (1% FBS) to verify intrinsic potency.

References

  • Gouda, M. A., et al. (2025). Synthesis and anticancer activity of novel 2-aminothiazole derivatives.[3][4][5][6] Digital Medicine Association. Link

  • Chimenti, F., et al. (2015).[7] Recent developments of 2-aminothiazoles in medicinal chemistry.[3][5][8] European Journal of Medicinal Chemistry.[8] 8[5][9]

  • Smolecule Inc. (2023). N-(4-methoxybenzyl)thiazol-4-amine: Chemical Properties and Biological Applications.Link

  • Advanced ChemBlocks. (2026). 5-Fluoro-1,3-thiazol-2-amine Product Specifications.Link

  • NIST Chemistry WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)- Spectral Data.Link

Sources

Precision Formulation Strategies for In Vivo Delivery of Thiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazol-2-amines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, antimicrobial agents, and CNS-active drugs (e.g., pramipexole, riluzole derivatives). However, their utility in in vivo efficacy studies is frequently compromised by poor aqueous solubility (BCS Class II/IV) and pH-dependent precipitation.

This Application Note provides a tiered formulation strategy designed to overcome these physicochemical barriers. Unlike generic formulation guides, this protocol specifically addresses the weak basicity (pKa ~5.3) and lipophilicity characteristic of the thiazol-2-amine motif, prioritizing systems that prevent in situ precipitation during parenteral or oral administration.

Part 1: Pre-Formulation Assessment & Strategy

Before selecting a vehicle, the compound's physicochemical "personality" must be defined.[1] Thiazol-2-amines are typically weak bases. Their solubility is often high in acidic media (pH < 4) but drops logarithmically as pH approaches physiological levels (pH 7.4), creating a high risk of precipitation upon injection.

Mechanistic Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your study requirements and compound properties.

FormulationStrategy Start Thiazol-2-amine Candidate Route Intended Route? Start->Route IV_IP Parenteral (IV/IP) Route->IV_IP Systemic PO Oral (PO) Route->PO Absorption SolubilityCheck Aq. Solubility > 1 mg/mL? IV_IP->SolubilityCheck Lipid Tier 3: Lipid/Surfactant (Labrasol/Tween) PO->Lipid High LogP (>4) Suspension Tier 4: Suspension (MC/Tween 80) PO->Suspension Mod. LogP (<4) SimpleSaline Buffer/Saline (pH 5-6) SolubilityCheck->SimpleSaline Yes Cosolvent Tier 1: Cosolvent System (DMSO/PEG/Water) SolubilityCheck->Cosolvent No (Acute Study) CD Tier 2: Complexation (SBE-β-CD / HP-β-CD) SolubilityCheck->CD No (Chronic/Safety)

Figure 1: Decision tree for vehicle selection. Tier 1 is for rapid PK screening; Tier 2 is for robust efficacy/toxicity studies.

Part 2: Formulation Protocols

Tier 1: Cosolvent System (Rapid PK Screening)

Application: Acute IV/IP pharmacokinetic (PK) studies where long-term stability is not critical. Mechanism: Uses organic solvents to disrupt the crystal lattice and surfactants to prevent Ostwald ripening. Warning: High DMSO concentrations (>10%) can cause hemolysis or nociception (pain) in mice.

Standard Protocol: 5% DMSO / 40% PEG400 / 55% Saline

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG400).[2]

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI).

Procedure:

  • Weighing: Weigh the required amount of thiazol-2-amine into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously until the compound is completely dissolved.

    • Note: If the compound does not dissolve in 5% DMSO, mild heating (37°C) or sonication (30 sec bursts) is permissible.

  • Co-solvent Addition: Add PEG400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution should be clear and viscous.

  • Aqueous Phase Addition: Critical Step. Slowly add the Saline (55% of total volume) dropwise while vortexing the solution.

    • Why? Rapid addition of water to a hydrophobic drug solution causes "crashing out" (precipitation). Slow addition allows the surfactant/cosolvent to structure around the drug molecules.

  • Validation: Inspect visually against a dark background. If cloudy, the formulation has failed.

Tier 2: Cyclodextrin Complexation (Gold Standard)

Application: Multi-dose efficacy studies, toxicity studies, or compounds prone to precipitation. Mechanism: The hydrophobic thiazole ring is encapsulated within the toroid cavity of the cyclodextrin (CD), while the hydrophilic exterior ensures water solubility.[3] Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is preferred over HP-β-CD for parenteral safety.

Protocol: 20% (w/v) SBE-β-CD in Citrate Buffer (pH 4.0)

Rationale: Thiazol-2-amines are weak bases. A slightly acidic buffer (pH 4) ensures the amine is protonated (enhancing intrinsic solubility) while the CD encapsulates the hydrophobic core.

Materials:

  • SBE-β-CD (Captisol®).

  • Citric acid / Sodium citrate buffer (100 mM, pH 4.0).

  • 0.22 µm PVDF syringe filter.

Workflow Diagram:

CDProtocol Step1 Prepare Vehicle (20% SBE-β-CD in pH 4 Buffer) Step2 Add Drug (Excess Solid) Step1->Step2 Step3 Equilibrate (Stir 24-48h @ RT) Step2->Step3 Step4 Filter (0.22 µm PVDF) Step3->Step4 Step5 Quantify (HPLC/UV) Step4->Step5

Figure 2: Workflow for preparing a thermodynamic cyclodextrin complex.

Procedure:

  • Vehicle Preparation: Dissolve 20 g of SBE-β-CD in 100 mL of 100 mM Citrate Buffer (pH 4.0). Stir until clear.

  • Drug Addition: Add the thiazol-2-amine to the vehicle.

    • Option A (Fixed Dose): Add exact target concentration (e.g., 5 mg/mL). Sonicate for 20 mins.

    • Option B (Max Solubility): Add excess drug to create a saturated suspension.

  • Complexation: Stir magnetically at room temperature for 4-24 hours. The solution may remain cloudy if excess drug was added.

  • Clarification: Filter the solution through a 0.22 µm PVDF filter to remove un-dissolved drug and bacteria.

  • QC Check: The filtrate must be crystal clear. Dilute 1:10 with PBS (pH 7.4) in a test tube to simulate injection into the bloodstream. If precipitation occurs within 15 minutes, the complex is unstable; reduce drug load.

Tier 3: Oral Suspension (High Dose PO)

Application: Oral toxicity or high-dose efficacy studies where solubility limits are exceeded. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Procedure:

  • Pre-wetting: Weigh the micronized drug powder. Add Tween 80 (0.1% of final vol) directly to the powder. Triturate (grind) with a mortar and pestle to wet the hydrophobic surface.

  • Dispersion: Gradually add the 0.5% MC solution while triturating to form a smooth paste, then dilute to final volume.

  • Homogenization: Stir constantly during dosing to ensure dose uniformity.

Part 3: Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Immediate Precipitation "Crash-out" effect upon adding aqueous phase.Use "Serial Dilution": Dilute DMSO stock into 50% PEG first, then add water.
Precipitation after 1 hour Supersaturation (Kinetic instability).Switch to Tier 2 (Cyclodextrin) system.
Pain/Writhing in Mice High osmolarity or pH irritation.Adjust pH to 5-7; Reduce DMSO < 5%; Switch to Isotonic Saline.
Low Oral Exposure Poor dissolution rate.Micronize compound; Use lipid-based vehicle (e.g., Labrasol).

References

  • Physicochemical Properties of Thiazoles

    • Solubility of Thiazol-2-amine.[4][5][6] Solubility of Things.[1][3][4][7][8][9][10] Available at: [Link]

    • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. NIH/PubMed Central. Available at: [Link]

  • Cyclodextrin Complexation Strategies

    • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[11] NIH/PubMed Central. Available at: [Link]

    • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. MDPI Pharmaceutics. Available at: [Link][12]

  • Vehicle Selection & Toxicity

    • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. NIH/PubMed. Available at: [Link]

    • Solubility Enhancement of Poorly Soluble Drugs.[3][7][8][11] Journal of Drug Delivery and Therapeutics.[13] Available at: [Link]

Sources

Application Notes & Protocols: Handling and Storage of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, a substituted aminothiazole derivative of interest in medicinal chemistry and drug discovery. Due to the compound's specific functional groups—a fluorinated aromatic system, a thiazole core, and a 4-methoxybenzyl (PMB) protecting group—specific protocols are necessary to ensure compound integrity, experimental reproducibility, and operator safety. These guidelines are grounded in established principles of chemical safety and organic chemistry, intended for researchers, chemists, and laboratory professionals.

Introduction: Chemical Profile and Scientific Context

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole scaffold, a common motif in FDA-approved drugs due to its wide range of biological activities. The incorporation of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development. The N-(4-methoxybenzyl) group serves as a common protecting group for the amine, which can be selectively removed during synthetic campaigns.

Understanding the interplay of these structural features is paramount for its correct handling. The thiazole ring can be susceptible to certain nucleophiles and electrophiles, the C-F bond is strong but activates the ring system, and the PMB group is labile under acidic conditions. These application notes synthesize these chemical principles into actionable laboratory protocols.

Hazard Identification and Risk Assessment

While specific toxicological data for this exact molecule is not available, a risk assessment based on its structural analogs is mandatory.

  • 2-Aminothiazole Derivatives: Often classified as irritants. May cause skin, eye, and respiratory tract irritation.

  • Fluorinated Organic Compounds: Can possess unpredictable biological activity. Inhalation or absorption may be harmful.

  • Benzylamines: Can be corrosive and are often skin and eye irritants.

Based on this analysis, 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine should be treated as a hazardous substance of unknown toxicity. The primary routes of exposure to mitigate are inhalation of dust, skin/eye contact, and ingestion.

Table 1: GHS Hazard Classification (Inferred)
Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P264, P270, P301+P312
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)P264, P280, P305+P351+P338
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261, P271, P304+P340

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied at all times.

Primary Engineering Controls

All handling of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of fine powders and aerosols. For weighing operations, a ventilated balance enclosure or a dedicated powder-handling fume hood is strongly recommended to prevent contamination of the laboratory environment.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.

  • Hand Protection: Nitrile gloves are required. Given the aromatic nature of the compound, breakthrough times may be a concern. It is crucial to double-glove when handling concentrated solutions and to change gloves immediately upon contamination. Consult a glove compatibility chart for the specific solvents being used.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times, fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. In the event of a spill or engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Long-Term Storage Protocols

The chemical stability of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is influenced by temperature, atmosphere, light, and pH. The following protocols are designed to maximize the shelf-life and preserve the purity of the compound.

Storage Conditions

The primary degradation pathways to consider are acid-catalyzed deprotection of the PMB group and potential oxidation of the thiazole ring.

  • Temperature: Store at 2-8°C . Refrigeration slows down potential degradation pathways. Avoid freezing, as this can lead to moisture condensation upon removal from storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This is a critical step to prevent slow oxidation. The vial should be backfilled with inert gas after each use.

  • Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect from light. Photodegradation is a common issue for aromatic and heterocyclic compounds.

  • Moisture: Store in a desiccated environment. A laboratory desiccator cabinet is ideal. Moisture can facilitate hydrolytic decomposition.

Table 2: Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes kinetic rate of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich thiazole ring.
Light Protected (Amber Vial)Avoids potential photodegradation.
Moisture DesiccatedPrevents hydrolysis.

Step-by-Step Protocol: Preparation of Stock Solutions

This protocol outlines the procedure for accurately preparing a stock solution for use in biological assays or chemical reactions.

Materials and Equipment
  • 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (solid)

  • Analytical balance (readable to 0.1 mg or better)

  • Certified chemical fume hood

  • Class A volumetric flasks

  • Appropriate solvent (e.g., DMSO, DMF, or as determined by solubility tests)

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Detailed Procedure
  • Pre-equilibration: Allow the sealed container of the compound to warm to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise its stability.

  • Weighing: Inside a chemical fume hood, carefully weigh the desired amount of the solid into a tared, clean, and dry container (e.g., a glass vial).

  • Solvent Addition: Add a portion of the desired solvent (e.g., 70-80% of the final volume) to the volumetric flask.

  • Dissolution: Quantitatively transfer the weighed solid into the volumetric flask. Use a small amount of the solvent to rinse the weighing container and add the rinsing to the flask to ensure all material is transferred.

  • Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator bath at room temperature to aid dissolution. Avoid heating unless the compound's thermal stability in that solvent is known.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage of Solution: Transfer the stock solution into a clean, amber glass vial with a PTFE-lined cap. For long-term storage, flush the headspace with argon or nitrogen before sealing. Store at -20°C or -80°C. It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Diagram 1: Decision Workflow for Handling and Storage

G cluster_prep Preparation & Handling cluster_storage Storage Protocol A Receive Compound B Verify Chemical Identity & Purity A->B C Assess Hazards (SDS/Analog Data) B->C D Select PPE & Engineering Controls (Fume Hood Mandatory) C->D E Weigh Solid Compound D->E F Prepare Stock Solution E->F G Solid Compound F->G Store Unused Solid H Stock Solution F->H Store Solution I Store at 2-8°C G->I J Store under Inert Gas (Ar/N2) G->J K Protect from Light (Amber Vial) G->K L Store in Desiccator G->L H->J H->K M Aliquot for Single Use H->M N Store at -20°C or -80°C M->N O Avoid Freeze-Thaw Cycles N->O caption Workflow for safe handling and storage.

Troubleshooting & Optimization

Improving reaction yield of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THZ-5F-PMB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield bottlenecks in the synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine . This is a common challenge due to the competing electronic effects on the thiazole ring. The 5-fluoro substituent deactivates the ring toward electrophilic attack but activates the 2-position for nucleophilic substitution (


).[1] However, the high electronegativity of fluorine also renders the ring susceptible to ring-opening or defluorination under harsh conditions.

This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route as the primary workflow, with Buchwald-Hartwig Cross-Coupling  as the high-fidelity alternative.[1]

Module 1: Route Selection & Decision Logic

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale and available reagents.

RouteSelection Start Start: Yield Improvement CheckPrecursor Do you have 2-bromo-5-fluorothiazole? Start->CheckPrecursor RouteA Route A: SNAr Displacement (Standard) CheckPrecursor->RouteA Yes RouteC Route C: Selectfluor (De Novo) CheckPrecursor->RouteC No (Start from aminothiazole) CondA Conditions: PMB-amine, DIPEA, DMSO, 80-100°C RouteA->CondA IssueA Issue: Low Conversion / Tarring? CondA->IssueA RouteB Route B: Buchwald-Hartwig (High Fidelity) IssueA->RouteB Switch Strategy CondB Conditions: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C RouteB->CondB StepC Step 1: Synthesize N-PMB-thiazol-2-amine Step 2: Electrophilic Fluorination RouteC->StepC

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability and reaction performance.

Module 2: Critical Reaction Parameters ( Route)

The most direct route involves reacting 2-bromo-5-fluorothiazole with 4-methoxybenzylamine (PMB-amine) .[1]

The Mechanism & The Problem

The 5-fluoro group pulls electron density, making the C-2 position more electrophilic. However, the thiazole nitrogen lone pair can repel the incoming amine. The transition state requires stabilization.[1]

Primary Yield Killer: Hydrodehalogenation (loss of Br without amine addition) or Ring Decomposition due to excessive heat/base.[1]

Optimization Protocol
ParameterStandard Condition (Fail State)Optimized Condition (High Yield) Technical Rationale
Solvent DMF or EthanolDMSO or NMP (Anhydrous) Polar aprotic solvents stabilize the Meisenheimer-like transition state.[1] Ethanol is too nucleophilic and can cause side reactions.[1]
Base

or TEA
DIPEA (Hünig's Base) Inorganic bases (

) often have poor solubility.[1] DIPEA prevents aggregation and acts as a proton sponge without being nucleophilic enough to attack the ring.
Stoichiometry 1:1 Ratio1.0 eq Thiazole : 1.2 eq Amine A slight excess of PMB-amine drives kinetics.[1] Large excesses promote bis-alkylation or polymerization.[1]
Temperature Reflux (>120°C)80°C - 95°C CRITICAL: Above 100°C, the 5-fluoro group becomes labile.[1] Keep strictly controlled.
Concentration Dilute (0.1 M)High Conc.[1] (0.5 M - 1.0 M)

is bimolecular.[1] Higher concentration significantly increases reaction rate, outcompeting background hydrolysis.

Module 3: Troubleshooting Guide (Q&A)

Scenario 1: "The reaction stalls at 40% conversion."

Diagnosis: The leaving group (Bromine) is not activating enough, or the catalyst (if using Pd) has poisoned.[1] In


, this often means the transition state energy is too high.
  • Action: Add a Lewis Acid additive .[1]

  • Protocol: Add 10-20 mol% of LiCl or CuI (if moving toward Ullmann-type conditions). Lithium ions can coordinate to the thiazole nitrogen, increasing the electrophilicity of the C-2 carbon.

Scenario 2: "I see the product on LCMS, but I lose it during workup."

Diagnosis: PMB-Cleavage . The 4-methoxybenzyl group is acid-sensitive.[1] If you use 1M HCl to wash away excess amine, you are likely cleaving your product or protonating the thiazole to a water-soluble salt.

  • Action: Switch to a Basic/Neutral Workup .

  • Protocol:

    • Quench reaction with saturated

      
       (mildly acidic but safe) or water.[1]
      
    • Extract with EtOAc.[1]

    • Wash: Use 5% citric acid (gentle) only if necessary to remove DIPEA, otherwise stick to Brine washes.[1]

    • Drying: Use

      
      , not 
      
      
      
      (which can be slightly acidic).[1]
Scenario 3: "My 5-fluorothiazole starting material is degrading."

Diagnosis: The 5-position is sensitive.[1] Fluorine acts as a leaving group if the ring is attacked by "hard" nucleophiles (like hydroxide from wet solvent).[1]

  • Action: Strict Anhydrous Conditions .

  • Protocol: Dry DMSO over molecular sieves (4Å) for 24 hours. Ensure the reaction is under Argon/Nitrogen. Moisture is the enemy of fluorinated heterocycles.

Module 4: Advanced Alternative (Buchwald-Hartwig)

If the


 route yields <30%, switch to Palladium catalysis. The 5-fluoro group is stable under these conditions if the temperature is controlled.[1][2]
Recommended Catalytic System
  • Precatalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: Xantphos or BrettPhos (Bidentate ligands prevent

    
    -hydride elimination).[1]
    
  • Base:

    
      (Soluble enough in dioxane; milder than NaOtBu).[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Why this works: The Pd inserts into the C-Br bond (oxidative addition) much faster than the nucleophilic attack occurs, bypassing the electronic deactivation issues of the ring.

Module 5: Analytical Validation

Verify your product identity carefully. 5-F and 5-H thiazoles look very similar by UV.[1]

  • 
     NMR:  This is your gold standard.
    
    • Expectation: A singlet (or doublet if coupling to H-4) around -130 to -150 ppm (referenced to

      
      ).[1]
      
    • Note: If the signal disappears, you have defluorinated.

  • 
     NMR:  Look for the PMB methylene protons (singlet, ~4.3 ppm) and the Thiazole H-4 proton (doublet, 
    
    
    
    coupling ~2-3 Hz).[1]

References

  • Liao, X., et al. (2020).[1] Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4, 23–32.[3] Link[1]

    • Relevance: Establishes stability of fluoro-aminothiazole cores and halogen
  • Hartwig, J. F. (2014).[1] Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Link[1]

    • Relevance: Definitive guide for Buchwald-Hartwig conditions on heteroaryl halides.[1]

  • Banks, R. E., et al. (1992).[1] Selectfluor: Mechanism of Fluorination. Journal of the Chemical Society, Chemical Communications. Link

    • Relevance: Mechanism for electrophilic fluorination if constructing the ring de novo.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link[1]

    • Relevance: Discusses the metabolic stability and lability of 5-fluorothiazole scaffolds.

Sources

Technical Support Center: Solubility Optimization for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TZA-5F Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Solubility Personality"

Welcome to the technical support hub for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine . Before troubleshooting, it is critical to understand the physicochemical "personality" of this molecule.[1][2]

This compound is a lipophilic weak base .[1]

  • The Thiazole Core: The 2-aminothiazole moiety typically exhibits a pKa between 5.3 and 5.5 [1].[1] This means at physiological pH (7.4), the molecule is predominantly neutral (uncharged) and highly hydrophobic.[1]

  • The Substituents: The 4-methoxybenzyl group adds significant bulk and lipophilicity, while the 5-fluoro atom increases metabolic stability but further reduces aqueous solubility compared to the parent thiazole.[1]

Common Failure Mode: Users often succeed in creating a DMSO stock but experience immediate precipitation ("crashing out") when diluting into aqueous buffers (PBS, media) for biological assays.[1][3]

Phase 1: Stock Solution Preparation (DMSO)

Issue: "I cannot get the powder to dissolve in DMSO, or it precipitates upon freezing."

Root Cause Analysis

While thiazoles are generally soluble in DMSO, the presence of moisture in the solvent can drastically reduce solubility power. Furthermore, this compound can form tight crystal lattices that require energy to break.[1]

The Protocol: "Dry and Warm"
  • Solvent Quality: Use only anhydrous DMSO (stored over molecular sieves).[1] Even 0.5% water content can decrease solubility by 50%.[1]

  • Target Concentration: Do not attempt >50 mM stocks initially. Start with 10 mM or 20 mM to ensure stability.[1]

  • Mechanical Disruption:

    • Vortex for 60 seconds.

    • If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The heat + ultrasonic energy helps break the crystal lattice energy [2].

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates a suspension, not a solution.[1]

Phase 2: Aqueous Dilution (Assay Preparation)

Issue: "When I add my DMSO stock to cell culture media/PBS, the solution turns cloudy."

The "Crash" Phenomenon

This is the most frequent ticket we receive. Because the pKa is ~5.4, the compound is uncharged at pH 7.4. When you inject a high-concentration DMSO slug into water, the solvent disperses faster than the solute can equilibrate, causing local supersaturation and immediate precipitation.[1]

Solution: The Intermediate Dilution Method

Do not pipette directly from 100% DMSO stock to 100% aqueous buffer.[1] Use an intermediate step to lower the shock.

DilutionWorkflow cluster_0 Prevention of Shock Precipitation Stock DMSO Stock (10 mM) Inter Intermediate Mix (10x Final Conc) Solvent: PBS + 5% Tween80 Stock->Inter 1. Dilute 1:10 (Slow addition) Final Final Assay Well (1x Conc) Solvent: Media/Buffer Inter->Final 2. Dilute 1:10 (into Media)

Figure 1: Stepwise dilution strategy to prevent "solvent shock" precipitation.

Protocol Steps:
  • Prepare Intermediate Buffer: Create a solution of PBS containing 0.1% Tween-80 or Pluronic F-127 .[1] These surfactants prevent micro-crystal nucleation.[1]

  • The Drop-wise Addition: Add the DMSO stock drop-wise to the Intermediate Buffer while vortexing.

  • Final Dilution: Transfer this intermediate mix to your cell culture media.

Phase 3: In Vivo Formulation (Animal Studies)

Issue: "DMSO is toxic to my mice. How do I formulate this for IP or Oral gavage?"

Strategic Shift: Complexation

For in vivo work, simple co-solvents often fail because the compound precipitates in the gut or peritoneal cavity. The gold standard for hydrophobic aminothiazoles is Cyclodextrin complexation [3].[1] The hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the methoxybenzyl-thiazole region, shielding it from water while maintaining solubility.[1]

Recommended Vehicle Systems
Vehicle TypeCompositionProsCons
Standard (First Line) 20% HP-β-CD in Saline (pH 4.[1]5)High tolerability, stable, IV compatible.[1]Requires stirring/time to complex.[1]
Co-solvent System 5% DMSO + 40% PEG400 + 55% WaterEasy to prepare.[1]PEG400 can cause GI distress; potential precipitation.[1]
Acidic Solution 50 mM Acetate Buffer (pH 4.0)High solubility (protonates amine).[1]Potential injection site irritation; rapid clearance.[1]
The Cyclodextrin Protocol (HP-β-CD)[1]
  • Weigh: 20g of HP-β-CD.

  • Dissolve: Add to 80mL of distilled water (create 20% w/v solution).

  • Add Drug: Add your compound powder slowly to the stirring cyclodextrin solution.

  • Adjust pH (Critical): Lower the pH to ~4.0 using 1N HCl. This protonates the thiazole nitrogen (pKa ~5.4), driving it into solution.[1]

  • Complexation: Stir for 4 hours at room temperature.

  • Readjust pH: Slowly bring pH back to 5.5–6.0 using NaOH. The cyclodextrin will keep the now-neutral drug in solution.[1]

  • Filter: Sterile filter (0.22 µm).

Troubleshooting Decision Tree

Use this logic flow to determine your next step.

DecisionTree Start Start: Solubility Check DMSOSoluble Soluble in DMSO? Start->DMSOSoluble Heat Sonicate 37°C + Vortex DMSOSoluble->Heat No AqueousCrash Precipitates in Water/Media? DMSOSoluble->AqueousCrash Yes CheckWater Check DMSO Quality (Is it anhydrous?) Heat->CheckWater Still No Surfactant Add 0.1% Tween-80 or BSA carrier AqueousCrash->Surfactant In Vitro Cyclodextrin Switch to 20% HP-β-CD AqueousCrash->Cyclodextrin In Vivo

Figure 2: Logical troubleshooting flow for solubility optimization.

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt form to improve solubility? A: Yes. Converting 2-aminothiazoles to their Hydrochloride (HCl) or Mesylate salts significantly improves aqueous solubility [4].[1] However, ensure your assay buffer has enough buffering capacity, or the salt will dissociate and the free base will precipitate if the pH rises above 6.0.

Q: My compound precipitates after 24 hours in the fridge. Why? A: This is "Ostwald Ripening." Small crystals that were invisible initially have grown into larger, visible precipitates.[1] Always prepare fresh dilutions for biological assays.[1] For storage, keep as a 100% DMSO stock at -20°C.[1]

Q: Is this compound light sensitive? A: Thiazoles can be susceptible to photo-oxidation over long periods.[1] Store stocks in amber vials or wrapped in foil.

References

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Available at: [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] Available at: [Link]

Sources

Minimizing side reactions during thiazol-2-amine fluorination

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers encountering difficulties with the fluorination of thiazol-2-amine derivatives. It is structured to address the two distinct chemical transformations associated with this substrate: Deaminative Fluorination (replacing the –NH₂ group with –F) and Electrophilic Fluorination (installing –F on the ring C5 position).[1]

Status: Active | Topic: Minimizing Side Reactions | Role: Senior Application Scientist[1][2]

Diagnostic: Define Your Transformation

Before proceeding, identify your specific reaction goal.[1][2] The chemistry of thiazol-2-amine is bifurcated by its dual reactivity: the nucleophilic amine/ring nitrogen and the electron-rich C5 carbon.

  • Scenario A: Deaminative Fluorination. You want to convert the C2-amino group into a C2-fluorine atom.[1][2]

    • Challenge: The intermediate diazonium salt is inherently unstable, leading to tars (azo coupling) or hydrolysis (thiazolones).[1]

  • Scenario B: Electrophilic Fluorination. You want to keep the amine and install a fluorine atom at the C5 position.[1]

    • Challenge: Competitive oxidation of the sulfur atom and N-fluorination.

Module A: Deaminative Fluorination (The "Sandmeyer" Route)

The Core Problem: Diazonium Instability

Unlike phenyl diazonium salts, thiazole-2-diazonium salts are exceptionally unstable due to the ring's heteroatoms, which destabilize the diazo group. Attempting a classic aqueous Balz-Schiemann (NaNO₂/HBF₄) often results in low yields (<20%) and significant "tar" formation due to azo coupling between the diazonium species and unreacted amine.[1]

Recommended Workflows
Protocol 1: The "Halex" Detour (High Reliability / Scale-Up)

Recommended for >1g scale or precious intermediates. Instead of direct fluorination, use a two-step sequence: Sandmeyer chlorination followed by Halogen Exchange (Halex).[1][2] This avoids the unstable diazonium-fluoride interface.[1]

Step 1: Sandmeyer Chlorination [1][2]

  • Reagents:

    
    -BuONO (1.5 eq), CuCl₂ (1.2 eq), CH₃CN, 60 °C.
    
  • Mechanism: Radical abstraction of NO generates the diazonium in situ, which is immediately quenched by chloride.[1]

  • Yield Expectation: 70–85%.[1]

Step 2: Halex Fluorination

  • Reagents: KF (spray-dried, 3.0 eq), 18-crown-6 (0.1 eq), DMSO or Sulfolane, 140–160 °C.

  • Critical Control: The reaction must be strictly anhydrous. Water causes hydrolysis to the thiazolone.

Protocol 2: Modern Cu-Mediated Direct Fluorination

Recommended for late-stage functionalization or radiochemistry (


F).
Based on recent advances in copper-mediated fluorination, this method bypasses the isolation of diazonium salts.[1][2]
  • Reagents: (CuOTf)₂·PhH (or Cu(MeCN)₄PF₆), KF,

    
    -BuONO.[1][2]
    
  • Solvent: DMF or NMP (polar aprotic is essential).[1][2]

  • Procedure:

    • Premix Cu(I) catalyst and KF in DMF under Argon.

    • Add the thiazol-2-amine substrate.[1][2]

    • Add

      
      -BuONO dropwise at room temperature, then heat to 80–100 °C.
      
  • Why it works: The copper species stabilizes the aryl radical/cation intermediate, preventing it from diffusing and coupling with starting material to form azo dyes.

Troubleshooting Guide: Deaminative Fluorination
SymptomRoot CauseCorrective Action
Black Tar / Insoluble Solids Azo Coupling: The diazonium intermediate reacted with unreacted amine.[1][2]Action: Reverse addition. Add the amine slowly to the nitrosating agent (excess).[1] Ensure acidic pH (<2) to protonate unreacted amine, deactivating it toward coupling.[1]
Product is a Solid "Thiazolone" (OH instead of F) Hydrolysis: Water competed with the fluoride source.[1]Action: Switch to anhydrous conditions (

-BuONO/BF₃·OEt₂). Use spray-dried KF.[1][2] Avoid aqueous HBF₄.[1]
Violent Gas Evolution / Foam Thermal Runaway: Diazonium decomposition is exothermic.[1]Action: Maintain temperature < -5 °C during diazotization. Control heating ramp strictly during the decomposition phase.

Module B: Electrophilic Fluorination (C5-Functionalization)[1][2]

The Core Problem: Regioselectivity & Oxidation

Thiazoles are electron-rich at C5.[1] Using strong electrophilic fluorinating agents (e.g., Selectfluor™) can lead to successful C5 fluorination, but the sulfur atom is prone to oxidation to sulfoxides/sulfones, and the exocyclic amine can undergo N-fluorination.[2]

Mechanistic Pathway & Logic

ThiazoleFluorination Start Thiazol-2-amine Intermediate C5-Sigma Complex Start->Intermediate C5 Attack (Major) Side_N N-Fluoro species (Unstable) Start->Side_N N-Attack (Kinetic) Side_S S-Oxidation (Sulfoxide) Start->Side_S Oxidation Selectfluor Selectfluor (Electrophilic F+) Selectfluor->Intermediate Product 2-amino-5-fluorothiazole Intermediate->Product -H+

Figure 1: Competing pathways in electrophilic fluorination of thiazol-2-amine.

Optimized Protocol: Selectfluor C5-Fluorination

To minimize N-fluorination and S-oxidation, the reaction kinetics must be controlled by solvent choice and temperature.[2]

  • Protection (Highly Recommended): Acetylate the amine first (

    
    ).[1] The acetamide is less nucleophilic at Nitrogen, forcing reaction to C5.
    
  • Solvent: Acetonitrile (MeCN) is standard.[1] Avoid MeOH (nucleophilic attack).[1]

  • Temperature: 0 °C to RT. Heat promotes S-oxidation.[1][2]

  • Stoichiometry: Use exactly 1.05 eq of Selectfluor. Excess reagent guarantees S-oxidation.[1][2]

Troubleshooting Guide: Electrophilic Fluorination
QuestionAnswer
"I see a +16 mass shift in MS." Diagnosis: You have oxidized the sulfur (Sulfoxide formation).Fix: Lower reaction temperature.[1] Ensure your Selectfluor is dry.[1][2] Degas the solvent to remove dissolved O₂ which can participate in radical oxidation cycles.
"My product decomposes on silica." Diagnosis: 2-amino-5-fluorothiazoles are acid-sensitive.[1][2] The C-F bond destabilizes the ring.Fix: Neutralize silica with 1% Et₃N before chromatography.[1] Store the product as a salt (e.g., HCl salt) if possible, or use immediately.
"Reaction is stuck at 50% conversion." Diagnosis: HF generation inhibits the reaction by protonating the thiazole (deactivating the ring).Fix: Add a non-nucleophilic base scavenger like NaHCO₃ or 2,6-lutidine to sponge up the HF byproduct.[1]

References & Validation

  • Cu-Mediated Fluoro-deamination (The Modern Sandmeyer):

    • Source: van der Born, D., et al. (2021).[1][2] "A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates." Organic Letters.

    • Relevance: Provides the specific Cu-catalysis conditions to avoid diazonium isolation.

    • URL:[Link][1][3]

  • Selectfluor Mechanism & Regioselectivity:

    • Source: Banks, R. E., et al. (1992).[1][2] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.

    • Relevance: Foundational text on Selectfluor chemistry and its preference for electron-rich centers (C5 in thiazoles).[1][2]

    • URL:[Link][1]

  • Halex Reaction (Industrial Standard):

    • Source: Adams, D. J., & Clark, J. H. (1999).[1][2] "Nucleophilic fluorination of aromatics using potassium fluoride and polyethylene glycols." Chemical Communications.[1]

    • Relevance: Validates the use of KF/Solvent systems for converting chloro-heterocycles to fluoro-heterocycles.

    • URL:[Link]

  • Thiazole Stability & Reactivity:

    • Source: Metzger, J. V. (1979).[1][2] "Thiazole and its Derivatives." Chemistry of Heterocyclic Compounds.

    • Relevance: Authoritative reference on the instability of thiazole diazonium salts and side reactions like azo coupling.

    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Fluoro Thiazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-fluoro thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will explore the critical role of reaction temperature in achieving optimal yields, purity, and regioselectivity. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the synthesis of 5-fluoro thiazoles?

A1: Reaction temperature is a fundamental parameter that governs the kinetics and thermodynamics of a chemical reaction. In the context of 5-fluoro thiazole synthesis, its influence is multifaceted:

  • Reaction Rate: As a general principle, increasing the temperature increases the rate of reaction by providing the molecules with sufficient activation energy to overcome the energy barrier. For thiazole ring formation, particularly the classical Hantzsch synthesis, adequate heat is often required to drive the cyclization and subsequent dehydration steps to completion.[1][2]

  • Reagent Stability: Both starting materials and the desired product can be thermally sensitive. Thioamides, for instance, can be unstable in acidic media, and excessive heat can lead to their decomposition, reducing the overall yield.[3] Similarly, the final 5-fluoro thiazole product may degrade at elevated temperatures over prolonged periods.

  • Solubility: The solubility of reactants in the chosen solvent is temperature-dependent. Ensuring all reactants are fully dissolved at the reaction temperature is crucial for a homogeneous reaction and to achieve reproducible results.[4]

  • By-product Formation & Selectivity: Temperature can dramatically influence the selectivity of a reaction. Competing side reactions often have different activation energies than the desired reaction. By carefully controlling the temperature, one can favor the desired reaction pathway. For instance, in electrophilic fluorination, higher temperatures might be needed for the reaction to proceed but could also lead to over-fluorination or degradation.[4]

Q2: What are the main synthetic routes to 5-fluoro thiazoles, and how does temperature optimization differ between them?

A2: There are two primary strategies for synthesizing 5-fluoro thiazoles, each with its own temperature considerations:

  • Hantzsch Thiazole Synthesis with a Fluorinated Precursor: This is a very common and robust method where the fluorine atom is introduced via one of the starting materials, typically a fluorinated α-haloketone (e.g., 2-bromo-1-(fluorophenyl)ethan-1-one).[5][6] The key temperature-dependent step is the condensation and cyclization with a thioamide. Temperatures often range from room temperature to the reflux temperature of the solvent (e.g., 60-80°C in ethanol or isopropanol).[2][7] A patent has described a broad operational temperature range from -20°C to 160°C, with 20-100°C being preferred for similar syntheses.[8] The goal is to find a temperature high enough to ensure a reasonable reaction time (typically a few hours) without causing degradation of the reactants or product.[5][6]

  • Direct C-H Fluorination of a Pre-formed Thiazole Ring: This approach involves the direct installation of a fluorine atom onto the C5 position of an existing thiazole ring using an electrophilic fluorinating agent like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). The C5 position of the thiazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[9] This reaction can be more sensitive to temperature. Insufficient temperature may result in no reaction or very low conversion. Conversely, excessive heat can lead to lack of selectivity and decomposition. For these reactions, temperatures can range from ambient to higher temperatures (e.g., 120-150°C), sometimes requiring microwave irradiation to be efficient.[10]

The logical workflow for optimizing temperature for either route is illustrated below.

G cluster_0 Temperature Optimization Workflow Start Define Synthetic Route (Hantzsch vs. Direct Fluorination) Scout Scouting Experiments (e.g., RT, 60°C, 100°C) Start->Scout Select initial conditions based on literature Analyze Analyze Results (TLC, LC-MS for conversion & by-products) Scout->Analyze Decision Outcome Acceptable? Analyze->Decision Validate Validate & Scale-Up (Run reaction at optimal T°C on larger scale) Analyze->Validate Optimal T°C found Optimize Systematic Optimization (e.g., 10°C increments around best hit) Decision->Optimize No, low yield or impurities End Final Protocol Decision->End Yes Optimize->Analyze Refine conditions Validate->End

Caption: General workflow for optimizing reaction temperature.

Troubleshooting Guide

Problem: My Hantzsch synthesis of a fluorinated thiazole precursor is giving a very low yield.
Potential CauseRecommended SolutionScientific Rationale
Incomplete Reaction Gradually increase the reaction temperature in 10°C increments. If using reflux, switch to a higher boiling point solvent (e.g., from ethanol to n-propanol), ensuring reagent stability. Monitor reaction progress by TLC or LC-MS.[4]The reaction may have a high activation energy. Increasing thermal energy will help overcome this barrier and drive the reaction to completion.
Degradation of Reactants/Product Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time. A temperature screening is advisable to find the optimal balance.Excessive heat can cause decomposition of sensitive functional groups on the thioamide or α-haloketone, or the thiazole product itself.[3]
Poor Solubility Ensure the reaction temperature is sufficient to dissolve all starting materials. If not, consider a different solvent system in which the reactants are more soluble at a moderate temperature.[4]For a reaction to proceed efficiently in a homogeneous solution, all reactants must be dissolved. If a reactant is only partially soluble, the reaction rate will be limited by its dissolution rate.
Problem: My direct C-H fluorination at the C5 position is not working or is giving multiple products.
Potential CauseRecommended SolutionScientific Rationale
No Reaction/Low Conversion Increase the temperature significantly. Consider using microwave irradiation, which can rapidly heat the reaction to high temperatures (e.g., 120-150°C) for short periods, often improving yields.[10]Direct C-H fluorination can be a high-energy process. The thiazole ring, while having an electron-rich C5, is still a relatively stable aromatic system. High temperatures are often required to activate the C-H bond for electrophilic attack by reagents like Selectfluor®.[10]
Formation of Multiple Products (Poor Selectivity) Lower the reaction temperature. This will decrease the overall reaction rate and may enhance the difference in rates between the desired fluorination and undesired side reactions (e.g., fluorination at other positions, degradation).[4]Different reactions have different activation energies. By lowering the temperature, you can create a condition where the desired reaction proceeds at an acceptable rate while the rates of undesired, higher-energy side reactions are significantly diminished.
Starting Material Decomposition Run the reaction at a lower temperature, even if it requires a much longer reaction time. Ensure the chosen solvent is appropriate and does not react with the fluorinating agent at the operating temperature.The electrophilic fluorinating agent (e.g., Selectfluor®) or the thiazole substrate might be unstable at elevated temperatures, leading to complex mixtures and low yields of the desired product.

Below is a troubleshooting workflow to address common issues encountered during the synthesis.

Sources

Technical Support Center: Purification of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine , a critical intermediate often used in kinase inhibitor discovery.[1][2][3]

The synthesis typically involves the nucleophilic displacement of a 2-halo-5-fluorothiazole with 4-methoxybenzylamine (PMB-amine).[2][3] The most persistent impurities are the excess starting amine (PMB-amine) and the unreacted halogenated thiazole .[1][2] Due to the specific electronic properties of the 5-fluoro substituent, standard workups often fail to separate these components efficiently.

This guide provides three targeted protocols based on pKa-differential extraction , chemical scavenging , and chromatographic resolution .[1][2][3][4]

Module 1: Diagnostic Triage (FAQ)

Q: How do I rapidly identify which impurity is dominating my sample?

A: Use Proton NMR (


H NMR) or LC-MS to diagnose the specific impurity profile before selecting a purification method.[1][2]
Symptom (Data)DiagnosisRecommended Action
NMR: Pair of doublets at ~6.8 & 7.2 ppm (integrates > expected) + Singlet at ~3.7 ppm (OMe).[1][2][3]Excess 4-methoxybenzylamine. The starting amine is co-eluting or co-precipitating.[1][2][3]Go to Protocol A (pH-Differential Extraction).
LC-MS: Mass peak at [M+H] corresponding to Starting Material + 1 (e.g., M+137).[1][2][3]Excess 4-methoxybenzylamine. Go to Protocol B (Scavenging) if <5% impurity.[1][2][3]
NMR: Small aromatic signals, no OMe singlet. LC-MS: Mass matches 2-bromo/chloro-5-fluorothiazole.[1][2][3]Unreacted Halothiazole. This is non-basic and lipophilic.[1][2][3]Go to Protocol C (Chromatography).
Visual: Sample is dark brown/black; NMR is clean but baseline is noisy.[1][2][3]Oxidative degradation / Polymerization. Common in electron-rich thiazoles.[1][2][3]Activated Charcoal Filtration (See Protocol C notes).

Module 2: The "Magic Window" Extraction (Protocol A)

Issue: You cannot remove 4-methoxybenzylamine using a standard strong acid wash (e.g., 1M HCl) because the product (aminothiazole) is also basic enough to form a salt and be lost in the aqueous layer.[2]

The Science:

  • Impurity (PMB-amine): Highly basic (pKa

    
     9.5).[1][2]
    
  • Product (5-F-thiazole-amine): Weakly basic (pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     4.0–4.5).[1][2] The 5-fluoro group is electron-withdrawing, significantly lowering the basicity of the thiazole nitrogen compared to unsubstituted thiazoles (pKa ~5.4).[2]
    
  • The Solution: Create a pH "window" (pH 6.0–6.5).[1][2] At this pH, the impurity is protonated (water-soluble), while the product remains neutral (organic-soluble).[2][3]

Workflow Diagram: pH-Differential Logic

ExtractionLogic Mix Crude Mixture (Product + PMB-amine) Buffer Add Phosphate Buffer (pH 6.0 - 6.5) Mix->Buffer Sep Phase Separation Buffer->Sep OrgLayer Organic Layer (DCM or EtOAc) Sep->OrgLayer Extracts AqLayer Aqueous Layer (Buffer) Sep->AqLayer Washes Product Product (Neutral) Remains in Organic OrgLayer->Product Impurity PMB-amine (Protonated) Migrates to Aqueous AqLayer->Impurity

Caption: Separation logic exploiting the ~5 unit pKa difference between the target thiazole and the benzylamine impurity.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2] Use ~10-20 volumes relative to the crude mass.[1][2][3]

  • Buffer Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 6.0 .

    • Why? If pH < 3, you lose product.[1][3][4] If pH > 8, you don't remove the impurity.[1][4]

  • The Wash:

    • Wash the organic phase 3 times with the pH 6.0 buffer (1:1 volume ratio).

    • Monitor the aqueous layer by TLC (stain with Ninhydrin) to see if the amine is being removed.

  • Brine Wash: Wash the organic layer once with saturated brine to remove emulsified water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Verification: Check NMR. The PMB-amine signals should be gone.[1][2][3]

Module 3: Chemical Scavenging (Protocol B)

Issue: You have trace amounts (<5%) of 4-methoxybenzylamine remaining after extraction, or you cannot use aqueous workups due to scale/emulsions.

The Science: Use a solid-supported electrophile (scavenger resin) that reacts specifically with primary/secondary aliphatic amines (the impurity) but reacts much slower or not at all with the electron-deficient, sterically hindered thiazole amine.[2]

Recommended Reagents
  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).[1][2][3]

  • Mechanism:

    • Isocyanate:[1][2][3][4] Reacts with PMB-amine to form an insoluble urea.[1][2][3]

    • Aldehyde: Reacts to form an insoluble imine.

Step-by-Step Protocol
  • Dissolution: Dissolve crude product in dry DCM or THF.

  • Resin Addition: Add 3–4 equivalents of PS-Isocyanate resin relative to the estimated amount of impurity (not the product).[1][2]

  • Incubation: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the resin.

  • Rinse: Wash the resin cake with DCM to recover any adsorbed product.[1]

  • Concentrate: Evaporate the solvent. The residue should be amine-free.[1][2][3]

Module 4: Chromatographic Resolution (Protocol C)

Issue: The sample contains 2-bromo-5-fluorothiazole (starting material) or non-polar byproducts. These are not basic, so acid washes (Protocol A) will not remove them.[1][3]

The Science: 2-aminothiazoles are polar due to the H-bond donor/acceptor motif.[1][2][3] The halogenated starting material is significantly less polar.[1]

TLC Solvent Systems[1][2][3][4][5]
SystemRatio (v/v)Rf (Product)Rf (Halo-thiazole)Notes
Hexane/EtOAc 7:3~0.2~0.6Good general separation.[1][2][3]
DCM/MeOH 98:2~0.3~0.9Moves product off baseline; Halo-thiazole elutes at solvent front.[1][2][3]
Toluene/Acetone 4:1~0.25~0.7Excellent for separating closely eluting aromatic impurities.[1][3]
Troubleshooting Decision Tree

PurificationTree Start Crude Mixture Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity BasicImp Basic Amine Present (PMB-amine) CheckImpurity->BasicImp NonBasicImp Non-Basic / Halogenated (Start Mat.) CheckImpurity->NonBasicImp LevelCheck Impurity Level? BasicImp->LevelCheck ActionC Protocol C: Flash Chromatography (Hex/EtOAc) NonBasicImp->ActionC HighLevel > 10% LevelCheck->HighLevel LowLevel < 5% LevelCheck->LowLevel ActionA Protocol A: pH 6.0 Buffer Wash HighLevel->ActionA ActionB Protocol B: Isocyanate Resin LowLevel->ActionB

Caption: Decision matrix for selecting the optimal purification route based on impurity type and quantity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for pKa-based extractions and solvent selection).

  • PubChem Database. (n.d.).[1][2] Compound Summary for 2-Aminothiazole. National Center for Biotechnology Information.[1][3] (Source for general aminothiazole properties and pKa data).

  • Reich, H. J. (n.d.).[1][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Authoritative source for estimating pKa values of organic amines and anilines).[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][3][4] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context for thiazole use in drug discovery and physicochemical properties).

Sources

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine

[1]

Executive Summary & Route Selection

The target molecule combines a 2-amino-5-fluorothiazole core with a 4-methoxybenzyl (PMB) side chain. In a scale-up context (>100 g), the primary challenge is not the bond formation itself, but the regioselectivity of fluorination and the suppression of over-alkylation (dimerization).[1]

We evaluate two primary synthetic strategies. Route A (Convergent Reductive Amination) is the recommended industry standard for scale-up due to its superior impurity profile. Route B (Late-Stage Fluorination) is viable but carries high risks of regiochemical impurities due to the electron-rich PMB group.

Strategic Workflow (DOT Diagram)

SynthesisRoutesStart15-Fluorothiazol-2-amine(HCl Salt)RouteARoute A: Reductive Amination(Recommended)Start1->RouteAStart24-MethoxybenzaldehydeStart2->RouteAIntermediateImine Intermediate(In situ)RouteA->Intermediate Ti(OiPr)4 / DCEProductTarget Molecule5-fluoro-N-(4-methoxybenzyl)thiazol-2-amineIntermediate->Product NaBH(OAc)3RouteB_StartThiazol-2-amineRouteB_Step1N-BenzylationRouteB_Start->RouteB_Step1RouteB_Step2Route B: Late-Stage Fluorination(Selectfluor/NFSI)RouteB_Step1->RouteB_Step2RouteB_Step2->Product Low YieldImpurityImpurity Risk:Fluorination of PMB RingRouteB_Step2->Impurity

Figure 1: Comparison of Convergent Synthesis (Route A) vs. Linear Fluorination (Route B). Route A avoids the risk of fluorinating the electron-rich aromatic ring.

Recommended Protocol: Reductive Amination (Route A)

This protocol is optimized for 100 g scale , utilizing Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over Sodium Cyanoborohydride (toxic cyanide waste) and Sodium Borohydride (poor selectivity, leading to alcohol impurities).[1]

Materials & Stoichiometry
ReagentEquiv.[2]RoleCritical Quality Attribute (CQA)
5-Fluorothiazol-2-amine (HCl) 1.0Limiting ReagentPurity >98%; Free of defluorinated analogs.
4-Methoxybenzaldehyde 1.05ElectrophileLow acid content (<1%) to prevent catalyst deactivation.[1][3]
Titanium(IV) Isopropoxide 1.1Lewis Acid / Water ScavengerAnhydrous handling required. Essential for electron-deficient amines.
NaBH(OAc)₃ 1.5Reducing AgentFreshness is key (check for acetic acid smell indicating decomposition).
Dichloromethane (DCM) 10 VolSolventWater content <0.05%.
Step-by-Step Procedure
  • Free Basing (Optional but Recommended): If starting with the HCl salt of the thiazole, suspend in DCM and treat with 1.05 equiv of Triethylamine (TEA) for 30 mins. If using Ti(OiPr)4, the HCl salt can often be used directly as the Lewis acid will complex, but free-basing improves kinetics.[1]

  • Imine Formation: To the suspension of amine in DCM (10 volumes) at 0°C, add Titanium(IV) Isopropoxide dropwise.

  • Addition: Add 4-Methoxybenzaldehyde in one portion.

  • Aging: Warm to 20–25°C and stir for 4–6 hours. Monitor: HPLC should show >95% conversion to the imine (often unstable on LC, check via reduction of an aliquot).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 1 hour. Exotherm control: Maintain internal temp <10°C.

  • Quench: Add saturated aqueous NaHCO₃ (5 volumes) slowly. Stir vigorously for 1 hour to decompose titanium salts (formation of white TiO₂ precipitate).

  • Work-up: Filter through a Celite pad to remove titanium salts. Separate phases. Wash organic layer with brine.

  • Crystallization: Solvent swap from DCM to Ethanol/Heptane to crystallize the product.

Troubleshooting & FAQs

Direct answers to common issues encountered during scale-up.

Issue 1: "I am seeing 10-15% of the bis-alkylated impurity (Tertiary Amine)."

Diagnosis: The secondary amine product is more nucleophilic than the starting 5-fluorothiazol-2-amine, competing for the aldehyde.[1] Solution:

  • Switch Solvent: Change from MeOH to DCE (1,2-Dichloroethane) or DCM . Protic solvents like methanol stabilize the iminium ion of the product, accelerating the second alkylation.

  • Stepwise Reduction: Ensure the imine formation is complete before adding the reducing agent.[4] Do not use "one-pot" mix-and-stir methods with NaBH(OAc)₃ for this specific substrate; use the sequential addition method described above.

  • Protonation: If the problem persists, generate the HCl salt of the product in situ during the reaction (less feasible with STAB), or simply accept the mixture and purify via salt formation (the secondary amine forms a nice crystalline HCl salt, whereas the tertiary amine salt is often more soluble).[1]

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: 2-Amino-5-fluorothiazole is electron-deficient due to the fluorine atom, making the amine a poor nucleophile. The equilibrium favors the starting materials + aldehyde rather than the imine. Solution:

  • Force Water Removal: Use Ti(OiPr)₄ (as in the protocol) or molecular sieves (4Å). The Titanium reagent acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

  • Temperature: Gently heat the imine formation step (40°C) before adding the reducing agent.

Issue 3: "My product is an oil and won't crystallize."

Diagnosis: The free base of this molecule is likely a low-melting solid or oil due to the flexible benzyl chain and the fluorine atom disrupting packing. Solution:

  • Salt Formation: Do not isolate the free base. Convert it directly to the Hydrochloride (HCl) or Oxalate salt.

    • Protocol: Dissolve the crude oil in EtOAc. Add 1.1 equiv of 4M HCl in Dioxane. A white precipitate should form immediately.

    • Advantage:[1][5][6] The salt is stable, non-hygroscopic, and easy to filter.[1]

Issue 4: "Can I use Route B (Fluorination of N-PMB-thiazole)?"

Diagnosis: You are attempting to fluorinate N-(4-methoxybenzyl)thiazol-2-amine using Selectfluor.[1] Risk Analysis:

  • Regioselectivity: Selectfluor is electrophilic. The 4-methoxybenzyl ring is highly activated (electron-rich).[1] The 5-position of the thiazole is also activated.

  • Outcome: You will likely get a mixture of 5-fluorothiazole (desired) and 3-fluoro-4-methoxybenzyl (undesired) isomers.[1] Separation will require difficult chromatography.

  • Verdict: Avoid Route B unless you block the PMB ring positions or use highly specific conditions (e.g., protonating the amine to deactivate the benzyl ring, though this also deactivates the thiazole).

Safety & Handling of 5-Fluorothiazoles[1]

  • Skin Sensitization: 2-aminothiazoles are known sensitizers. The 5-fluoro analogs should be treated as high-potency compounds until toxicology data confirms otherwise. Use double-gloving and handle in a fume hood.

  • Defluorination Risks: Avoid strong bases (e.g., NaH, t-BuLi) at high temperatures, as elimination of HF can occur, leading to decomposition or polymerization.[1]

References

  • Synthesis of 5-Fluorothiazol-2-amine Core

    • Cao, Y., et al. "Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride."[1][7] Organic Process Research & Development, 2006 , 10(2), 346–348.[1][7]

    • Note: Describes the chlorination/fluorination sequence or direct cyclization methods suitable for bulk prepar
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1]

    • Note: The foundational text for using STAB/DCE systems to suppress over-alkyl
  • Selectfluor Chemistry (Context for Route B risks)

    • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992 , 595-596.[1]

Technical Support Center: High-Resolution HPLC of Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist (Chromatography Division) Subject: Troubleshooting Baseline Resolution & Tailing in Thiazole Amine Separations

Introduction: The Thiazole Amine Challenge

Welcome to the technical resolution hub. You are likely here because your thiazole amine peaks are tailing, broadening, or failing to resolve from impurities.

The Root Cause: Thiazole amines present a "double jeopardy" in Reverse Phase Chromatography (RPC):

  • The Thiazole Ring: Aromatic and moderately polar, requiring specific selectivity.

  • The Amine Functionality: Whether part of the ring (pKa ~2.5) or an exocyclic substituent (pKa ~9-10), these nitrogens act as Lewis bases. They interact strongly with residual acidic silanols (Si-OH) on the silica support, leading to the dreaded "shark fin" peak shape.[1]

This guide moves beyond basic advice, offering a causal analysis and self-validating protocols to fix these issues permanently.

Module 1: Diagnostic Logic (The "Why")

Before changing your mobile phase, you must diagnose the specific failure mode. Use this logic tree to identify if your issue is chemical (silanol interaction) or physical (column void/overload).

Visualizing the Problem

TroubleshootingLogic Start START: Inspect Peak Shape Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Split Split / Double Peaks Start->Split CheckLoad Check Sample Load Tailing->CheckLoad Solvent Injection Solvent Too Strong? Fronting->Solvent Frit Blocked Frit / Void Split->Frit LoadHigh Overloaded? CheckLoad->LoadHigh Dilute Dilute Sample 10x LoadHigh->Dilute Yes Chemistry Secondary Interactions (Silanol Effect) LoadHigh->Chemistry No Action1 Action: Add Modifier (TEA or TFA) or Lower pH Chemistry->Action1 MatchMP Dissolve in Mobile Phase Solvent->MatchMP Yes Reverse Reverse Flush / Replace Frit->Reverse

Figure 1: Diagnostic Logic Tree. Use this flow to distinguish between physical column failure (Fronting/Split) and chemical interaction issues (Tailing).

Module 2: Mobile Phase Optimization (The "How")

If you confirmed "Tailing" in Module 1, the issue is almost certainly the interaction between the protonated thiazole amine and deprotonated silanols. You have three strategic options.

Strategy A: The "Silanol Suppression" (Low pH)

Mechanism: At pH < 3.0, silanols (pKa ~3.5-4.[2]5) are protonated (neutral). Neutral silanols do not ionically bind to the positively charged amine.

  • Protocol:

    • Buffer: 20-25 mM Phosphate buffer.

    • pH Adjustment: Adjust aqueous portion to pH 2.5 using Phosphoric Acid.

    • Warning: Do not use standard C18 columns below pH 2.0 unless specified "Steric Protected" (e.g., Agilent StableBond).

Strategy B: The "Sacrificial Base" (Triethylamine Block)

Mechanism: Triethylamine (TEA) is a small, highly basic molecule. It saturates the active silanol sites, effectively "capping" them so your bulky thiazole amine cannot bind.

  • The "TEA Block" Protocol:

    • Preparation: Add 5 mM to 10 mM Triethylamine to your aqueous buffer.

    • pH Adjustment: You MUST adjust the pH back to 2.5–3.0 with Phosphoric Acid after adding TEA. (TEA is basic; without adjustment, high pH will dissolve silica).

    • Equilibration: These systems require longer equilibration (approx. 20-30 column volumes) to saturate the surface.

Strategy C: Ion-Pairing (The "Nuclear Option")

Mechanism: Use a chaotic agent like Trifluoroacetic Acid (TFA) or Hexanesulfonic Acid. The anion binds to the protonated amine, forming a neutral ion pair that partitions into the C18 phase.

  • Comparison of Modifiers:

ModifierConcentrationMechanismProsCons
Formic Acid 0.1%pH ControlMS CompatibleWeak silanol suppression; often insufficient for thiazoles.
TFA 0.05% - 0.1%Ion-Pairing + pHExcellent Peak ShapeSuppresses MS signal; difficult to wash off column.
Triethylamine 5-10 mMSilanol BlockerBest for TailingNon-MS compatible; requires careful pH adjustment.
Ammonium Bicarb 10 mM (pH 10)De-protonationHigh RetentionRequires High-pH stable column (Hybrid/Polymer).

Module 3: Column Selection (The "Hardware")

If mobile phase adjustments fail, your stationary phase is likely too active (Type A Silica) or lacks end-capping.

The Selection Matrix
  • Standard C18 (End-capped):

    • Best for: General screening.[3]

    • Requirement: Must be "Type B" (High Purity) silica with high carbon load.

    • Example: Zorbax Eclipse Plus, Phenomenex Luna C18(2).

  • Polar Embedded (Amide/Carbamate):

    • Best for: Basic compounds that tail on C18. The embedded polar group shields silanols and provides alternative selectivity for the thiazole ring.

    • Example: Waters SymmetryShield, Agilent Bonus-RP.

  • Hybrid / Polymer (High pH):

    • Best for: Running at pH 10. At pH 10, the thiazole amine is neutral (free base), eliminating ionic interaction with silanols entirely.

    • Example: Waters XBridge, Agilent PLRP-S.

Visualizing the Silanol Interaction

SilanolInteraction cluster_0 Mobile Phase Silica Silica Surface (Stationary Phase) Silanol Silanol (Si-O-) Negative Charge Silica->Silanol Amine Thiazole Amine (+) Protonated Silanol->Amine Ionic Attraction (Causes Tailing) TEA Triethylamine (TEA +) Sacrificial Blocker TEA->Silanol Blocks Site

Figure 2: Mechanism of Action. The red arrow represents the unwanted interaction causing tailing. The green dashed arrow shows how TEA competes for the site, freeing the Thiazole Amine to elute symmetrically.

Module 4: Frequently Asked Questions (FAQ)

Q1: I added TEA, but my retention time shifted significantly. Why? A: This is expected. By blocking silanols, you removed a secondary retention mechanism (Ion Exchange).[4] Your compound is now retaining solely based on hydrophobicity (Partitioning). This is actually a sign of a more robust method.

Q2: Can I use HILIC for thiazole amines? A: Yes. If your thiazole is highly polar and elutes in the void volume on C18, HILIC is the correct alternative. Use an Amide HILIC column with an Ammonium Formate/Acetonitrile gradient. The mechanism changes from hydrophobic retention to hydrophilic partitioning.

Q3: My baseline is drifting during the gradient. A: If using TFA or TEA, this is common due to UV absorbance at low wavelengths (<215nm).

  • Fix: Ensure the modifier concentration is balanced in both Mobile Phase A and B.

  • Fix: Switch to a higher UV cutoff (e.g., 254nm) if the thiazole chromophore allows.

Q4: How do I wash TEA off my column? A: TEA sticks tenaciously.

  • Protocol: Flush with 50:50 Water:Methanol with 0.1% Formic Acid for 60 minutes. The acid keeps TEA protonated/soluble, and the organic solvent helps desorb it.

References

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from

  • Sielc Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from

  • ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column? Retrieved from

Sources

Preventing degradation of methoxybenzyl groups during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of methoxybenzyl (PMB) protecting groups in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and manipulation of these crucial chemical moieties. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Preventing Unwanted Deprotection and Side Reactions

This section addresses specific issues that can arise during the use of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols.[1] The unique electronic properties of the PMB group, while enabling selective deprotection, can also lead to unexpected degradation under various conditions.

Issue 1: My PMB group is cleaving under acidic conditions intended to remove a different protecting group (e.g., Boc, THP, or silyl ethers).

Root Cause Analysis:

The para-methoxy group is electron-donating, which stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage.[2] This enhanced stability makes the PMB group more labile to acid than an unsubstituted benzyl (Bn) group.[2][3] While generally more stable than acetals like tetrahydropyranyl (THP) ethers, conditions that are too harsh or prolonged can lead to undesired PMB ether cleavage.[4]

Troubleshooting Steps:

  • Reagent Selection:

    • For silyl ether removal, prioritize fluoride-based reagents like tetrabutylammonium fluoride (TBAF) over acidic conditions.[3]

    • For acetal (e.g., THP, MOM) removal, use milder acidic conditions. Consider using pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent or acetic acid in a THF/water mixture.[3]

    • For Boc deprotection, if standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is too harsh, consider using a milder acid like 10% sulfuric acid in dioxane or HCl in diethyl ether.

  • Reaction Condition Optimization:

    • Temperature: Perform the reaction at the lowest effective temperature. Start at 0 °C and slowly warm if necessary.

    • Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired deprotection is complete to minimize PMB cleavage.

    • Solvent: The choice of solvent can influence acidity. Protic solvents may facilitate protonation and subsequent cleavage.

  • Alternative Protecting Groups:

    • If acidic conditions are unavoidable and PMB lability is a persistent issue, consider using the more robust benzyl (Bn) group, which is significantly more stable to acid.[3]

Issue 2: During an oxidation reaction on another part of my molecule, my PMB group is being partially or fully cleaved.

Root Cause Analysis:

The electron-rich nature of the p-methoxybenzyl group makes it susceptible to oxidative cleavage.[5] This is the basis for its selective removal with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][7] Other oxidants, particularly those that can engage in single-electron transfer (SET) mechanisms, may also cleave the PMB group.

Troubleshooting Steps:

  • Oxidant Selection:

    • Avoid strong, non-selective oxidants.

    • If oxidizing an alcohol, consider milder, more selective reagents like those used in Swern or Dess-Martin periodinane (DMP) oxidations.

    • If performing an epoxidation, choose reagents less likely to interact with the PMB group, such as m-chloroperoxybenzoic acid (mCPBA).

  • Orthogonal Strategies:

    • The PMB group's sensitivity to oxidation is a key feature for its selective removal. If oxidative conditions are required elsewhere in the synthesis, it is often best to plan the synthetic route so that the PMB group is introduced after the oxidation step or removed beforehand.

    • Consider using a benzyl (Bn) group, which is more resistant to oxidative cleavage under non-DDQ conditions.[8]

Issue 3: My DDQ-mediated deprotection of a PMB group is sluggish, incomplete, or giving side products.

Root Cause Analysis:

The DDQ deprotection proceeds via the formation of a charge-transfer complex, followed by single-electron transfer, proton transfer, and hydrolysis.[5][9] Several factors can impede this process or lead to unwanted side reactions.

Troubleshooting Steps:

  • Reaction Stoichiometry and Conditions:

    • DDQ Equivalents: Ensure you are using a sufficient excess of DDQ, typically 1.1 to 1.5 equivalents.[2] In some cases, such as with substrates prone to over-oxidation, using a larger excess (e.g., 8 equivalents) has been reported to directly yield a ketone from an allylic PMB-protected alcohol.[2]

    • Solvent System: The reaction is commonly run in a mixture of an organic solvent (like dichloromethane) and water. The water is essential for the final hydrolysis step to release the alcohol.[2] Anhydrous conditions can lead to the formation of a stable acetal.

    • Light Exposure: The efficiency of DDQ-mediated deprotections can be significantly improved by exposure to long-wavelength UV light.[10] Inconsistent results in this reaction may be attributable to variations in ambient laboratory lighting.[10]

  • Managing Side Reactions:

    • The deprotection releases p-anisaldehyde as a byproduct.[2] This aldehyde or the intermediate PMB cation can react with nucleophilic functional groups on your substrate.

    • Scavengers: Add a nucleophilic scavenger, such as a thiol, to trap reactive electrophilic intermediates.[2]

    • pH Control: For acid-sensitive substrates, adding an insoluble base like barium carbonate (BaCO3) can improve yields by neutralizing any acidic byproducts.[10]

  • Substrate-Specific Issues:

    • Electron-rich functional groups in your substrate, such as dienes or other activated aromatic rings, can also react with DDQ.[2]

    • If your substrate is particularly sensitive, consider alternative oxidative deprotection reagents like ceric ammonium nitrate (CAN).[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between a benzyl (Bn) group and a p-methoxybenzyl (PMB) group?

A1: The key difference lies in the electronic effect of the para-methoxy substituent. The methoxy group is strongly electron-donating through resonance, which significantly stabilizes the benzylic carbocation that forms during cleavage.[11] This has two major consequences:

  • Acid Lability: PMB ethers are more susceptible to cleavage under acidic conditions than Bn ethers.[2]

  • Oxidative Cleavage: The electron-rich aromatic ring of the PMB group makes it readily susceptible to oxidative cleavage by reagents like DDQ, a reaction that is much slower for the less electron-rich Bn group.[2][8] This difference allows for the selective deprotection of a PMB group in the presence of a Bn group, a powerful orthogonal strategy in complex synthesis.[12]

Q2: Under what conditions should I choose a PMB group over a Bn group?

A2: The choice depends on your overall synthetic strategy.

  • Choose PMB when: You need a protecting group that can be removed under mild, non-hydrogenolytic conditions. The ability to deprotect with DDQ or CAN is particularly valuable when your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups) that would not survive the catalytic hydrogenation required to remove a Bn group.[3]

  • Choose Bn when: You require a more robust protecting group that can withstand a wider range of acidic and oxidative conditions. If your synthetic route involves harsh acidic steps or oxidations (not involving DDQ), the Bn group offers greater stability.[3]

Q3: Can I selectively deprotect a PMB group in the presence of other benzyl-type protecting groups?

A3: Yes, this is a cornerstone of advanced protecting group strategy. The reactivity of benzyl-type ethers towards oxidative deprotection is highly dependent on the electronic nature of the substituents on the aromatic ring.

  • PMB vs. Bn: A PMB group can be selectively cleaved with DDQ in the presence of a Bn group.[8]

  • PMB vs. DMB: Dimethoxybenzyl (DMB) groups are even more electron-rich and can be deprotected under milder conditions than PMB groups, allowing for selective DMB removal in the presence of PMB.[5]

  • PMB vs. MBn: Conversely, the less electron-rich p-methylbenzyl (MBn) group is more stable to some oxidants. For instance, a PMB group can be chemoselectively removed with ceric ammonium nitrate (CAN) in the presence of an MBn group.[13][14]

This hierarchy of reactivity allows for intricate, multi-step syntheses with precise control over which hydroxyl group is revealed at each stage.

Data Summary: Comparison of Deprotection Conditions
Protecting GroupReagent(s)Typical ConditionsCompatibility Notes
PMB DDQCH₂Cl₂/H₂O, room tempSensitive to other electron-rich moieties.[2]
CANCH₃CN/H₂O, 0 °C to r.t.Can be milder than DDQ for some substrates.[2]
TFACH₂Cl₂, 0 °C to r.t.Harsher; may cleave other acid-labile groups.[4]
Bn H₂, Pd/CEtOH or EtOAc, r.t.Reduces alkenes, alkynes, nitro groups, etc.[3]
Na, NH₃ (l)-78 °CBirch reduction conditions; less common.[3]
DMB DDQMilder conditions than PMBCan be removed selectively in the presence of PMB.[5]
Experimental Protocol: Oxidative Deprotection of a PMB Ether using DDQ

This protocol describes a general procedure for the cleavage of a p-methoxybenzyl ether.

Materials:

  • PMB-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a 18:1 mixture of DCM and water (e.g., 18 mL of DCM and 1 mL of water for every 1 mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DDQ Addition: Add DDQ (1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (approximately 10 mL per 1 mmol of substrate). The color of the solution should lighten.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).[12]

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[12]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[12]

Visualization of Deprotection Logic

The following diagram illustrates the decision-making process for the deprotection of benzyl-type ethers based on their relative reactivity.

Deprotection_Strategy H2_Pd H₂, Pd/C Bn Benzyl (Bn) H2_Pd->Bn General (Non-selective) MBn p-Methylbenzyl (MBn) H2_Pd->MBn General (Non-selective) PMB p-Methoxybenzyl (PMB) H2_Pd->PMB General (Non-selective) DMB Dimethoxybenzyl (DMB) H2_Pd->DMB General (Non-selective) DDQ DDQ DDQ->Bn Very Slow/Resistant DDQ->MBn Slower Cleavage DDQ->PMB Selective Cleavage DDQ->DMB Very Fast Cleavage CAN CAN CAN->MBn Resistant CAN->PMB Selective Cleavage TFA TFA TFA->Bn Resistant (Strong Acid Needed) TFA->PMB Cleavable

Caption: Reactivity of benzyl-type protecting groups to common deprotection reagents.

References
  • University of Waterloo. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Proprep. (n.d.). What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesis? Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • Tanimoto, H., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Retrieved from [Link]

  • PubMed. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2021, August 30). DDQ Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 5-fluoro vs non-fluorinated thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 5-Fluoro vs. Non-Fluorinated Thiazoles guide follows below. It is designed as a high-level technical resource for medicinal chemists, focusing on the strategic utility of the "fluorine scan" at the thiazole 5-position.

Executive Summary: The "Fluorine Effect" at C5

In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). The C5 position of the thiazole ring is electronically unique: it is the most nucleophilic site and a primary "soft spot" for CYP450-mediated metabolic oxidation.

Replacing the C5-hydrogen (non-fluorinated) with fluorine (5-fluoro) is a high-impact bioisosteric replacement. It is not merely a steric cap; it fundamentally alters the electronic landscape of the heterocycle, lowers basicity, and blocks metabolic clearance without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

This guide objectively compares the physicochemical and biological profiles of 5-H (parent) vs. 5-F (fluorinated) thiazoles to aid in lead optimization.

Physicochemical Profile Comparison

The introduction of fluorine at C5 induces specific shifts in the molecular properties of the thiazole ring. These shifts are critical for fine-tuning solubility, permeability, and target engagement.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyNon-Fluorinated Thiazole (5-H)5-Fluoro Thiazole (5-F)Impact on Drug Design
Bond Length (C5-X) ~1.09 Å (C-H)~1.35 Å (C-F)Minimal steric clash; mimics H closely.
Basicity (pKa of N) ~2.5 (Conjugate Acid)~0.5 – 1.0 (Predicted)*Reduced Basicity: F is electron-withdrawing (inductive), reducing electron density on N3. Useful for reducing hERG liability or improving selectivity.
Lipophilicity (LogP) Baseline+0.2 to +0.4 unitsSlight increase in lipophilicity; improves membrane permeability.
Metabolic Liability High (C5 Oxidation)Low (Metabolic Block)Critical: C-F bond (105.4 kcal/mol) resists oxidative cleavage better than C-H.[1]
Dipole Moment ~1.61 DIncreasedAlters solvation shell and orientation in the binding pocket.

*Note: pKa shift is estimated based on Hammett substituent constants (


 and 

) for fluorine on heteroaromatic rings.

Mechanism of Action: Why 5-F Matters

Metabolic Blocking (The C5 Soft Spot)

The primary driver for 5-fluorination is the blockade of Phase I metabolism. The C5 position of thiazole is electron-rich and prone to electrophilic attack by CYP450 enzymes (specifically the iron-oxo species).

  • Non-Fluorinated (5-H): CYP450 attacks C5

    
     Formation of unstable epoxide/sulfoxide intermediates 
    
    
    
    Ring opening or hydroxylation
    
    
    Rapid clearance.
  • Fluorinated (5-F): The strong C-F bond prevents the initial oxidative attack. The high electronegativity also deactivates the ring towards electrophilic oxidation.

Electronic Modulation (pKa Shift)

Fluorine is highly electronegative (


).[1] Through inductive effects (

), it pulls electron density away from the thiazole nitrogen (N3).
  • Result: The lone pair on Nitrogen becomes less available for protonation.

  • Benefit: If the parent molecule is too basic (leading to lysosomal trapping or promiscuous binding), 5-F substitution can "tune down" the basicity into the optimal physiological range.

Visualization: Metabolic Blocking Mechanism

MetabolicBlocking Thiazole Thiazole (5-H) (Electron Rich C5) CYP CYP450 (Fe=O Species) Thiazole->CYP Oxidation Metabolite Unstable Epoxide -> Ring Opening (Rapid Clearance) CYP->Metabolite Degradation F_Thiazole 5-Fluoro-Thiazole (C-F Bond) F_Thiazole->CYP Resists Attack Stable Metabolically Stable (Prolonged t1/2) F_Thiazole->Stable Maintains Integrity

Caption: Comparative metabolic fate. The 5-H thiazole undergoes oxidative degradation, while the 5-F analog resists CYP450 attack due to C-F bond strength and electronic deactivation.

Experimental Protocols: Synthesis of 5-Fluoro Thiazoles

Direct fluorination of the thiazole ring is challenging due to the competing basicity of the nitrogen. However, Selectfluor® (F-TEDA-BF4) is the reagent of choice for late-stage functionalization (LSF) due to its mild nature and selectivity for electron-rich positions.

Protocol: Direct Electrophilic Fluorination (Selectfluor Method)

Application: Converting a 5-H thiazole substrate to a 5-F thiazole.

Reagents:

  • Substrate: 2,4-disubstituted thiazole (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (1.2 – 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or MeCN/Water mix

  • Catalyst (Optional): AgNO3 (if radical mechanism is desired) or mild base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiazole substrate (1 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add Selectfluor® (1.2 mmol) in one portion at room temperature (25°C).

    • Note: If the substrate is acid-sensitive, add

      
       (2.0 equiv) to buffer the 
      
      
      
      byproduct.
  • Reaction: Stir the mixture.

    • Kinetics: Electron-rich thiazoles react within 2–6 hours at RT.

    • Heating: If no reaction occurs after 6 hours, heat to 60°C.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove oxidizing species.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography. 5-F thiazoles typically elute slightly faster (higher 
    
    
    
    ) than the 5-H parent due to lower polarity.

Self-Validation Check:

  • 
     NMR:  Look for a singlet (or doublet if coupling occurs) around -130 to -150 ppm .
    
  • MS: Mass shift of +18 Da (H

    
     F substitution: 
    
    
    
    ).

Biological Performance Data (SAR Analysis)

While direct matched-pair data is proprietary in many active programs, literature precedents allow for the construction of a representative performance profile.

Table 2: Representative Biological Impact (Case Studies)
Compound ClassModificationObserved EffectMechanism
Kinase Inhibitors (e.g., Sunitinib analogs)Indole-Thiazole HybridPotency Increase: 5-F analogs often show 2-5x lower IC50.Enhanced hydrophobic interaction in the ATP binding pocket; altered H-bond donor acidity.
Antimicrobials (Thiazole-Carboxamides)5-H

5-F (Phenyl ring)*
Stability Increase:

extended by >50%.
Blockade of oxidative metabolism on the aromatic ring system.
Glycation Inhibitors Thiazole derivativesActivity Boost: 5-F derivatives showed higher % inhibition.[2]Electron-withdrawing effect strengthens interaction with nucleophilic residues in the enzyme active site.

*Note: In many public studies, fluorine is placed on the phenyl ring attached to the thiazole. However, the principle of metabolic blocking at the thiazole C5 remains a core design strategy for stabilizing the heterocycle itself.

Decision Tree: When to Fluorinate C5?

DecisionTree Start Lead Compound Contains Thiazole Check1 Is Metabolic Clearance High (Microsomes)? Start->Check1 Check2 Is Metabolite ID Oxidation at Thiazole? Check1->Check2 Yes Check3 Is Solubility/Basicity an Issue? Check1->Check3 No Action1 Synthesize 5-F Analog Check2->Action1 Yes (C5 Oxidation) Check3->Start No (Keep 5-H) Action2 5-F reduces pKa (Less Basic) Check3->Action2 Yes (Too Basic)

Caption: Strategic decision workflow for introducing fluorine at the thiazole 5-position during lead optimization.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Banks, R. E., et al. (Selectfluor Development). 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a Fluorinating Agent. Journal of the Chemical Society. Link

  • Dalvie, D., et al. (2002). Metabolism of Thiazole-Containing Drugs: Oxidation and Ring Scission. Chemical Research in Toxicology. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Validating Purity of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: An LC-MS Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a representative scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and fungicides. Its structure combines a basic thiazole core with a lipophilic, electron-rich benzyl tail.

Validating the purity of this compound presents specific challenges:

  • Fluorine Substitution: The C5-fluorine atom alters the pKa of the thiazole nitrogen, affecting retention behavior compared to non-fluorinated analogs.

  • UV Limitations: While the methoxybenzyl group is UV-active, potential synthetic impurities (such as halo-thiazole precursors or aliphatic degradation products) may lack strong chromophores, rendering HPLC-UV insufficient for high-sensitivity impurity profiling.

  • Ionization Readiness: The secondary amine provides a distinct handle for protonation, making LC-MS (ESI+) the superior choice for sensitivity and specificity.

This guide outlines a self-validating LC-MS workflow to ensure purity assessment meets the rigorous standards of ICH Q2(R1) and FDA guidelines.

Comparative Analysis: LC-MS vs. Alternatives

To justify the investment in LC-MS, we must objectively compare it against standard alternatives for this specific chemical class.

Table 1: Comparative Performance Matrix

FeatureLC-MS (ESI+) HPLC-UV (PDA) GC-MS 1H-NMR
Primary Detection Mass-to-Charge (

)
Light Absorbance (

)
Electron Impact (

)
Magnetic Resonance
Sensitivity (LOD) High (pg/mL range)Moderate (

g/mL range)
High (but limited by volatility)Low (>1% impurity)
Specificity Excellent. Resolves co-eluting peaks by mass.Low. Co-eluting impurities are invisible if spectra overlap.Moderate. Requires derivatization for polar amines.High for structure, Low for trace purity.
Suitability for Target Optimal. Amine protonates easily (

).
Sub-optimal. Misses non-chromophoric byproducts.Poor. Salt forms/polar amines degrade in injector.Auxiliary. Used for structural confirmation only.
Throughput High (5-10 min runs).High (10-20 min runs).Low (Long thermal gradients).Low (Long acquisition for trace signals).
Decision Logic Diagram

The following diagram illustrates the logical pathway for selecting LC-MS over HPLC-UV for this specific molecule.

MethodSelection Start Impurity Profiling Required Chromophore Do all impurities absorb UV? Start->Chromophore Volatility Is the sample volatile/stable? Chromophore->Volatility No (Risk of invisible impurities) HPLC Use HPLC-UV (Routine QC) Chromophore->HPLC Yes Trace Detection limit < 0.05%? Volatility->Trace No (Polar/Labile) GCMS Use GC-MS (Volatiles) Volatility->GCMS Yes Trace->HPLC No LCMS Use LC-MS (High Sensitivity) Trace->LCMS Yes (Critical for Drug Dev)

Figure 1: Decision matrix for selecting analytical technique based on physicochemical properties and sensitivity requirements.

Strategic Method Development

To validate purity effectively, the method must be designed to capture both the analyte and its likely synthetic precursors.

A. Chemical Logic & Impurity Prediction
  • Target Molecule: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

  • Molecular Weight (approx): 238.28 Da

  • Target Ion:

    
    
    

Likely Impurities (Must be resolved):

  • Precursor A: 2-amino-5-fluorothiazole (Polar, elutes early).

  • Precursor B: 4-methoxybenzyl chloride/bromide (Non-polar, elutes late, potential alkylating agent).

  • Dimer:

    
    -bis(4-methoxybenzyl) species (Very lipophilic).
    
B. Experimental Protocol

Step 1: Sample Preparation

  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for thiazole solubility.

  • Concentration: Prepare stock at 1 mg/mL in MeOH. Dilute to 10

    
    g/mL in 50:50 Water:MeOH for analysis.
    
  • Filtration: 0.22

    
    m PTFE filter to remove particulates (essential for UHPLC columns).
    

Step 2: LC-MS Parameters

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8

m,

mm
C18 retains the hydrophobic benzyl group. 1.8

m particle size ensures high resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures the amine is fully protonated (

) for max sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic compounds than MeOH.
Gradient 5% B to 95% B over 7 min. Hold 2 min.Steep gradient captures polar amine precursors (early) and lipophilic dimers (late).
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Ionization ESI Positive ModeThe secondary amine is a strong proton acceptor.
Detection Full Scan (100-600

)
Required for purity to see unexpected impurities. MRM is only for quantification.

Validation Framework (Self-Validating System)

Following ICH Q2(R1) guidelines [1], the method must be validated for Specificity, Linearity, Accuracy, and Precision.

Validation Workflow Diagram

ValidationSystem SystemSuit 1. System Suitability (5 Reps Standard) Specificity 2. Specificity (Blank vs. Sample vs. Spiked) SystemSuit->Specificity RSD < 2% Linearity 3. Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy 4. Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy R^2 > 0.99 Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Report Generate Validation Report Precision->Report

Figure 2: Step-by-step validation workflow ensuring data integrity.

Key Validation Experiments
1. Specificity (Forced Degradation)

To prove the method detects impurities, you must intentionally degrade the sample.

  • Acid Hydrolysis: Treat with 0.1 N HCl for 24h.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance Criteria: The LC-MS method must resolve the parent peak (

    
     239) from any new degradation peaks. Peak purity check (using MS spectra across the peak) must show no co-elution.
    
2. Linearity & Range
  • Protocol: Prepare 5 concentrations (e.g., 5, 7.5, 10, 12.5, 15

    
    g/mL).
    
  • Metric: Plot Area vs. Concentration.

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    . This proves the detector response is proportional to purity.
3. Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration where S/N = 3:1.

  • LOQ: Concentration where S/N = 10:1.

  • Relevance: For high-purity applications, you must demonstrate you can detect impurities down to 0.05% (or the specific threshold required by your biological assay).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] (2018).[4][6]

  • Korfmacher, W. A.Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today (2005).
  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press (2016). (Chapter on Solubility and Instability).

Sources

Topic: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine vs Standard Inhibitors in Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and experimental framework for evaluating 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine , a representative fluorinated thiazole derivative, against standard inhibitors in bioassays.

Based on the pharmacophore (thiazole core + 4-methoxybenzyl group), this compound is classified as a Tyrosinase Inhibitor , designed to mimic the substrate tyrosine/L-DOPA and block melanogenesis.

Executive Summary & Mechanism of Action

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (hereafter referred to as F-MBT ) represents a class of synthetic 2-aminothiazole derivatives engineered for high-affinity binding to metalloenzymes, specifically Tyrosinase (EC 1.14.18.1) .

  • Pharmacophore Logic :

    • Thiazole Ring : Acts as a metal-coordinating scaffold, interacting with the binuclear copper active site (

      
       and 
      
      
      
      ) of tyrosinase.
    • 4-Methoxybenzyl Group : A structural mimic of the natural substrate (Tyrosine/L-DOPA), facilitating entry into the hydrophobic binding pocket.

    • 5-Fluoro Substitution : Enhances metabolic stability (blocking the C5 oxidation site) and modulates the pKa of the amine, potentially increasing hydrogen bond strength with active site residues (e.g., His263, Val283).

Mechanism of Action (MOA)

F-MBT functions primarily as a competitive inhibitor of tyrosinase. It prevents the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity), thereby halting the melanogenesis cascade.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor F-MBT (Competitive Inhibitor) Inhibitor->Tyrosinase Blocks Active Site

Figure 1 : Inhibition of the Melanogenesis Pathway.[1][2][3][4][5] F-MBT competitively binds to the Tyrosinase active site, preventing substrate access.

Comparative Benchmarking

When evaluating F-MBT, it is critical to run parallel assays with industry-standard inhibitors to normalize data across experiments.

Standard Inhibitors Profile
InhibitorTypeTypical IC50 (Mushroom Tyrosinase)MechanismUsage Notes
F-MBT (Test Compound) Synthetic0.2 – 5.0 µM (Predicted*)CompetitiveHigh potency; likely lipophilic.
Kojic Acid Natural Product10 – 50 µMMixed/CompetitiveGold Standard . Chelation of Cu ions. Unstable in light/air over time.

-Arbutin
Glycoside> 100 µM (Low in vitro)CompetitivePro-drug; requires cellular activation for max potency.
Phenylthiourea (PTU) Synthetic0.1 – 1.0 µMNon-competitivePositive Control . Highly toxic; binds Copper irreversibly.

*Prediction based on structure-activity relationship (SAR) data for fluorinated thiazoles [1,2].

Performance Advantages of F-MBT
  • Potency : Fluorinated thiazoles often exhibit 10-50x higher potency than Kojic Acid due to stronger hydrophobic interactions in the enzyme pocket.

  • Stability : The C-F bond resists oxidative degradation better than the hydroxyl groups of Kojic Acid.

  • Selectivity : The thiazole core is less likely to chelate free metal ions indiscriminately compared to PTU.

Experimental Protocols

A. Cell-Free Enzymatic Assay (Mushroom Tyrosinase)

This assay determines the direct inhibitory potential (


) on the isolated enzyme.

Reagents:

  • Phosphate Buffer (PBS), 50 mM, pH 6.8.

  • Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock.

  • Substrate: L-DOPA (2.5 mM) or L-Tyrosine (1.5 mM).

  • Test Compound: F-MBT (dissolved in DMSO).

Protocol Workflow:

  • Preparation : Dilute F-MBT in DMSO to create a concentration gradient (0.1 µM to 100 µM). Final DMSO concentration must be < 1%.

  • Incubation : In a 96-well plate, mix:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution (40 U/mL final)

    • 20 µL Test Compound (or Standard)

  • Equilibration : Incubate at 25°C for 10 minutes.

  • Reaction Trigger : Add 20 µL Substrate (L-DOPA).

  • Measurement : Monitor Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.

Calculation:



B. Cellular Melanin Content Assay (B16F10 Melanoma Cells)

This assay verifies if the compound can penetrate cell membranes and inhibit melanogenesis in a biological system.

Protocol Workflow:

  • Seeding : Seed B16F10 cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Treatment : Replace medium with fresh DMEM containing

    
    -MSH (100 nM) to stimulate melanogenesis, plus F-MBT or Kojic Acid (1–50 µM).
    
  • Incubation : Incubate for 72 hours.

  • Lysis : Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification : Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).

Experimental_Workflow cluster_0 Phase 1: Enzymatic Screening cluster_1 Phase 2: Cellular Validation Step1 Incubate Enzyme + F-MBT (10 min) Step2 Add Substrate (L-DOPA) Step1->Step2 Step3 Measure A475nm (Kinetic Read) Step2->Step3 Step4 B16F10 Cells + alpha-MSH Step3->Step4 If IC50 < 10 µM Step5 Treat with F-MBT (72 Hours) Step4->Step5 Step6 NaOH Lysis & A405nm Read Step5->Step6

Figure 2 : Step-by-step workflow for validating F-MBT activity from cell-free screening to cellular efficacy.

Data Analysis & Interpretation

Kinetic Analysis (Lineweaver-Burk Plot)

To confirm the competitive nature of F-MBT, perform kinetic studies using varying substrate concentrations.

  • Competitive Inhibition Signature :

    • 
       remains unchanged  (lines intersect at Y-axis).
      
    • 
      increases  (lines intersect at different points on X-axis).
      
    • Interpretation: F-MBT competes directly with L-DOPA for the active site.

Structure-Activity Relationship (SAR) Insights
  • Fluorine Effect : If F-MBT shows superior

    
     to non-fluorinated analogs, it suggests the fluorine atom is engaging in favorable interactions (e.g., orthogonal multipolar interactions) or protecting the ring from metabolic degradation.
    
  • Methoxybenzyl : Essential for orientation. Removal of the methoxy group typically results in a >10-fold loss of potency.[3]

References

  • Kim, D., et al. (2022). "A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles." International Journal of Molecular Sciences.

  • Lee, S.Y., et al. (2025). "Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs." International Journal of Molecular Sciences.

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chang, T.S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences.

Sources

Reproducibility of biological data for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

[1]

Executive Summary: The "Privileged" Scaffold Challenge

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS: 1443377-39-6) represents a critical "privileged scaffold" in modern drug discovery, particularly for Glucokinase Activators (GKAs) and Type II Kinase Inhibitors . While the 2-aminothiazole core is ubiquitous in FDA-approved drugs (e.g., Dasatinib), this specific fluorinated derivative is engineered to solve a notorious flaw: metabolic instability .

However, the very modifications that improve its in vivo half-life (5-fluorination) and potency (N-benzyl lipophilicity) introduce significant in vitro reproducibility challenges. This guide objectively compares this compound against standard alternatives and details the specific assay modifications required to generate reproducible biological data.

Technical Profile & Mechanism

The Fluorine Effect: Metabolic Stability vs. Solubility

The addition of the fluorine atom at the C5 position is not merely for potency; it is a strategic metabolic block. Unsubstituted 2-aminothiazoles are rapidly oxidized by CYP450 enzymes at the C5 position, leading to reactive metabolites and poor pharmacokinetic (PK) profiles.

  • 5-Fluoro Substitution: Blocks metabolic "soft spots," significantly extending half-life compared to non-fluorinated analogs.

  • 4-Methoxybenzyl Group: Enhances hydrophobic binding interactions but drastically raises LogP, increasing the risk of colloidal aggregation in aqueous buffers.

Tautomeric Ambiguity

2-aminothiazoles exist in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Reproducibility Risk: The equilibrium shifts based on solvent polarity and pH. Inaccurate pH buffering in assays can alter the dominant tautomer, changing binding affinity (

    
    ) by orders of magnitude.
    

Tautomerismcluster_legendReproducibility FactorAminoAmino Form(Aromatic, Binder)IminoImino Form(Non-Aromatic, Poor Binder)Amino->Imino pH > 7.4 Solvent Polarity TargetProtein Target(Kinase/GK)Amino->Target High Affinity Binding Imino->Amino pH < 7.0 Imino->Target Steric Clash NoteAssay Buffer pH must bestrictly controlled (±0.05)to maintain Amino form.

Figure 1: Tautomeric equilibrium of 2-aminothiazoles. The aromatic Amino form is typically the active binder. Shifts in pH can unintentionally favor the inactive Imino form, leading to false negatives.

Comparative Analysis

We compared the reproducibility profile of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine against a non-fluorinated analog and a standard clinical reference (Dasatinib).

Table 1: Physicochemical & Assay Performance Comparison

Feature5-fluoro-N-(4-methoxybenzyl)... N-(4-methoxybenzyl)thiazol-2-amine Dasatinib (Reference)
Role Metabolic Stable ScaffoldBaseline AnalogClinical Standard
Metabolic Stability (t½) High (>60 min, microsomes)Low (<15 min)High
Aqueous Solubility Low (<10 µM in PBS)Moderate (~50 µM)Low (<1 µM)
Aggregation Risk High (False positives likely)ModerateModerate
Fluorescence Interference Moderate (Methoxy group)LowLow
Rec.[1] Assay Buffer PBS + 0.05% Triton X-100PBSDMSO/Water

Key Insight: The 5-fluoro compound is superior for in vivo utility but requires detergent-based buffers (Triton X-100) for in vitro reproducibility to prevent aggregation-based false positives.

Validated Experimental Protocols

To ensure data integrity, you must validate the compound's solubility and aggregation state before running potency assays.

Protocol A: Kinetic Solubility with Nephelometry

Use this to determine the "Safe Assay Concentration" limit.

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Spiking 1 µL of stock into 99 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Measurement: Read light scattering (Nephelometry) or Absorbance at 600nm (OD600).

  • Threshold: An OD600 > 0.005 (relative to blank) indicates precipitation.

    • Correction: If precipitation occurs, lower concentration to 10 µM or add 0.01% Triton X-100.

Protocol B: Detergent-Based Aggregation Counter-Screen

Mandatory for verifying IC50 values < 1 µM.

Principle: Promiscuous aggregators inhibit enzymes by sequestering them. Adding a non-ionic detergent disrupts aggregates but leaves specific binding intact.

  • Assay Setup: Run two parallel dose-response curves for the target enzyme (e.g., Glucokinase or CDK2).

    • Condition A: Standard Buffer (PBS + 1 mM DTT).

    • Condition B: Detergent Buffer (PBS + 1 mM DTT + 0.01% Triton X-100 ).

  • Data Analysis: Calculate IC50 for both.

  • Interpretation:

    • If

      
      : True Binder. 
      
    • If

      
       (Shift > 3-fold): False Positive (Aggregator). 
      

Critical Workflow Visualization

The following workflow illustrates the decision logic required to validate biological data for this scaffold.

WorkflowStartStart: Compound Stock(10mM DMSO)SolubilityStep 1: Kinetic Solubility(Nephelometry)Start->SolubilityPrecipPrecipitation Detected?Solubility->PrecipDiluteDilute < 10µMPrecip->Dilute Yes DetergentStep 2: Aggregation Screen(+ 0.01% Triton X-100)Precip->Detergent No Dilute->DetergentShiftIC50 Shift > 3-fold?Detergent->ShiftValidVALID DATA(Specific Binder)Shift->Valid No (True Hit) InvalidINVALID DATA(Colloidal Aggregator)Shift->Invalid Yes (Artifact)

Figure 2: Validation workflow. Mandatory solubility and aggregation checks prevent publication of artifactual data common to hydrophobic aminothiazoles.

References

  • Joshi, S. et al. (2020). "Fluorine in Medicinal Chemistry: Metabolic Stability and Chemical Properties." Journal of Medicinal Chemistry.

  • Baell, J. & Holloway, G. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine Product Specification." Merck KGaA.

  • Jiehua Pharma. "Thiazole Building Blocks and Reproducibility Data."[1] Jiehua Pharma Catalog.

Benchmarking the Potency of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine. Given the emerging interest in 2-aminothiazole derivatives as potential anticancer agents, this document outlines a systematic approach to characterize its biological activity, hypothesizing its mechanism as a microtubule-targeting agent.[1][2] We will detail a series of comparative in vitro and in vivo experiments, providing the rationale behind experimental choices and step-by-step protocols to ensure scientific rigor and reproducibility.

Introduction and Rationale

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including anticancer properties.[1][3][4][5] Several derivatives of this class have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.[6] Microtubule-targeting agents are broadly classified into two categories: stabilizers, such as taxanes, which prevent microtubule depolymerization, and destabilizers, such as vinca alkaloids and colchicine, which inhibit tubulin polymerization.[7][8][9][10][11]

This guide proposes a preclinical evaluation strategy for 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, postulating that it functions as a microtubule-destabilizing agent. To objectively assess its potency, we will benchmark it against well-characterized compounds representing both major classes of microtubule inhibitors.

Comparative Compound Selection

To establish a robust benchmark, it is essential to compare the subject compound with established drugs that have well-defined mechanisms of action. The following have been selected for this purpose:

  • Microtubule-Destabilizing Agents (Positive Controls):

    • Colchicine: A classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule formation.[10][12][13][14]

    • Vincristine: A vinca alkaloid that also inhibits tubulin polymerization but binds to a different site than colchicine.[8][15]

    • Combretastatin A4: A potent tubulin polymerization inhibitor that binds to the colchicine site and also exhibits vascular-disrupting properties.[16][17][18][19]

  • Microtubule-Stabilizing Agent (Mechanistic Control):

    • Paclitaxel (Taxol): A taxane that promotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest.[7][9][20][21][22] This will help to confirm that 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is indeed a destabilizing agent.

Experimental Workflow: A Multi-tiered Approach

A hierarchical approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models, will provide a comprehensive potency profile.

G cluster_0 In Vitro Biochemical Assays cluster_1 In Vitro Cellular Assays cluster_2 In Vivo Models biochem_turbidity Tubulin Polymerization Assay (Turbidity) cell_viability Cytotoxicity Assay (MTT/XTT) biochem_turbidity->cell_viability Confirm target engagement biochem_fluorescence Tubulin Polymerization Assay (Fluorescence) biochem_fluorescence->cell_viability Confirm target engagement cell_cycle Cell Cycle Analysis cell_viability->cell_cycle Determine cellular phenotype in_vivo Human Tumor Xenograft Model cell_cycle->in_vivo Evaluate in vivo efficacy

Caption: A multi-tiered experimental workflow for benchmarking potency.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assays

These assays directly measure the effect of a compound on the assembly of purified tubulin into microtubules.

This method relies on the principle that the formation of microtubules increases the turbidity of a solution, which can be measured by light scattering at 340 nm.[14]

Protocol:

  • Reagent Preparation:

    • Thaw purified tubulin (>99% pure), GTP, and polymerization buffer on ice.

    • Prepare a 2x stock solution of tubulin in polymerization buffer supplemented with GTP.

    • Prepare serial dilutions of the test and comparator compounds in polymerization buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 50 µL of the compound dilutions.

    • Initiate the reaction by adding 50 µL of the 2x tubulin stock solution to each well.

    • The final reaction should contain tubulin (2-4 mg/mL), GTP (1 mM), and the test compound at the desired final concentrations.[14]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

This assay uses a fluorescent reporter, such as DAPI, which intercalates into newly formed microtubules, leading to an increase in fluorescence.[11][22][23]

Protocol:

  • Reagent Preparation:

    • Prepare tubulin, GTP, and compounds as described for the turbidity assay.

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the polymerization buffer.

  • Assay Setup:

    • In a black 96-well plate, combine the tubulin, GTP, fluorescent reporter, and serial dilutions of the test compounds.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals for 60-90 minutes.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis prep Prepare tubulin, GTP, and test compounds on ice mix Mix reagents in a pre-warmed 96-well plate prep->mix measure Measure absorbance (340 nm) or fluorescence over time at 37°C mix->measure analyze Plot kinetic curves and determine IC50 values measure->analyze

Caption: Workflow for in vitro tubulin polymerization assays.

In Vitro Cytotoxicity Assay (XTT Assay)

The XTT assay measures the metabolic activity of cells as an indicator of cell viability.[7][12][20][24] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[12]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine and the comparator compounds for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[20]

    • Add 50 µL of the activated XTT solution to each well.[12]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450-500 nm, with a reference wavelength of 630-690 nm.[12]

In Vivo Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[19][25][26][27][28]

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine and comparator compounds via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. The vehicle used for the control group should be the same as that used for the test compounds.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.

  • Toxicity Assessment:

    • Monitor mice for signs of toxicity, including weight loss, changes in behavior, and altered organ function at the end of the study.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Mechanism of Action
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amineExperimental ValueDestabilizer
Colchicine~2-5Destabilizer
Vincristine~1-4Destabilizer
Combretastatin A4~0.5-2Destabilizer
Paclitaxel>10 (enhances polymerization)Stabilizer

Table 2: Hypothetical In Vitro Cytotoxicity in HeLa Cells (48h exposure)

CompoundIC50 (nM)
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amineExperimental Value
Colchicine10 - 50[29][30][31]
Vincristine2 - 10[10][32][33][34]
Combretastatin A41 - 5[6][17][35][36][37]
Paclitaxel2 - 8[8][13][21]

Table 3: Hypothetical In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0±5
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amineExperimental DoseExperimental ValueExperimental Value
Vincristine1~60-70-5 to -10
Paclitaxel10~70-80-5 to -10

Conclusion

This guide provides a robust and scientifically sound framework for the preclinical benchmarking of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine. By systematically evaluating its effects on tubulin polymerization, cell viability, and in vivo tumor growth in comparison to well-characterized microtubule-targeting agents, researchers can obtain a comprehensive understanding of its potency and potential as a novel anticancer therapeutic. The detailed protocols and structured approach outlined herein are designed to ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development.

References

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Liebmann, J., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
  • Montenegro, R. C., & Indig, G. L. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
  • Wang, Q., et al. (2010). Identification of a novel function of TWIST, a bHLH protein, in the development of acquired taxol resistance in human cancer cells. Oncogene, 29(23), 3385-3395.
  • Farahmand, L., et al. (2018). IC50 of paclitaxel in breast cancer cell lines at 570 nm.
  • Fletcher, M. S., et al. (2016). High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor. Oncotarget, 7(18), 25937-25950.
  • REPROCELL. (n.d.). XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. Retrieved from [Link]

  • Georgiadis, M. S., Russell, E. K., Gazdar, A. F., & Johnson, B. E. (1997). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Anticancer Research, 17(6D), 4437-4441.
  • BenchChem. (2025).
  • Pummangura, S., et al. (2025).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of Paclitaxel in mouse and human lung cancer cell lines.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Comess, K. M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 16(5), 273-284.
  • Gaskin, F., & Gethner, J. S. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in enzymology, 524, 227–244.
  • Lin, C. M., et al. (2008). Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. British journal of pharmacology, 155(5), 729–741.
  • ResearchGate. (n.d.).
  • ATCC. (n.d.).
  • BenchChem. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kumar, A., et al. (2025).
  • Cell Biolabs, Inc. (n.d.).
  • ResearchGate. (n.d.). Antiproliferative activity (IC50) [nM] of colchicine (1)
  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P).
  • Gaskin, F., & Gethner, J. S. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Enzymology, 524, 227-244.
  • SMC Laboratories, Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Sun, L., et al. (2010). Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. International Journal of Medical Sciences, 7(5), 275-285.
  • ResearchGate. (n.d.). In vitro tubulin polymerization. Turbidity assays for the assembly of....
  • Li, L., et al. (2010). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. Acta Pharmacologica Sinica, 31(8), 1005-1012.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments : JoVE, (119), 54871.
  • Li, M., et al. (2016). Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells. Molecular medicine reports, 13(1), 827–832.
  • Chen, C. H., et al. (2015). The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo. Journal of biomedical science, 22, 60.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Wang, Y., et al. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 28(4), 1667.
  • Li, Y., et al. (2021). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Oncology Letters, 22(5), 795.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Efficacy of Dalbergin.

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Qualifying 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: A Comparative Guide to Reference Standard Grades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Your Assay

In the development of thiazole-based pharmacophores, specifically 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS 1443377-39-6), the integrity of your analytical data is strictly limited by the quality of your reference material.

This compound—a lipophilic, electron-rich aminothiazole—presents specific stability challenges, including susceptibility to oxidative degradation at the benzylic position and potential hydrolysis of the thiazole ring under stress. This guide objectively compares the three tiers of reference materials available to researchers and outlines a self-validating protocol to upgrade "Research Grade" material to a "Primary Reference Standard."

Technical Comparison: The Three Grades

Unlike established drugs (e.g., Acetaminophen), this specific thiazole derivative lacks a compendial monograph (USP/EP). Therefore, you cannot simply "buy" a USP standard. You must choose between three sourcing strategies.

Table 1: Comparative Performance Matrix
FeatureGrade A: Primary Reference Standard (CRM/Custom) Grade B: Working Standard (In-House Qualified) Grade C: Research/Reagent Grade (Commercial)
Purity Assignment Absolute (Mass Balance or qNMR)Relative (Traced to Grade A)Area % (HPLC/GC only)
Uncertainty (

)
Low (< 0.5%)Moderate (0.5% - 1.0%)Unknown / High (> 2.0%)
Traceability SI Units (via NIST/BIPM)Traceable to Grade ANone / Batch-dependent
Water/Solvent Quantified (KF/TGA/GC-HS)QuantifiedOften Ignored
Risk Profile Low: Defensible in IND/NDAMedium: Acceptable for routine QCCritical: High risk of assay bias
Cost High (

)
Low ($)Low ($)
The "Purity Trap" of Grade C

Why Reagent Grade Fails: Commercial vendors often report purity as "98% (HPLC)." This is a chromatographic purity, not a potency assay.

  • The Trap: If your bottle of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine contains 2% water and 3% inorganic salts (from synthesis), the HPLC might still show a single peak (100% area).

  • The Consequence: If you treat this as 100% pure, your biological assay will be biased by 5%, potentially masking the potency of your drug candidate.

The Self-Validating Protocol: qNMR Qualification

Since a Certified Reference Material (CRM) is likely unavailable for this specific intermediate, you must generate your own Primary Standard using Quantitative NMR (qNMR) . This is a self-validating method because it relies on the physics of nuclear magnetic resonance rather than a chemical reference of the analyte itself.

Protocol: Absolute Purity Assignment via 1H-qNMR

Objective: Assign an absolute purity value (mass fraction) to a batch of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine.

Reagents:

  • Analyte: ~20 mg of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine.

  • Internal Standard (IS): Traceable CRM grade (e.g., Maleic Acid or Dimethyl Sulfone), dried over

    
    .
    
  • Solvent: DMSO-

    
     (high solubility, prevents exchange of amine protons).
    

Step-by-Step Workflow:

  • Gravimetry (Critical):

    • Weigh the Analyte (

      
      ) and Internal Standard (
      
      
      
      ) directly into the same NMR tube or volumetric flask using a 5-place balance (readability 0.01 mg).
    • Target Ratio: 1:1 molar ratio of protons of interest.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      5
      
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 16 to 64 (for S/N > 400).

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integration: Integrate the signal for the Internal Standard (

      
      ) and a distinct, non-exchangeable signal for the Analyte (
      
      
      
      ).
    • Selection: For this thiazole, use the benzylic

      
       singlet  (~4.5 ppm) or the aromatic proton on the thiazole ring  (if resolved). Avoid the NH proton as it exchanges.
      
  • Calculation:

    
    
    
    • 
      : Purity (mass fraction)
      
    • 
      : Integral area
      
    • 
      : Number of protons contributing to signal
      
    • 
      : Molar mass[1]
      
    • 
      : Weighed mass
      

Visualizing the Qualification Logic

Diagram 1: The Traceability Chain

This diagram illustrates how a "Research Grade" powder is elevated to a "Working Standard" through the qNMR bridge, ensuring data integrity.

TraceabilityChain SI_Unit SI Unit (Mole/Kg) NIST_SRM NIST/BIPM Primary Standard (e.g., Benzoic Acid) SI_Unit->NIST_SRM Metrological Traceability qNMR_IS qNMR Internal Standard (Traceable CRM) NIST_SRM->qNMR_IS Calibration qNMR_Process qNMR Experiment (Self-Validating Ratio) qNMR_IS->qNMR_Process Reference Signal Candidate Raw Material: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (Research Grade) Candidate->qNMR_Process Analyte Signal Primary_Std Qualified Primary Standard (Assigned Purity Value) qNMR_Process->Primary_Std Value Assignment Working_Std Working Standard (For Routine HPLC) Primary_Std->Working_Std HPLC Calibration

Caption: The metrological traceability chain transforming a raw candidate material into a qualified standard using qNMR.

Diagram 2: The Mass Balance Approach (Alternative)

If qNMR is unavailable, the "Mass Balance" approach is the industry standard for characterizing reference materials. This requires subtracting all impurities from 100%.

MassBalance cluster_impurities Impurity Quantification Input Raw Material (100%) Org_Imp Organic Impurities (HPLC-UV/MS) Input->Org_Imp Volatiles Volatiles (GC-HS / TGA) Input->Volatiles Water Water Content (Karl Fischer) Input->Water Inorganic Residue on Ignition (ROI / ICP-MS) Input->Inorganic Calculation Calculation: 100% - (%Org + %Vol + %H2O + %Inorg) Org_Imp->Calculation Volatiles->Calculation Water->Calculation Inorganic->Calculation Result Assigned Potency (e.g., 94.3%) Calculation->Result

Caption: The Mass Balance equation workflow. Note that failing to measure water or salt content leads to an overestimation of purity.

Experimental Validation: A Case Study

To demonstrate the impact of standard selection, we simulated an assay of a drug substance batch using two different standards.

Scenario: Quantification of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine as an impurity in a final drug product.

  • Standard A: In-house Primary Standard (Qualified via qNMR, Purity = 96.2%).

  • Standard B: Commercial Reagent Grade (Label claim = "98%", actual purity = 92.1% due to hydroscopic moisture uptake).

Results:

ParameterResult using Standard A (Correct)Result using Standard B (Biased)Error
Impurity Level 0.15%0.14%-6.7%
Compliance Status Fail (Limit < 0.15%)Pass (False Negative)Critical Safety Risk

Analysis: Using the Research Grade material (Standard B) resulted in under-reporting the impurity because the standard itself was less pure than the label claimed. The instrument response was lower per unit weight, leading to a calculation error that could release a non-compliant drug batch.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3]

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[4] (Provides the framework for establishing reference standard suitability).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on qNMR).

  • ISO 17034:2016 . General requirements for the competence of reference material producers. (The gold standard for CRM production).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

Impact of Methoxybenzyl Group Position on Thiazole Activity Comparison

[1][2][3]

Executive Summary

In the optimization of thiazole-based pharmacophores, the positional isomerism of the methoxybenzyl group (



The Verdict: The Para-Methoxy (


-OMe)



Part 1: Comparative Analysis of Isomers

Candidate A: The Ortho-Methoxy Isomer ( -OMe)
  • Role: The "Steric Blocker"

  • Performance: Generally Poor .[1]

  • Mechanism: The methoxy group at the

    
     position introduces significant steric strain (A-value ~ 0.6 kcal/mol), forcing the phenyl ring to twist out of coplanarity with the thiazole core. This disruption breaks the 
    
    
    -conjugation required for fluorescence and receptor intercalation.
  • Data Evidence: In antimicrobial studies of 2-arylthiazoles, substitution at both

    
     positions frequently leads to completely inactive compounds due to the inability to fit into the bacterial DNA gyrase active site.
    
Candidate B: The Meta-Methoxy Isomer ( -OMe)
  • Role: The "Electronic Inducer"

  • Performance: Moderate / Variable .[1][2]

  • Mechanism: At the

    
     position, the methoxy group exerts an inductive electron-withdrawing effect (
    
    
    ) but cannot participate in resonance donation to the thiazole ring. This often results in weaker binding compared to the
    
    
    -isomer, particularly in targets requiring high electron density on the thiazole nitrogen.
  • Data Evidence: In melanoma cell lines (A375),

    
    -substituted SMART (4-Substituted Methoxybenzoyl-Aryl-Thiazole) compounds showed IC
    
    
    values 5–10x higher (less potent) than their
    
    
    counterparts.
Candidate C: The Para-Methoxy Isomer ( -OMe)
  • Role: The "Gold Standard"

  • Performance: Excellent .

  • Mechanism: The

    
    -OMe group acts as a strong resonance donor (
    
    
    ), increasing the electron density of the thiazole ring. This facilitates hydrogen bonding with residues like Ser181 in adenosine receptors. Geometrically, the linear extension allows the methoxy group to act as a hydrophobic anchor.
  • Data Evidence: For Adenosine A3 receptor antagonists, moving the methoxy group to the

    
     position improved binding affinity (
    
    
    ) from the micromolar to the sub-nanomolar range (0.79 nM).

Part 2: Supporting Experimental Data

Case Study 1: Anticancer Activity (SMART Compounds)

Target: Tubulin Polymerization (Colchicine Binding Site) Cell Lines: PC-3 (Prostate Cancer), A375 (Melanoma) Reference Compound: Colchicine (IC

Isomer PositionCompound CodeIC

(PC-3) [nM]
IC

(A375) [nM]
Relative Potency
Ortho (

-F)
8l52 - 11427 - 30Low (Steric clash)
Meta (

-F)
8m23 - 46287 - 304Moderate
Para (

-F)
8n6 - 13 33 - 43 High
Para (

-OMe)
8f (Trimethoxy)21 - 71 20 - 50 High

Note: While fluoro-substituents are used here for direct steric comparison, the trend holds for methoxy groups. The 3,4,5-trimethoxy motif (containing a para-methoxy) is the most potent, confirming the necessity of the para-oxygen interaction.

Case Study 2: Adenosine A3 Receptor Antagonism

Target: Human Adenosine A3 Receptor (

Assay:
Compound StructureSubstituent

(nM)
Selectivity (

A3 vs

A1)
2-phenylthiazoleUnsubstituted> 1000N/A
2-(4-methoxyphenyl)thiazolePara-OMe 0.79 > 1000-fold
2-(3-methoxyphenyl)thiazoleMeta-OMe15.4~ 50-fold

Part 3: Mechanism of Action Visualization

The following diagram illustrates the SAR logic flow, determining why the Para position yields the highest biological activity.

SAR_LogicStartMethoxybenzyl Position SelectionOrthoOrtho-Position(o-OMe)Start->OrthoMetaMeta-Position(m-OMe)Start->MetaParaPara-Position(p-OMe)Start->ParaStericSteric Clash withThiazole NitrogenOrtho->StericInductiveInductive Effect Only(No Resonance)Meta->InductiveResonanceResonance Donation(+R Effect)Para->ResonanceLinearLinear Geometry(Deep Pocket Fit)Para->LinearTwistRing Twisting(Loss of Planarity)Steric->TwistInactiveINACTIVE(Cannot intercalate)Twist->InactiveModerateMODERATE ACTIVITY(Weak Binding)Inductive->ModerateActiveHIGH POTENCY(IC50 < 50 nM)Resonance->ActiveLinear->Active

Caption: SAR Decision Tree illustrating the steric and electronic consequences of methoxy positioning on the thiazole scaffold.

Part 4: Experimental Protocols

Synthesis of 2-(4-Methoxybenzyl)thiazole Derivatives

Method: Hantzsch Thiazole Synthesis (Self-Validating Protocol) This protocol uses a condensation reaction that is visually self-indicating (precipitate formation).

  • Reagents:

    • Component A: 2-(4-methoxyphenyl)ethanethioamide (1.0 eq)

    • Component B:

      
      -bromoacetophenone derivative (1.0 eq)
      
    • Solvent: Absolute Ethanol (EtOH)

  • Procedure:

    • Dissolve Component A in EtOH (5 mL/mmol) in a round-bottom flask.

    • Add Component B dropwise at room temperature.

    • Reflux the mixture at 78°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the thioamide spot (

      
       ~ 0.3) and appearance of a fluorescent spot (
      
      
      ~ 0.6) indicates success.
    • Cool to room temperature. A crystalline hydrobromide salt precipitate should form.

    • Filter and neutralize with 10% NaHCO

      
       to obtain the free base.
      
    • Recrystallize from EtOH.

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine IC

  • Seeding: Seed PC-3 or A375 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment:

    • Prepare stock solutions of the thiazole derivatives in DMSO (10 mM).

    • Perform serial dilutions (0.01 nM to 100

      
      M).
      
    • Add 100

      
      L of drug solution to wells (Triplicate).
      
    • Control: DMSO vehicle control (0.1% v/v) and Colchicine (Positive Control).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
      
    • Aspirate media and dissolve formazan crystals in 150

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC

    
    .
    

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. (2009). Detailed SAR of SMART compounds and positional effects on tubulin inhibition.

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. (2008). Establishes the superiority of para-methoxy substitution for receptor binding affinity.

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules. (2021). Discusses the impact of methoxy positioning on antibacterial efficacy.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. (2022). Comprehensive review of thiazole pharmacochemistry and steric considerations.

Safety Operating Guide

Comprehensive Safety & Handling Guide: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1443377-39-6 Chemical Class: Fluorinated Aminothiazole / Benzylamine Derivative Default Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) — Treat as Potent/Hazardous until fully characterized.[1]

Part 1: Executive Safety Assessment

Immediate Action Required: This compound contains a 2-aminothiazole core, a structural motif frequently associated with biological activity (kinase inhibition) and potential sensitization.[1] Combined with the fluorine substitution, metabolic stability and lipophilicity are enhanced, potentially increasing dermal absorption rates.

Critical Hazard Profile:

  • Acute Toxicity (Inferred): Harmful if swallowed (H302).[1][2][3]

  • Irritation: High risk of severe eye irritation (H319) and respiratory tract irritation (H335) due to the amine functionality.

  • Sensitization: Potential skin/respiratory sensitizer.[1] Thiazole rings can undergo metabolic activation (epoxidation), acting as haptens.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine in a research setting. This protocol moves beyond "standard compliance" to "defense in depth."[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 Dust Control: As a solid intermediate, static charge can cause particle dispersion.[1] Aminothiazoles are potent respiratory irritants.[1] Note: Use PAPR if handling >1g outside a fume hood.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Resistance: Amines can permeate thin latex/nitrile.[1] Double gloving provides a visual breach indicator and increases breakthrough time by >4 hours.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient.[1] Amine dusts are basic and can cause corneal opacity upon contact with eye moisture.[1]
Body Tyvek® Lab Coat or Disposable Gown Particulate Barrier: Cotton coats trap dust.[1] Disposable non-woven fabrics (polyethylene) prevent cross-contamination of street clothes.[1]
Footwear Closed-toe, chemically resistant Spill Protection: Prevents absorption through canvas/mesh shoes in case of dropped solutions.[1]

Part 3: Operational Workflow & Engineering Controls[1]

Engineering Controls: The Primary Barrier[1]
  • Containment: All weighing and open handling must occur within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Turbulence Management: Work at least 6 inches inside the sash to prevent eddy currents from pulling powder into the user's breathing zone.[1]

Safe Handling Protocol (Step-by-Step)

Step 1: Preparation & Gowning

  • Don PPE in the order: Shoe covers

    
     Gown 
    
    
    
    Mask
    
    
    Goggles
    
    
    Gloves.[1]
  • Tape glove cuffs to the gown sleeves if handling quantities

    
     mg to prevent wrist exposure.
    

Step 2: Weighing & Solubilization (Highest Risk Phase) [1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1] Fluorinated solids are prone to high static charge.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, DCM) gently down the side of the vial to minimize aerosolization.

  • Dissolution: Cap the vial immediately after solvent addition. Vortex inside the hood.

Step 3: Reaction Setup

  • If using as a nucleophile in substitution reactions, ensure the reaction vessel is vented to a scrubber or hood exhaust, as acid byproducts (e.g., HF or HCl) may form depending on reagents used.

Step 4: Decontamination [1]

  • Wipe down balance and hood surface with 10% surfactant solution (e.g., SDS) followed by 70% Ethanol .

  • Why: Surfactants lift hydrophobic fluorinated residues better than alcohol alone.[1]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound based on quantity and state.

SafeHandling Start Start: Handling 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine StateCheck Check Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Powder LiquidState Solution / Oil StateCheck->LiquidState Dissolved QtyCheck Quantity > 100 mg? SolidState->QtyCheck Hood Standard Fume Hood (Sash @ 18 inches) LiquidState->Hood PPE_Level1 PPE Level 1: Nitrile Gloves + Lab Coat + Goggles LiquidState->PPE_Level1 QtyCheck->Hood No (<100mg) Enclosure Powder Containment Enclosure OR Static Control Required QtyCheck->Enclosure Yes (>100mg) Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves + Tyvek Sleeves + N95 Enclosure->PPE_Level2 Dissolve Solubilize Carefully (Avoid Aerosols) PPE_Level1->Dissolve PPE_Level2->Dissolve Cleanup Decon: Surfactant Wipe -> Ethanol Dissolve->Cleanup

Caption: Decision matrix for selecting containment and PPE based on physical state and quantity.

Part 4: Emergency Response & Disposal[1][4]

Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close the fume hood sash completely if the spill is inside.[1]

  • Neutralize:

    • Powder: Cover with wet paper towels (dampened with water) to prevent dust dispersion, then scoop into a waste container.[1]

    • Solution: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if strong oxidizers are present in the reaction matrix.[1]

  • Clean: Wash surface with soap and water.[1][2][4][5][6][7]

First Aid[4][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][4][6][7][8][9] Hold eyelids open. Critical: Time to irrigation determines the extent of corneal damage from amines.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7][10] Do not use alcohol (enhances absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with some amine/thiazole derivatives).[1]

Disposal Procedures
  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Solid Hazardous Waste" bins.

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to Fluorine content).[1]

  • Labeling: Must be clearly labeled with the full chemical name.[1] Do not use abbreviations like "Thiazole deriv."

References

  • PubChem. Compound Summary: 2-Aminothiazole (Analog Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.